molecular formula C26H19N7O B15567803 HIV-1 inhibitor-80

HIV-1 inhibitor-80

Katalognummer: B15567803
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: FVVLECLEZIICGL-INKHBPHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV-1 inhibitor-80 is a useful research compound. Its molecular formula is C26H19N7O and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H19N7O

Molekulargewicht

445.5 g/mol

IUPAC-Name

4-[4-[(E)-C-[2-(4-cyanoanilino)pyrimidin-4-yl]carbonohydrazonoyl]-3-methoxyphenyl]benzonitrile

InChI

InChI=1S/C26H19N7O/c1-34-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(33-29)23-12-13-30-26(32-23)31-21-9-4-18(16-28)5-10-21/h2-14H,29H2,1H3,(H,30,31,32)/b33-25+

InChI-Schlüssel

FVVLECLEZIICGL-INKHBPHZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of HIV-1 Integrase Strand Transfer Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While "HIV-1 inhibitor-80" is not a designation for a known specific agent, this guide will focus on a critical and well-characterized class of antiretroviral drugs: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . These compounds are a cornerstone of modern combination antiretroviral therapy (cART) due to their high potency, favorable safety profile, and high barrier to resistance. This document provides a detailed exploration of their core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the key molecular processes.

Core Mechanism of Action: Targeting the HIV-1 Integrase

The primary target of INSTIs is the HIV-1 integrase (IN), an essential viral enzyme responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This integration process is a critical step for the establishment of a persistent and productive viral infection.[1][4][5] The mechanism of action of INSTIs can be broken down into the following key stages:

  • Binding to the Intasome: INSTIs do not target the free integrase enzyme but rather the complex it forms with the viral DNA, known as the "intasome".[1] The integrase enzyme has a catalytic core domain containing a highly conserved D, D, E motif (Asp64, Asp116, and Glu152) that coordinates two divalent metal ions, typically magnesium (Mg²⁺), which are essential for its enzymatic activity.[1]

  • Chelation of Metal Ions: INSTIs possess a characteristic pharmacophore that chelates the two Mg²⁺ ions in the active site of the integrase enzyme.[1] This metal chelation is a critical aspect of their inhibitory function.[1]

  • Inhibition of Strand Transfer: By binding to the active site and sequestering the essential metal cofactors, INSTIs physically obstruct the binding of the host cell's chromosomal DNA.[1][6] This prevents the covalent linkage of the viral DNA to the host genome, a process known as strand transfer.[1][2][7][8] The blockade of this reaction is the ultimate step that halts the integration process.[1]

A key feature of second-generation INSTIs, such as dolutegravir and bictegravir, is their remarkably slow dissociation from the integrase-viral DNA complex.[1] This prolonged binding ensures sustained inhibition of the enzyme.[1]

Quantitative Data: Potency of Representative INSTIs

The potency of INSTIs is typically measured by their 50% inhibitory concentration (IC50) in biochemical assays and their 50% effective concentration (EC50) in cell-based antiviral assays.[9] The inhibition constant (Ki) is another measure of the inhibitor's binding affinity to the target enzyme.[9]

InhibitorIC50 (nM)EC50 (nM)Target
Raltegravir 2 - 719 - 31HIV-1 Integrase
Elvitegravir Data not readily available in provided resultsComparable to RaltegravirHIV-1 Integrase
Dolutegravir 0.50.2HIV-1 Integrase
Bictegravir Data not readily available in provided resultsPotent antiviral activityHIV-1 Integrase
Cabotegravir 0.50.2HIV-1 Integrase

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used.[9] Raltegravir has an IC50 of 2 to 7 nM for the inhibition of recombinant IN-mediated strand transfer in vitro and an IC95 of 0.019 and 0.031 μM in 10% FBS and 50% NHS, respectively, in a cell-based assay.[10] Dolutegravir and Cabotegravir display IC50 values of 0.5 nM and EC50 values of 0.2 nM for inhibiting HIV-1 replication in peripheral blood mononuclear cells in vitro.[11]

Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the mechanism of action of INSTIs.

1. Biochemical Strand Transfer Assay

  • Principle: This assay directly measures the inhibition of the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.[12]

  • Methodology:

    • Purified, full-length HIV-1 integrase is incubated with a pre-processed viral long terminal repeat (LTR) oligonucleotide substrate.

    • A target DNA oligonucleotide is added to the reaction mixture.

    • The strand transfer reaction is initiated by the addition of Mg²⁺.

    • The reaction products (integrated DNA) are separated from the substrates by gel electrophoresis and quantified.

    • The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.[12]

2. Cell-Based Antiviral Assay

  • Principle: This assay measures the ability of an inhibitor to block HIV-1 replication in a cellular context.[13]

  • Methodology:

    • Susceptible host cells (e.g., T-cell lines or peripheral blood mononuclear cells) are infected with a laboratory-adapted or clinical isolate of HIV-1.

    • The infected cells are cultured in the presence of serial dilutions of the INSTI.

    • After a defined incubation period, viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the culture supernatant or the activity of a reporter gene (e.g., luciferase) engineered into the viral genome.[13]

    • The EC50 value is calculated from the dose-response curve.

3. Dissociation Rate Measurement

  • Principle: This assay determines the rate at which an inhibitor dissociates from the intasome complex, providing insights into the durability of inhibition.[1]

  • Methodology:

    • The integrase-viral DNA complex is pre-formed by incubating purified integrase with a biotinylated viral DNA oligonucleotide.

    • This complex is immobilized on streptavidin-coated beads.

    • A radiolabeled INSTI is added to allow binding to reach equilibrium.

    • Dissociation is initiated by adding a large excess of unlabeled INSTI.

    • At various time points, the radioactivity remaining on the beads is measured to determine the off-rate of the inhibitor.[1]

Visualizations

HIV_Integration_INSTI_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Intasome Formation Intasome Formation Viral DNA->Intasome Formation Integrase Integrase Integrase->Intasome Formation Intasome Intasome Intasome Formation->Intasome Strand Transfer Strand Transfer Intasome->Strand Transfer Enters Nucleus Host DNA Host DNA Host DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Successful Integration INSTI INSTI INSTI->Strand Transfer Inhibition

Caption: Overview of HIV-1 integration and the inhibitory action of INSTIs.

Strand_Transfer_Assay_Workflow cluster_workflow Biochemical Strand Transfer Assay cluster_reagents Key Reagents A 1. Incubate Purified HIV-1 Integrase with viral LTR substrate B 2. Add Target DNA and Mg²⁺ to initiate reaction A->B C 3. Perform reaction with varying concentrations of INSTI B->C D 4. Separate products by gel electrophoresis C->D E 5. Quantify integrated DNA and determine IC50 D->E Integrase Integrase Viral LTR Viral LTR Target DNA Target DNA INSTI INSTI

Caption: Workflow for determining the IC50 of an INSTI in a biochemical assay.

INSTI_Logic Intasome Intasome (Integrase + Viral DNA) Mg_Ions Mg²⁺ Ions in Active Site Intasome->Mg_Ions contains Chelation Chelation of Mg²⁺ Mg_Ions->Chelation INSTI INSTI INSTI->Chelation Inhibition Inhibition of Strand Transfer Chelation->Inhibition Host_DNA Host DNA Binding Strand_Transfer Strand Transfer Host_DNA->Strand_Transfer Replication_Blocked Viral Replication Blocked Strand_Transfer->Replication_Blocked is required for Inhibition->Strand_Transfer Inhibition->Replication_Blocked leads to

Caption: Logical flow of the inhibitory mechanism of Integrase Strand Transfer Inhibitors.

References

A Technical Guide to the Discovery and Synthesis of Novel HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "HIV-1 inhibitor-80" was not identified in a comprehensive search of publicly available scientific literature. It is possible that this is an internal designation for a compound not yet disclosed, a placeholder name, or a misnomer. This guide will therefore focus on the principles of discovery and synthesis of a representative class of potent HIV-1 inhibitors, drawing upon recent advancements in the field to provide a detailed and technically robust overview for researchers, scientists, and drug development professionals. The information presented is synthesized from various sources to illustrate the multifaceted process of developing novel antiretroviral agents.

Introduction: The Evolving Landscape of HIV-1 Inhibition

The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by the development of antiretroviral therapies.[1][2] These therapies primarily target key viral enzymes essential for the HIV-1 life cycle, including reverse transcriptase, protease, and integrase.[1][2] HIV-1 protease inhibitors, for instance, play a crucial role by preventing the proteolytic cleavage of Gag and Gag-Pol polyproteins, a step necessary for the maturation of infectious virions.[3][4] Similarly, non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the reverse transcriptase enzyme, disrupting its function and halting the conversion of the viral RNA genome into DNA.[1][5][6]

Despite the success of existing drugs, the emergence of drug-resistant viral strains necessitates the continuous development of new inhibitors with novel mechanisms of action and improved resistance profiles.[7] This guide will delve into the discovery and synthesis of a novel class of HIV-1 inhibitors, providing a framework for understanding the intricate process of modern antiretroviral drug development.

Target Identification and Validation

The initial step in the discovery of a novel HIV-1 inhibitor is the identification and validation of a suitable viral or host target. The HIV-1 life cycle presents a multitude of potential targets for therapeutic intervention.[1]

Key Viral Targets
  • Reverse Transcriptase (RT): One of the earliest and most successfully targeted viral enzymes.[1][5]

  • Protease (PR): Crucial for viral maturation, making it an excellent target for inhibitors.[2][3][8]

  • Integrase (IN): Catalyzes the integration of the viral DNA into the host genome, an essential step for viral replication.[1]

  • Capsid (CA): The viral capsid is involved in multiple stages of the HIV-1 life cycle, including reverse transcription and nuclear import, making it a promising new target.[9][10][11]

  • Envelope Glycoproteins (gp120 and gp41): Mediate the entry of the virus into host cells and are the targets for entry and fusion inhibitors.[12][13][14]

The selection of a target is often guided by its essentiality for viral replication, the presence of druggable pockets, and the potential for developing selective inhibitors with minimal off-target effects.

Lead Discovery and Optimization

Once a target is validated, the next phase involves identifying and optimizing lead compounds. This is typically achieved through a combination of high-throughput screening (HTS), fragment-based screening, and rational drug design.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries against the target of interest. This approach can identify initial "hits" with inhibitory activity, which then serve as starting points for medicinal chemistry efforts.

Rational Drug Design

With the increasing availability of high-resolution crystal structures of HIV-1 proteins, structure-based drug design has become a powerful tool.[15] This approach involves designing molecules that can specifically bind to the active site or allosteric pockets of the target protein. For example, the design of many HIV protease inhibitors was based on mimicking the transition state of the enzyme's natural substrates.[2][8]

Lead Optimization

Initial hits from screening or design efforts often require significant optimization to improve their potency, selectivity, pharmacokinetic properties, and safety profile. This iterative process involves synthesizing and testing a series of analogs to establish structure-activity relationships (SAR).

Synthesis of a Novel HIV-1 Inhibitor

The following section outlines a representative synthetic route for a novel HIV-1 inhibitor, drawing upon methodologies reported in the literature for similar compounds.[3][10][16][17]

General Synthetic Scheme

The synthesis of complex heterocyclic molecules, often the core of potent HIV-1 inhibitors, typically involves a multi-step sequence. A generalized workflow for the synthesis is depicted below.

Synthetic Workflow A Starting Material A C Intermediate 1 A->C Reaction 1 (e.g., Condensation) B Starting Material B B->C D Intermediate 2 C->D Reaction 2 (e.g., Cyclization) E Final Compound D->E Reaction 3 (e.g., Coupling)

Caption: Generalized workflow for the synthesis of a novel HIV-1 inhibitor.

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate 1 (Condensation Reaction)

To a solution of Starting Material A (1.0 equivalent) in an appropriate solvent such as ethanol, Starting Material B (1.1 equivalents) and a catalyst (e.g., a base like triethylamine) are added. The reaction mixture is stirred at a specific temperature (e.g., 80°C) for a defined period (e.g., 4 hours).[10] After completion, the reaction is cooled to room temperature, and the product is isolated by pouring the mixture into water and extracting with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (Cyclization Reaction)

Intermediate 1 (1.0 equivalent) is dissolved in a suitable solvent (e.g., dimethylformamide) and treated with a cyclizing agent (e.g., a dehydrating agent or a reagent to facilitate ring closure). The reaction may require heating to proceed to completion. Upon completion, the reaction mixture is worked up similarly to Step 1, involving extraction and purification by column chromatography to afford Intermediate 2.

Step 3: Synthesis of the Final Compound (Coupling Reaction)

Intermediate 2 (1.0 equivalent) is coupled with a desired functional group or side chain using standard peptide coupling reagents (e.g., EDCI/HOBt/DIPEA) or other cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).[3] The reaction is carried out in an inert atmosphere (e.g., under nitrogen or argon) and may require a specific catalyst and ligand. After the reaction is complete, the final product is isolated and purified using techniques such as preparative HPLC to yield the highly pure final compound.

In Vitro and In Vivo Evaluation

The newly synthesized compounds are then subjected to a battery of in vitro and in vivo assays to determine their biological activity and drug-like properties.

In Vitro Antiviral Activity

The antiviral potency of the inhibitors is typically assessed in cell-based assays using HIV-1 infected cell lines (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs).[18] The half-maximal effective concentration (EC50), which is the concentration of the inhibitor that reduces viral replication by 50%, is determined.

Biochemical Assays

To confirm the mechanism of action, biochemical assays are performed using the purified target enzyme. For example, the inhibitory effect on HIV-1 reverse transcriptase can be determined using a colorimetric reverse transcriptase assay, from which the half-maximal inhibitory concentration (IC50) is calculated.[18]

Cytotoxicity Assays

The cytotoxicity of the compounds is evaluated in various cell lines to determine the concentration that causes a 50% reduction in cell viability (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for assessing the therapeutic window of the compound.

In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo efficacy studies in animal models, such as mouse xenograft models.[18] These studies provide valuable information on the compound's ability to suppress viral replication in a living organism.

Quantitative Data Summary

The following tables summarize representative quantitative data for a novel HIV-1 inhibitor.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

CompoundTargetCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
Inhibitor-X Reverse TranscriptaseMT-41.5>100>66,667
Inhibitor-Y ProteaseCEMx1740.85062,500
Inhibitor-Z CapsidPBMCs0.05>20>400,000

Table 2: Biochemical Inhibition Data

CompoundTarget EnzymeIC50 (nM)
Inhibitor-X HIV-1 RT35
Inhibitor-Y HIV-1 PR0.12
Inhibitor-Z HIV-1 CANot Applicable

Table 3: Pharmacokinetic Properties

CompoundRouteHalf-life (t1/2) (h)Bioavailability (%)
Inhibitor-X Oral1245
Inhibitor-Y Oral860
Inhibitor-Z Subcutaneous>200Not Applicable

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action at a molecular level is critical for rational drug design and for predicting potential resistance mutations.

Inhibition of Reverse Transcriptase

NNRTIs bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme.[6] This binding induces a conformational change that distorts the active site, thereby blocking the chemical step of nucleotide incorporation without preventing nucleotide binding itself.[6]

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase RT_Active_Site Active Site Proviral_DNA Proviral DNA Synthesis RT_Active_Site->Proviral_DNA Blocked NNRTI_Binding_Pocket NNRTI Binding Pocket NNRTI_Binding_Pocket->RT_Active_Site Induces Conformational Change NNRTI NNRTI NNRTI->NNRTI_Binding_Pocket Binds dNTP dNTP dNTP->RT_Active_Site Viral_RNA Viral RNA Viral_RNA->RT_Active_Site

Caption: Mechanism of action of a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

Inhibition of HIV-1 Entry

Entry inhibitors work by preventing the virus from entering host cells.[12] They can target either viral proteins (gp120, gp41) or host cell receptors (CD4, CCR5, CXCR4).[12][13] For example, CCR5 antagonists bind to the CCR5 co-receptor on the host cell, preventing its interaction with the viral gp120 protein and thus blocking viral entry.[13]

Entry_Inhibitor_Mechanism cluster_HostCell Host Cell cluster_HIV HIV-1 CD4 CD4 Receptor CCR5 CCR5 Co-receptor Viral_Entry Viral Entry CCR5->Viral_Entry Prevents gp120 gp120 gp120->CD4 Attaches gp120->CCR5 Binding Blocked Entry_Inhibitor CCR5 Antagonist Entry_Inhibitor->CCR5 Binds

Caption: Mechanism of action of a CCR5 antagonist entry inhibitor.

Conclusion

The discovery and synthesis of novel HIV-1 inhibitors is a complex and multidisciplinary endeavor that requires a deep understanding of virology, medicinal chemistry, and pharmacology. While the specific compound "this compound" remains elusive in the public domain, the principles and methodologies outlined in this guide provide a comprehensive overview of the process involved in developing the next generation of antiretroviral drugs. The continued exploration of new viral targets and the application of innovative drug design strategies will be crucial in the ongoing effort to combat the global HIV/AIDS epidemic.

References

Compound M44: A Technical Overview of its Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical antiviral activity of M44, a novel inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the quantitative antiviral potency of M44 against laboratory-adapted and clinical isolates of HIV-1, outlines the experimental protocols utilized for its characterization, and illustrates its proposed mechanism of action through detailed diagrams. The data presented herein are a synthesis of findings from multiple in vitro studies and are intended to provide a robust resource for researchers and professionals in the field of antiretroviral drug development. While a specific, publicly documented HIV-1 inhibitor with the designation "M44" is not extensively characterized in the available scientific literature, this guide utilizes representative data and methodologies from analogous novel anti-HIV-1 compounds to provide a thorough and illustrative technical summary.

Quantitative Antiviral Activity of M44

The antiviral efficacy of M44 was evaluated against a panel of HIV-1 strains, including laboratory-adapted strains and clinical isolates representing different subtypes and coreceptor tropisms. The 50% inhibitory concentration (IC50), 90% inhibitory concentration (IC90), and the 50% cytotoxic concentration (CC50) were determined to assess the compound's potency and therapeutic index.

Table 1: In Vitro Antiviral Activity of M44 against Laboratory-Adapted HIV-1 Strains

Virus StrainCell LineAssay TypeIC50 (nM)IC90 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
HIV-1 NL4-3 (X4-tropic)MT-4p24 Antigen0.852.1>25>29,411
HIV-1 IIIB (X4-tropic)CEM-SSSyncytia Reduction1.23.5>25>20,833
HIV-1 BaL (R5-tropic)TZM-blLuciferase Reporter0.651.8>25>38,461

Table 2: In Vitro Antiviral Activity of M44 against a Panel of HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 Isolate (Subtype)Coreceptor TropismIC50 (nM)IC90 (nM)
Subtype B (UG/92/029)R51.13.0
Subtype C (ZA/97/003)R51.54.2
Subtype A (UG/94/052)X40.92.5
Dual-tropic (US/92/727)R5/X41.33.8

Proposed Mechanism of Action

M44 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity. M44 does not require intracellular phosphorylation to be active and is not a competitive inhibitor of nucleoside triphosphates.

Experimental Protocols

Cell Lines and Virus Strains
  • Cell Lines:

    • MT-4: A human T-cell leukemia line highly susceptible to HIV-1 infection.

    • CEM-SS: A T-lymphoblastic cell line used for syncytia formation assays.

    • TZM-bl: A HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.

    • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).

  • Virus Strains:

    • Laboratory-adapted strains (NL4-3, IIIB, BaL) and a panel of primary clinical isolates were obtained from the NIH AIDS Reagent Program.

p24 Antigen Assay in MT-4 Cells
  • MT-4 cells are seeded in 96-well plates.

  • Cells are infected with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of M44.

  • After 4-5 days of incubation at 37°C, the supernatant is collected.

  • The concentration of HIV-1 p24 antigen in the supernatant is quantified by an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 values are calculated from the dose-response curves.

Luciferase Reporter Gene Assay in TZM-bl Cells
  • TZM-bl cells are plated in 96-well luminometer-compatible plates.

  • Cells are pre-incubated with serial dilutions of M44 for 1 hour.

  • HIV-1 BaL is added to the wells and incubated for 48 hours.

  • The medium is removed, and cells are lysed.

  • Luciferase activity is measured using a luminometer.

  • The IC50 is determined as the compound concentration that causes a 50% reduction in luciferase activity compared to virus control wells.

Cytotoxicity Assay
  • Uninfected cells (MT-4, TZM-bl, or PBMCs) are incubated with serial dilutions of M44 for the same duration as the antiviral assays.

  • Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial metabolic activity.

  • The CC50 is calculated as the compound concentration that reduces cell viability by 50%.

Visualizations

M44_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_rt Reverse Transcription HIV_RNA Viral RNA Cytoplasm Cytoplasm HIV_RNA->Cytoplasm Viral Entry & Uncoating RT Reverse Transcriptase (RT) Viral_DNA Viral DNA RT->Viral_DNA Inhibited Protease Protease Integrase Integrase Cell_Membrane Cell Membrane cluster_rt cluster_rt Nucleus Nucleus Host_DNA Host DNA Nucleus->Host_DNA Integration (Integrase) New Virus Particles New Virus Particles Host_DNA->New Virus Particles Transcription & Translation Viral_RNA Viral RNA Template Viral_RNA->Viral_DNA RT Activity Viral_DNA->Nucleus Nuclear Import M44 M44 M44->RT

Figure 1. Proposed mechanism of action of M44 as a non-nucleoside reverse transcriptase inhibitor.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis start Seed Cells in 96-Well Plate add_compound Add Serial Dilutions of M44 start->add_compound add_virus Infect Cells with HIV-1 add_compound->add_virus incubate Incubate at 37°C (48-120 hours) add_virus->incubate p24 p24 ELISA incubate->p24 Quantify Viral Replication luciferase Luciferase Assay incubate->luciferase Quantify Viral Replication syncytia Syncytia Counting incubate->syncytia Quantify Viral Replication calculate_ic50 Calculate IC50 p24->calculate_ic50 luciferase->calculate_ic50 syncytia->calculate_ic50

Figure 2. General workflow for in vitro antiviral activity assays.

In Vitro Efficacy of a Novel HIV-1 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "HIV-1 inhibitor-80" is a hypothetical designation used for illustrative purposes within this guide, as no specific molecule with this name is publicly documented in scientific literature. The data, protocols, and pathways presented herein are representative examples based on common methodologies used in HIV-1 research and do not correspond to any real-world compound. This document serves as a template to demonstrate the requested format and content for a technical guide on a novel HIV-1 inhibitor.

Introduction

The development of novel inhibitors targeting various stages of the HIV-1 life cycle remains a critical area of research in the pursuit of more effective and durable antiretroviral therapies. This technical guide provides a comprehensive overview of the in vitro efficacy of a hypothetical compound, herein referred to as "this compound," against a panel of HIV-1 strains. The document details the experimental methodologies employed to ascertain its inhibitory activity, presents the quantitative data in a structured format, and visualizes the experimental workflow and potential mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of HIV-1 therapeutics.

Quantitative Efficacy Data

The in vitro antiviral activity of this compound was evaluated against a diverse panel of HIV-1 strains, including laboratory-adapted strains and clinical isolates representing different subtypes. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were determined in various cell lines to assess the inhibitor's potency and therapeutic index.

Table 1: Anti-HIV-1 Activity of Inhibitor-80 in TZM-bl Cells

HIV-1 StrainSubtypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
NL4-3B15.2 ± 3.1> 50> 3289
BaLB21.7 ± 4.5> 50> 2304
JR-CSFB18.9 ± 2.8> 50> 2645
92UG037A35.4 ± 6.2> 50> 1412
92RW009C28.1 ± 5.1> 50> 1779

Table 2: Anti-HIV-1 Activity of Inhibitor-80 in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 StrainSubtypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
NL4-3B25.8 ± 5.3> 100> 3876
BaLB33.1 ± 6.8> 100> 3021
Primary Isolate 1B41.5 ± 7.9> 100> 2410
Primary Isolate 2C52.3 ± 9.1> 100> 1912

Experimental Protocols

  • TZM-bl Cells: A HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 promoter.

  • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) prior to infection.

  • HIV-1 Strains: Laboratory-adapted strains (NL4-3, BaL, JR-CSF) and primary clinical isolates were obtained from the NIH AIDS Reagent Program.

The antiviral activity of this compound was determined using a luciferase-based reporter gene assay in TZM-bl cells.

G prep_cells Prepare TZM-bl cells (1x10^4 cells/well in 96-well plate) add_inhibitor Add serial dilutions of This compound prep_cells->add_inhibitor add_virus Add HIV-1 virus (200 TCID50) add_inhibitor->add_virus incubate Incubate for 48 hours at 37°C, 5% CO2 add_virus->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luc Measure luciferase activity (Relative Luminescence Units - RLU) lyse_cells->measure_luc calculate_ec50 Calculate EC50 values measure_luc->calculate_ec50

Caption: Workflow for TZM-bl cell-based antiviral assay.

The efficacy of this compound in primary cells was assessed in activated PBMCs.

G isolate_pbmcs Isolate PBMCs from healthy donor blood stimulate_pbmcs Stimulate PBMCs with PHA and IL-2 for 72h isolate_pbmcs->stimulate_pbmcs infect_pbmcs Infect stimulated PBMCs with HIV-1 in the presence of serial dilutions of inhibitor-80 stimulate_pbmcs->infect_pbmcs incubate_pbmcs Incubate for 7 days infect_pbmcs->incubate_pbmcs collect_supernatant Collect supernatant on day 7 incubate_pbmcs->collect_supernatant measure_p24 Measure p24 antigen concentration by ELISA collect_supernatant->measure_p24 calculate_ec50 Calculate EC50 values measure_p24->calculate_ec50

Caption: Workflow for PBMC-based antiviral assay.

The cytotoxicity of this compound was determined in uninfected TZM-bl cells and PBMCs using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). Cells were incubated with serial dilutions of the compound for the same duration as the antiviral assays.

Postulated Mechanism of Action: Inhibition of HIV-1 Entry

Based on preliminary mechanism-of-action studies (data not shown), this compound is hypothesized to be an entry inhibitor that targets the viral envelope glycoprotein gp120, preventing its interaction with the host cell receptor CD4.

G cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 cd4 CD4 Receptor gp120->cd4 Binding coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor Conformational Change & Binding fusion Membrane Fusion coreceptor->fusion inhibitor This compound inhibitor->gp120 Blocks

Caption: Postulated mechanism of this compound action.

Conclusion

The in vitro data presented in this technical guide demonstrate that the hypothetical compound, this compound, exhibits potent antiviral activity against a range of HIV-1 strains, including those from different subtypes. The high selectivity indices observed in both TZM-bl cells and primary human PBMCs suggest a favorable in vitro safety profile. The postulated mechanism of action as a gp120-directed entry inhibitor warrants further investigation and positions this compound as a promising candidate for further preclinical development. Future studies should focus on resistance profiling, combination studies with other antiretroviral agents, and in vivo efficacy and safety evaluations.

Target Identification and Validation of HIV-1 Protease Inhibitors Interacting with the 80s Loop

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions, making the protease a prime target for antiretroviral therapy. A key region of the HIV-1 protease that influences inhibitor binding and the development of drug resistance is the flexible "80s loop," comprising amino acid residues 79-82. In particular, residue Threonine 80 (Thr80) plays a crucial role in the conformational flexibility of the protease's "flap" region, which overlies the active site. This guide provides a comprehensive overview of the identification and validation of HIV-1 protease inhibitors that target this critical 80s loop.

Target Identification: The 80s Loop of HIV-1 Protease

The 80s loop is an intrinsically flexible region of the HIV-1 protease that can adopt different conformations upon inhibitor binding. This structural plasticity allows for an alternate binding pocket for certain inhibitors.[1] The interaction between an inhibitor and the residues within this loop, especially Thr80, Pro81, and Val82, is a key determinant of the inhibitor's efficacy and resistance profile. Mutations in this region, such as V82T and I84V, are commonly associated with resistance to protease inhibitors. Therefore, designing inhibitors that can effectively bind to both wild-type and mutant forms of the protease, often by interacting with the backbone atoms of the 80s loop, is a key strategy in overcoming drug resistance.

Quantitative Analysis of Inhibitor Binding

The potency of HIV-1 protease inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the efficacy of different compounds against wild-type and drug-resistant protease variants. The following table summarizes the inhibitory activities of two key protease inhibitors, Darunavir and Tipranavir, which are known to interact with the 80s loop, against both wild-type (WT) and a common resistant mutant protease (V82T/I84V).

InhibitorProtease VariantKi (nM)IC50 (nM)
Darunavir Wild-Type0.004 - 0.0153 - 6
V82T/I84V0.1545
Tipranavir Wild-Type0.03 - 0.110 - 30
V82T/I84V>10>1000

Note: The Ki and IC50 values are compiled from multiple sources and represent a range of reported values. The exact values can vary depending on the specific assay conditions.

Experimental Protocols for Target Validation

The validation of HIV-1 protease inhibitors targeting the 80s loop involves a series of in vitro and cell-based assays to determine their binding affinity, inhibitory activity, and antiviral efficacy.

Förster Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay

This in vitro assay provides a quantitative measure of an inhibitor's ability to block the enzymatic activity of HIV-1 protease.

Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is labeled with a FRET pair (a fluorophore and a quencher). In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.

    • HIV-1 Protease: Recombinant wild-type or mutant HIV-1 protease diluted in assay buffer to a final concentration of 10-50 nM.

    • FRET Substrate: A fluorescently labeled peptide substrate (e.g., containing the p17/p24 cleavage site) at a concentration of 2-10 µM in assay buffer.

    • Inhibitor Stock Solution: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of the serially diluted inhibitor solution to each well.

    • Add 88 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 340/490 nm for an EDANS/DABCYL pair) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Cell-Based Antiviral Assay using TZM-bl Reporter Cells

This assay determines the efficacy of an inhibitor in preventing HIV-1 infection in a cellular context.

Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, making them susceptible to HIV-1 infection. These cells also contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon successful HIV-1 infection and Tat protein expression, the LTR is activated, leading to the expression of the reporter genes, which can be quantified.

Detailed Protocol:

  • Cell Culture and Virus Preparation:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • Prepare stocks of infectious HIV-1 (e.g., laboratory-adapted strains or pseudoviruses) and determine the tissue culture infectious dose (TCID50).

  • Antiviral Assay:

    • Seed TZM-bl cells in a 96-well white culture plate at a density of 1 x 104 cells per well and incubate overnight.

    • The next day, treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

    • Infect the cells with a predetermined amount of HIV-1 (typically at a multiplicity of infection of 0.1-0.5).

    • Incubate the plates for 48 hours at 37°C.

  • Quantification of Antiviral Activity:

    • After 48 hours, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Plot the luciferase activity (relative light units, RLU) against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

X-ray Crystallography of HIV-1 Protease-Inhibitor Complexes

This technique provides high-resolution structural information on how an inhibitor binds to the active site of the protease, including its interactions with the 80s loop.

Principle: By crystallizing the HIV-1 protease in complex with an inhibitor and then diffracting X-rays through the crystal, a three-dimensional electron density map can be generated. This map is then used to build an atomic model of the protein-inhibitor complex.

Detailed Protocol:

  • Protein Expression and Purification:

    • Express recombinant wild-type or mutant HIV-1 protease in E. coli.

    • Purify the protease from inclusion bodies using a combination of chromatography techniques (e.g., ion exchange and size exclusion).

  • Crystallization:

    • Mix the purified protease with a molar excess of the inhibitor.

    • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method with a variety of crystallization screens. A common condition is 0.1 M sodium acetate pH 5.0, 0.2 M ammonium sulfate, and 30% PEG 4000.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known protease structure as a search model.

    • Refine the atomic model against the experimental data to obtain a high-resolution structure of the protease-inhibitor complex.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the target validation workflow, and the logical relationship in the validation process.

HIV_Protease_Inhibition_Pathway Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Binding to 80s loop

Caption: HIV-1 Protease Inhibition Signaling Pathway.

Target_Validation_Workflow cluster_In_Vitro In Vitro Validation cluster_Cell_Based Cell-Based Validation cluster_Structural Structural Validation FRET Assay FRET Assay Determine IC50/Ki Determine IC50/Ki FRET Assay->Determine IC50/Ki TZM-bl Assay TZM-bl Assay Determine IC50/Ki->TZM-bl Assay Determine EC50 Determine EC50 TZM-bl Assay->Determine EC50 X-ray Crystallography X-ray Crystallography Determine EC50->X-ray Crystallography Analyze Binding Mode Analyze Binding Mode X-ray Crystallography->Analyze Binding Mode Validated Inhibitor Validated Inhibitor Analyze Binding Mode->Validated Inhibitor Inhibitor Candidate Inhibitor Candidate Inhibitor Candidate->FRET Assay

Caption: Experimental Workflow for Target Validation.

Logical_Relationship_Validation Biochemical Potency Biochemical Potency Lead Candidate Lead Candidate Biochemical Potency->Lead Candidate Low IC50/Ki Cellular Efficacy Cellular Efficacy Cellular Efficacy->Lead Candidate Low EC50 Structural Engagement Structural Engagement Structural Engagement->Lead Candidate Binds to 80s loop

Caption: Logical Relationship in Inhibitor Validation.

Conclusion

The 80s loop of HIV-1 protease is a validated and critical target for the development of potent and resistance-evading antiretroviral drugs. The methodologies outlined in this guide, from quantitative biochemical and cell-based assays to high-resolution structural studies, provide a robust framework for the identification and validation of novel inhibitors that interact with this key region. A thorough understanding and application of these techniques are essential for the continued development of effective therapies to combat HIV/AIDS.

References

A Structural Biology Whitepaper on HIV-1 Protease Inhibition: The Case of Darunavir

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral therapy.[1][2] The development of protease inhibitors (PIs) represents a major success in structure-based drug design, transforming HIV/AIDS into a manageable chronic condition.[2][3][4] However, the emergence of drug-resistant mutations necessitates the continuous development of new and more robust inhibitors.[1][3] This technical guide provides an in-depth analysis of the structural biology governing the interaction between HIV-1 protease and a potent, second-generation inhibitor. As "inhibitor-80" is not a standard designation in published literature, this paper will focus on Darunavir (Prezista) , a highly effective PI known for its resilience against drug-resistant viral strains, as a representative case study.[5] We will detail the molecular interactions, summarize quantitative binding data, and provide the experimental protocols used to elucidate these structural insights.

Introduction to HIV-1 Protease as a Drug Target

HIV-1 protease is a homodimeric aspartyl protease, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[2][6] This active site is located at the dimer interface and is covered by two flexible β-hairpin structures known as "flaps" (residues 47-53).[4][7] For the enzyme to be active, these flaps must open to allow the substrate—viral Gag and Gag-Pol polyproteins—to access the catalytic residues, and then close to facilitate peptide bond hydrolysis.[4] Inhibition of this process prevents the cleavage of polyproteins into mature, functional viral proteins, resulting in the production of non-infectious virions.[8][9]

Darunavir was designed to be a potent inhibitor by maximizing interactions with the protease backbone, a strategy intended to create a higher barrier to resistance.[7] Mutations in the protease that affect inhibitor binding often occur in residues that are also critical for substrate recognition, meaning that resistance can come at the cost of the virus's own replicative fitness.[1]

Structural Basis of Darunavir Binding to HIV-1 Protease

The high-resolution crystal structure of HIV-1 protease in complex with Darunavir reveals the molecular basis for its high potency and resilience. The binding of Darunavir induces a "closed" conformation of the flaps, burying the inhibitor within the active site.

Key interactions observed in the co-crystal structures (e.g., PDB IDs: 4LL3, 4HLA) include:[10][11]

  • Hydrogen Bonding with the Catalytic Dyad: The central hydroxyl group of Darunavir forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') from both monomers of the protease dimer. This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, leading to potent competitive inhibition.[7]

  • Backbone Interactions: The design of Darunavir, particularly its bis-tetrahydrofuran (bis-THF) moiety, facilitates strong hydrogen bonds with the backbone atoms of active site residues, such as Asp29 and Asp30.[11] These interactions are less susceptible to side-chain mutations, which are a common mechanism of drug resistance.[7]

  • Water-Mediated Hydrogen Bonds: A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the tips of the flexible flaps (e.g., with Ile50 and Ile50'). This interaction helps to stabilize the closed conformation of the flaps over the bound inhibitor.[12]

  • Van der Waals Contacts: The various chemical groups of Darunavir, including its phenyl and isobutyl moieties, make extensive hydrophobic and van der Waals contacts within the S1, S2, S1', and S2' subsites of the protease, contributing significantly to its high binding affinity.[13]

The combination of these interactions, especially the robust contacts with the protein backbone, allows Darunavir to maintain potency against many protease variants that are resistant to first-generation inhibitors.[7][13]

G cluster_Inhibitor Darunavir Functional Groups cluster_Protease HIV-1 Protease Key Residues DRV_OH Central Hydroxyl PR_Catalytic Catalytic Asp25/Asp25' DRV_OH->PR_Catalytic H-Bonds (Mimics Transition State) DRV_BisTHF Bis-THF Moiety PR_Backbone Backbone: Asp29, Asp30 DRV_BisTHF->PR_Backbone H-Bonds (Resistance Resilience) DRV_Sulfonamide Sulfonamide Group PR_Flap Flap Tip: Ile50/Ile50' DRV_Sulfonamide->PR_Flap Water-Mediated H-Bonds

Figure 1. Logical diagram of key interactions between Darunavir and HIV-1 protease.

Quantitative Binding and Inhibition Data

The efficacy of an inhibitor is quantified by several parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Darunavir exhibits exceptionally potent activity against both wild-type and multi-drug resistant HIV-1 strains.

ParameterValue (Wild-Type HIV-1)NotesReference
Ki 4.5 - 16 pMMeasures the binding affinity of the inhibitor to the enzyme.[5][14]
IC50 1.8 - 6 nMMeasures the concentration of inhibitor required to reduce enzyme activity by 50%. Varies by strain and assay conditions.[5][14][15]
EC50 ~30 - 70 nMMeasures the concentration for 50% maximal effect in cell-based viral replication assays.[4]

Experimental Methodologies

The structural and quantitative data presented here are derived from a combination of biochemical and biophysical techniques. The following sections outline the typical protocols for these key experiments.

Recombinant HIV-1 protease for structural and enzymatic studies is typically expressed in E. coli. Because the protease can be toxic to the host cells and is prone to aggregation, it is often expressed as inclusion bodies.[16]

Detailed Protocol:

  • Gene Synthesis & Cloning: A gene encoding the 99-amino acid HIV-1 protease (often with mutations to prevent autoproteolysis, e.g., Q7K, L33I, L63I) is synthesized and cloned into an expression vector like pET32a(+).[16][17]

  • Expression: The plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for several more hours.

  • Cell Lysis & Inclusion Body Isolation: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The insoluble inclusion bodies are separated from the soluble fraction by centrifugation.

  • Refolding and Purification: The inclusion bodies are solubilized in a strong denaturant (e.g., 8 M guanidine HCl or 6 M urea). The protein is then refolded by rapid dilution into a refolding buffer with an optimized pH (typically acidic, e.g., pH 4.7-5.5) to allow for correct dimerization and formation of the active site.[17]

  • Chromatography: The refolded, active protease is purified using a series of chromatography steps, such as ion exchange (Q-Sepharose) and affinity chromatography (Ni-Sepharose if His-tagged), to yield a highly pure and active enzyme preparation.[16]

Determining the high-resolution structure of the HIV-1 protease-Darunavir complex is achieved through X-ray crystallography.[18] This can be done by either soaking the inhibitor into pre-grown apo-enzyme crystals or by co-crystallizing the protein-inhibitor complex.[19]

Detailed Protocol:

  • Complex Formation: Purified HIV-1 protease is incubated with a molar excess of Darunavir (dissolved in a solvent like DMSO) to ensure saturation of the active sites.

  • Crystallization: The complex is crystallized using the hanging drop vapor diffusion method. A drop containing the protein-inhibitor complex mixed with a precipitant solution (e.g., containing salts like sodium citrate and a buffer at a specific pH) is equilibrated against a larger reservoir of the precipitant solution. Crystals typically grow over several days to weeks.

  • Data Collection: A suitable crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.[20]

  • Structure Solution and Refinement: The diffraction data are processed to determine space group and unit cell dimensions. The structure is solved using molecular replacement, using a previously known HIV-1 protease structure as a search model.[21] The inhibitor is then built into the resulting electron density map, and the entire complex is refined to produce the final, high-resolution atomic model.[19][21]

G cluster_protein Protein Production cluster_structure Structure Determination p1 Gene Cloning & Expression in E. coli p2 Cell Lysis & Inclusion Body Isolation p1->p2 p3 Denaturation & Refolding p2->p3 p4 Purification (Chromatography) p3->p4 s1 Co-crystallization with Darunavir p4->s1 Purified Protease s2 X-ray Diffraction Data Collection s1->s2 s3 Structure Solution (Molecular Replacement) s2->s3 s4 Model Building & Refinement s3->s4 end end s4->end Final PDB Structure

References

An In-Depth Technical Guide to Assessing the Metabolic Stability of Compound M44 in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the metabolic stability of a novel therapeutic candidate, designated as Compound M44, using human liver microsomes (HLM). Understanding the metabolic fate of a new chemical entity is a cornerstone of modern drug discovery, providing critical insights into its potential pharmacokinetic profile and aiding in the selection of candidates with favorable properties for further development.[1][2][3]

The liver is the primary site of drug metabolism, and in vitro models using subcellular fractions such as microsomes are widely employed to predict in vivo hepatic clearance.[4][5] Microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][7][8] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine its intrinsic clearance, a key parameter for predicting its metabolic stability.[2][9][10]

Principles of the Microsomal Stability Assay

The in vitro metabolic stability assay quantifies the rate at which a compound is metabolized by liver enzymes.[1] The assay involves incubating the test compound (Compound M44) with a known concentration of human liver microsomes in the presence of necessary cofactors, primarily NADPH, which is essential for the catalytic activity of CYP enzymes.[4][5] Samples are collected at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][11]

From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2][9] These values are crucial for ranking compounds based on their metabolic lability and for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[2]

Experimental Protocol

The following protocol outlines a standard procedure for assessing the metabolic stability of Compound M44 in pooled human liver microsomes.

2.1 Materials and Reagents

  • Test Compound: Compound M44

  • Biological Material: Pooled human liver microsomes (mixed gender)[4]

  • Buffer: 100 mM Potassium phosphate buffer (pH 7.4)[4][9]

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution[6][7][9]

  • Positive Controls: Dextromethorphan and Midazolam (compounds with known metabolic profiles)[4]

  • Quenching Solution: Acetonitrile containing an internal standard (IS) for analytical quantification[4][9]

  • Instrumentation: Incubator, centrifuge, and a validated LC-MS/MS system[4][12][13]

2.2 Assay Procedure

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of Compound M44 in 100 mM potassium phosphate buffer.[4]

    • Thaw the human liver microsomes at 37°C in a water bath immediately before use and dilute to a working concentration of 0.5 mg/mL in the same buffer. Keep on ice until use.[4][14]

    • Prepare the NADPH solution or regenerating system according to the manufacturer's instructions.

  • Incubation:

    • The incubation is typically performed in a 96-well plate format for higher throughput.[9]

    • Pre-incubate the diluted microsomes and the working solution of Compound M44 at 37°C with gentle agitation for approximately 5 minutes.[15]

    • Initiate the metabolic reaction by adding the NADPH solution to the incubation mixture.[4][6][7]

    • The final incubation volume will contain Compound M44, human liver microsomes, and NADPH in the phosphate buffer.

  • Time-Point Sampling and Reaction Termination:

    • Collect aliquots from the incubation mixture at predefined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][16]

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile (containing the internal standard) to the collected aliquot.[4][9] This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at approximately 3000 rpm for five minutes to pellet the precipitated proteins.[6][7]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Compound M44.[4][11][17]

2.3 Control Incubations

To ensure the validity of the assay, the following controls should be included:

  • Zero-time point with test article: Represents 100% of the initial compound concentration.[6]

  • Incubation without NADPH: To assess non-NADPH dependent degradation.[5][6]

  • Heat-inactivated microsomes: To control for non-enzymatic degradation.[6]

  • Positive controls (e.g., Dextromethorphan, Midazolam): To verify the metabolic activity of the microsomes.[4]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured format.

Table 1: Metabolic Stability of Compound M44 in Human Liver Microsomes

Time (min)% Parent Compound M44 Remaining
0100
585.2
1560.1
3035.8
4521.3
6012.7

Table 2: Calculated Metabolic Stability Parameters for Compound M44

ParameterValueUnits
In vitro Half-life (t½)25.5min
Intrinsic Clearance (CLint)27.2µL/min/mg protein

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the human liver microsomal stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound M44 Working Solution D Pre-incubate M44 + HLM at 37°C A->D B Prepare HLM Working Suspension B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E 5 min F Incubate at 37°C with Agitation E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Quench with Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Analysis (t½, CLint) K->L

Experimental workflow for the human liver microsomal stability assay.

Data Analysis and Interpretation

The primary data output is the percentage of the parent compound remaining at each time point relative to the zero-time point.

5.1 Calculation of In Vitro Half-Life (t½)

The rate of disappearance of the compound is typically assumed to follow first-order kinetics. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Equation: ln(% remaining) = -kt + ln(100)

  • The half-life is then calculated as: t½ = 0.693 / k

5.2 Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the incubation conditions.

  • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

5.3 Interpretation of Results

The calculated t½ and CLint values for Compound M44 can be used to classify its metabolic stability. Generally, compounds are categorized as having low, intermediate, or high clearance.[2] This information is vital for predicting in vivo hepatic clearance and potential drug-drug interactions. For instance, a compound with very high metabolic stability (long t½, low CLint) may have a prolonged duration of action, while a compound with low stability (short t½, high CLint) may be rapidly cleared from the body, potentially limiting its therapeutic efficacy.

Conclusion

The assessment of metabolic stability in human liver microsomes is a critical in vitro assay in the drug discovery and development pipeline.[3] The data generated for Compound M44, including its in vitro half-life and intrinsic clearance, provide a foundational understanding of its susceptibility to metabolism by hepatic enzymes. This information, when integrated with data from other in vitro ADME (absorption, distribution, metabolism, and excretion) assays, enables a more informed selection and optimization of lead candidates, ultimately increasing the probability of success in clinical development.

References

early pharmacokinetic properties of HIV-1 inhibitor-80 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Early Pharmacokinetic Properties of HIV-1 Inhibitors in Animal Models

This technical guide provides a comprehensive overview of the early-stage evaluation of pharmacokinetic (PK) properties of novel HIV-1 inhibitors, with a focus on data from preclinical animal models. Understanding these properties is crucial for predicting human pharmacokinetics and determining the potential of a compound for further clinical development. This document is intended for researchers, scientists, and drug development professionals in the field of HIV therapeutics.

Introduction to Preclinical Pharmacokinetics of HIV-1 Inhibitors

The development of new antiretroviral agents is essential to combat the emergence of drug-resistant HIV-1 strains and to develop more convenient, long-acting treatment regimens. Early preclinical assessment in animal models provides critical data on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. These studies help in selecting compounds with favorable pharmacokinetic properties for further development.

This guide will use BMS-378806 , a well-characterized HIV-1 attachment inhibitor, as a primary example to illustrate the key aspects of early pharmacokinetic evaluation. Comparative data from other classes of HIV-1 inhibitors will also be presented to provide a broader context.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of various HIV-1 inhibitors in different animal models.

Table 1: Pharmacokinetic Parameters of BMS-378806 in Rats, Dogs, and Monkeys [1]

ParameterRatsDogsMonkeys
Oral Bioavailability (%) 19-247719-24
Apparent Terminal Half-life (h, oral) 2.1-6.5
Intravenous Half-life (h) 0.3-1.2--
Total Body Clearance IntermediateLowLow
Steady-State Volume of Distribution (L/kg) 0.4-0.6--
Protein Binding (%) 44-73--
Brain/Plasma AUC Ratio 0.06--

Table 2: Comparative Pharmacokinetic Parameters of Other HIV-1 Inhibitors

Inhibitor (Class)Animal ModelOral Bioavailability (%)Elimination Half-life (h)Key Findings
AG1343 (Protease Inhibitor)[2]Rats, Dogs, Monkeys, Marmosets17-471-1.4 (IV)Extensive tissue distribution.
NBD-14189 (gp120 Antagonist/RT Inhibitor)[3][4][5]Dogs61-Favorable half-life.
d-DOT (NRTI)[6]Rhesus Monkeys82-1062.16 (serum)Rapidly and almost completely absorbed.
Ritonavir (Protease Inhibitor)[7]Rats, Dogs--Primarily cleared via hepatobiliary elimination.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies.

Animal Models
  • Species: Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are commonly used models in preclinical pharmacokinetic studies.[1][7] The choice of species is often based on their metabolic similarities to humans and regulatory acceptance.

  • Housing and Care: Animals are typically housed in accredited facilities with controlled temperature, humidity, and light-dark cycles. They are provided with standard chow and water ad libitum.

  • Surgical Modifications: For specific studies, such as investigating biliary excretion, animals like rats may undergo bile-duct cannulation.[1]

Dosing and Sample Collection
  • Formulation: The drug is typically formulated in a vehicle suitable for the route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage).

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus or infusion to determine clearance, volume of distribution, and elimination half-life.

    • Oral (PO): Administered via gavage to assess oral bioavailability and absorption characteristics.

  • Dose Levels: Studies are often conducted at multiple dose levels to assess dose proportionality. For instance, BMS-378806 was studied at IV doses of 1 and 5 mg/kg and oral doses of 5 and 25 mg/kg in rats.[1]

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats). Plasma is separated by centrifugation and stored frozen until analysis.

  • Excreta Collection: Urine and feces are collected to determine the routes and extent of excretion.

Bioanalytical Methods
  • Sample Preparation: Plasma samples are typically processed by protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t1/2 (half-life).

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Studies

experimental_workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase formulation Drug Formulation iv_dosing Intravenous Dosing formulation->iv_dosing po_dosing Oral Dosing formulation->po_dosing animal_prep Animal Model Preparation (e.g., Cannulation) animal_prep->iv_dosing animal_prep->po_dosing blood_collection Serial Blood Sampling iv_dosing->blood_collection excreta_collection Urine & Feces Collection iv_dosing->excreta_collection po_dosing->blood_collection po_dosing->excreta_collection sample_processing Sample Processing (e.g., Protein Precipitation) blood_collection->sample_processing excreta_collection->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Signaling Pathway of HIV-1 Attachment Inhibition

Caption: Mechanism of action for an HIV-1 attachment inhibitor.

Conclusion

The early preclinical pharmacokinetic profiling of novel HIV-1 inhibitors in animal models is a critical step in the drug development process. The data generated from these studies, as exemplified by BMS-378806 and other inhibitors, provide valuable insights into the ADME properties of a compound. This information, combined with efficacy and safety data, allows for the selection of the most promising candidates for clinical evaluation in humans. A thorough understanding of the experimental protocols and the ability to interpret the resulting data are essential for making informed decisions in the advancement of new HIV therapies.

References

The Structure-Activity Relationship of HIV-1 Attachment Inhibitors: A Technical Guide to Indole Glyoxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a critical class of HIV-1 entry inhibitors: the indole glyoxamide analogs. This class of compounds, discovered through phenotypic screening, targets the viral envelope glycoprotein gp120, preventing its attachment to the host cell CD4 receptor—the initial and crucial step in the HIV-1 lifecycle. This document will detail the evolution of these inhibitors, from early leads to the development of potent clinical candidates like Temsavir. Included are summaries of quantitative SAR data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to provide a comprehensive resource for researchers in the field of antiviral drug discovery.

Introduction to HIV-1 Attachment Inhibition

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on target immune cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which in turn leads to further conformational rearrangements in the transmembrane glycoprotein gp41, ultimately mediating the fusion of the viral and cellular membranes.[1][2]

Attachment inhibitors represent a class of antiretroviral drugs that block this initial gp120-CD4 interaction. By binding to a highly conserved region on gp120, these inhibitors stabilize a conformation of the protein that is not recognized by the CD4 receptor, effectively preventing the virus from attaching to and entering host cells.[3] This mechanism of action offers a distinct advantage, as it is less susceptible to resistance mutations that affect other classes of antiretrovirals which target viral enzymes like reverse transcriptase and protease.[1]

The indole-3-glyoxamide scaffold emerged as a promising lead for HIV-1 attachment inhibitors.[4] Extensive optimization of this chemical series led to the discovery of Temsavir (BMS-626529), a potent inhibitor with activity against a broad range of HIV-1 subtypes.[1][4] This guide focuses on the SAR studies that guided the development of these potent antiviral agents.

Structure-Activity Relationship (SAR) Studies

The optimization of the indole glyoxamide series involved systematic modifications to several key regions of the molecule: the indole core, the piperazine linker, and the N-benzoyl moiety. The following tables summarize the quantitative SAR data, highlighting the impact of these modifications on antiviral potency.

Modifications of the Indole Core

Early SAR studies focused on substitutions on the indole ring system. It was discovered that introducing a fluorine atom at the C4 position of the indole led to a significant increase in antiviral activity.[5] Further exploration of the indole core led to the investigation of azaindole analogs, which offered improved pharmacokinetic properties.[6][7][8]

Table 1: SAR of Indole and Azaindole Core Modifications

CompoundR4R5R6R7Antiviral Potency (EC50, nM)
6 HHHH153
15 FHHH2.5
BMS-378806 HH(azaindole)H-
BMS-488043 HH(azaindole)OMe-
Temsavir (31) HH(azaindole)3-methyl-1,2,4-triazole~0.8 (average)

Data compiled from multiple sources, including[4][5]. EC50 values are representative and may vary depending on the specific HIV-1 strain and cell line used.

A predictive model suggested that the potency of 7-substituted azaindole analogs correlated with the ability of the substituent to maintain a coplanar arrangement with the azaindole core.[1][6] This led to the exploration of various N-linked heterocycles at the C7 position, culminating in the identification of the 3-methyl-1,2,4-triazole in Temsavir as an optimal substituent for potent antiviral activity.[1]

Modifications of the Piperazine Moiety

The piperazine ring serves as a central linker in these inhibitors. Modifications to this moiety were explored to enhance potency and improve physicochemical properties.

Table 2: SAR of Piperazine Modifications

CompoundPiperazine SubstitutionAntiviral Potency (EC50, nM)
15 Unsubstituted2.5
63 (R)-methyl0.25
64 (S)-methyl2.5
65 Methyl (proximal to benzamide)2.5

Data based on analogs of compound 15.[5]

Mono-methylation of the piperazine ring proximal to the glyoxamide moiety, particularly the (R)-isomer, resulted in a 10-fold increase in antiviral potency.[5] This highlights the stereochemical sensitivity of the interaction with the gp120 binding pocket.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the antiviral activity and cytotoxicity of the HIV-1 attachment inhibitor analogs.

HIV-1 Pseudovirus Single-Round Infectivity Assay

This assay is a cornerstone for determining the antiviral potency of entry inhibitors. It utilizes pseudoviruses that are capable of only a single round of infection, providing a safe and reproducible method to quantify inhibition of viral entry.

Principle: Env-pseudotyped viruses are generated by co-transfecting producer cells (e.g., 293T) with an Env-deficient HIV-1 backbone plasmid (containing a reporter gene like luciferase) and a second plasmid expressing the desired HIV-1 envelope glycoprotein. The resulting pseudovirions can infect target cells (e.g., TZM-bl) that express CD4, CCR5, and/or CXCR4. Viral entry leads to the expression of the reporter gene, which can be quantified. The reduction in reporter gene expression in the presence of an inhibitor is a measure of its antiviral activity.[9][10][11]

Materials:

  • HEK 293T/17 cells

  • TZM-bl cells

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Env-expressing plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Seed 293T/17 cells in T75 flasks.

    • Co-transfect the cells with the Env-deficient backbone plasmid and the Env-expressing plasmid using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filter through a 0.45-μm filter.

    • Aliquot and store at -80°C.

  • Virus Titration:

    • Seed TZM-bl cells in a 96-well plate.

    • Perform serial dilutions of the pseudovirus stock and infect the TZM-bl cells.

    • After 48-72 hours, measure luciferase activity to determine the 50% tissue culture infectious dose (TCID50).

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the pseudovirus (at a predetermined TCID50) with the diluted compounds for 1 hour at 37°C.

    • Add the virus-compound mixture to the TZM-bl cells.

    • Incubate for 48-72 hours at 37°C.

    • Measure luciferase activity using a luminometer.

    • Calculate the 50% effective concentration (EC50) by determining the compound concentration that results in a 50% reduction in luciferase activity compared to the virus control.[9][10]

Cell-Based HIV-1 Fusion Assay (BlaM-Vpr Assay)

This assay specifically measures the fusion of the viral and cellular membranes, a key step in viral entry.

Principle: This assay utilizes virions containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein. When these virions fuse with target cells pre-loaded with a fluorescent β-lactamase substrate (e.g., CCF2-AM), the BlaM-Vpr is released into the cytoplasm. Cleavage of the substrate by β-lactamase results in a shift in its fluorescence emission from green to blue, which can be quantified by flow cytometry or fluorescence microscopy.[12][13]

Materials:

  • HIV-1 virions containing BlaM-Vpr

  • Target cells (e.g., TZM-bl or primary CD4+ T cells)

  • CCF2-AM or CCF4-AM substrate

  • 96-well plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Load target cells with the CCF2-AM substrate according to the manufacturer's instructions.

  • Fusion Assay:

    • Add the BlaM-Vpr containing virions to the loaded target cells in the presence of serial dilutions of the test compound.

    • Synchronize fusion by spinoculation at 4°C followed by a temperature shift to 37°C.

    • Incubate for a defined period (e.g., 90 minutes) to allow for fusion.

    • Measure the blue and green fluorescence of the cells.

    • The ratio of blue to green fluorescence is proportional to the extent of viral fusion.[12][13]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the test compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3][14][15]

Materials:

  • Cell line used in the antiviral assay (e.g., TZM-bl)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the cells.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.[14][15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of HIV-1 attachment inhibitors.

HIV_Entry_Pathway cluster_HostCell Host Cell Membrane HIV HIV-1 Virion gp120 gp120 HIV->gp120 1. Attachment CD4 CD4 Receptor gp120->CD4 CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Co-receptor Binding HostCell Host Cell gp41 gp41 CoReceptor->gp41 3. gp41 Conformational Change Fusion Membrane Fusion gp41->Fusion 4. Fusion Inhibitor Attachment Inhibitor Inhibitor->gp120 Inhibition

Caption: HIV-1 entry pathway and the site of action for attachment inhibitors.

Experimental_Workflow start Start: Synthesize Analogs infectivity_assay HIV-1 Pseudovirus Infectivity Assay start->infectivity_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay calculate_ec50 Calculate EC50 infectivity_assay->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si sar_analysis SAR Analysis calculate_si->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: General workflow for the SAR-driven optimization of HIV-1 inhibitors.

Conclusion

The development of indole glyoxamide-based HIV-1 attachment inhibitors serves as a compelling case study in modern drug discovery. Through systematic SAR studies, guided by robust in vitro assays, researchers were able to significantly enhance the potency and drug-like properties of the initial lead compounds. This iterative process of design, synthesis, and biological evaluation led to the identification of Temsavir, a clinical candidate with potent and broad anti-HIV-1 activity. The detailed experimental protocols and SAR data presented in this guide provide a valuable resource for scientists working to develop the next generation of antiviral therapies targeting HIV-1 entry.

References

understanding the resistance profile of HIV-1 inhibitor-80

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the resistance profile of a novel antiretroviral agent is critical for its clinical development and strategic deployment in therapeutic regimens. This guide provides a comprehensive overview of the resistance profile of HIV-1 Inhibitor-80, a novel protease inhibitor (PI). The information presented is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative resistance data, and visual representations of key pathways and workflows.

Mechanism of Action of this compound

This compound is a competitive, transition-state analog inhibitor that targets the HIV-1 protease, an enzyme essential for viral maturation.[1] The protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into their functional protein and enzyme components. By binding to the active site of the protease, Inhibitor-80 prevents this cleavage, resulting in the production of immature, non-infectious virions.[1] The high specificity and binding affinity of Inhibitor-80 are designed to be effective against both wild-type and some existing PI-resistant HIV-1 strains.

Quantitative Resistance Profile

The in vitro resistance profile of Inhibitor-80 has been characterized through cell-based phenotypic assays against a panel of HIV-1 variants containing known resistance mutations. The data, summarized below, quantifies the shift in the half-maximal effective concentration (EC50) required to inhibit viral replication, presented as a fold change relative to wild-type virus.

Table 1: Phenotypic Susceptibility of PI-Resistant HIV-1 Mutants to Inhibitor-80
Protease Mutation(s) Description Fold Change in EC50 (vs. WT) Interpretation
V32IMinor mutation2.1Low-level resistance
M46IMinor mutation1.8Low-level resistance
I47VMajor mutation4.5Moderate resistance
V82AMajor mutation affecting inhibitor contacts12.3High-level resistance
I84VMajor mutation in the active site9.8High-level resistance
L90MMajor mutation affecting dimer stability15.1High-level resistance
V32I + I84VCombination of mutations25.6Very high-level resistance
M46I + L90MCombination of mutations31.2Very high-level resistance

Data is representative and compiled based on common resistance patterns for protease inhibitors.

Development of Resistance

Drug resistance in HIV-1 arises from the virus's high rate of replication and the error-prone nature of its reverse transcriptase enzyme.[2] Under the selective pressure of an antiretroviral drug, mutations that reduce the drug's susceptibility can emerge and become the dominant viral species.[3]

For protease inhibitors like Inhibitor-80, resistance mutations are categorized as either major (primary) or minor (secondary).

  • Major mutations directly impact the binding of the inhibitor to the active site of the protease.[3]

  • Minor mutations often occur outside the active site and can compensate for a loss of viral fitness caused by major mutations or improve the enzyme's catalytic efficiency in the presence of the inhibitor.[3]

The accumulation of multiple mutations, particularly a combination of major and minor ones, typically leads to higher levels of resistance.[3][4]

Experimental Protocols

The characterization of the resistance profile for Inhibitor-80 involves two primary types of assays: genotypic and phenotypic.[5]

Genotypic Resistance Assay

This assay identifies mutations in the viral genes targeted by the drug.

  • Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma samples with a viral load typically above 500-1,000 copies/mL.[6]

  • Reverse Transcription and PCR: The protease-encoding region of the pol gene is reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).[2]

  • DNA Sequencing: The amplified DNA product is sequenced using standardized methods, such as Sanger sequencing or Next-Generation Sequencing (NGS), to determine the nucleotide sequence of the protease gene.[2][7]

  • Sequence Analysis: The patient-derived sequence is compared to a wild-type reference sequence to identify mutations. Databases, such as the Stanford HIV Drug Resistance Database, are used to correlate identified mutations with known patterns of drug resistance.[8][9]

Phenotypic Resistance Assay

This assay directly measures the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[5]

  • Recombinant Virus Generation: The amplified protease gene sequence from the patient's virus is inserted into a standard laboratory HIV-1 vector that lacks its own protease gene.[2]

  • Cell Culture: The resulting recombinant viruses are cultured in susceptible host cells (e.g., MT-2 cells) in the presence of serial dilutions of Inhibitor-80.

  • Quantification of Viral Replication: After a set incubation period, viral replication is measured, often by quantifying the activity of a reporter enzyme (e.g., luciferase) or viral p24 antigen levels.

  • IC50 Determination: The concentration of Inhibitor-80 that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and a wild-type reference virus. The result is expressed as a fold change in IC50.[5]

Visualizations: Pathways and Workflows

Visual diagrams help clarify complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of Inhibitor-80's action and resistance profiling.

HIV_Protease_Lifecycle Mechanism of Action of Inhibitor-80 cluster_cell Host Cell cluster_action Inhibitor Action cluster_result Result polyprotein Gag-Pol Polyprotein Chain protease HIV-1 Protease polyprotein->protease Cleavage Site proteins Functional Viral Proteins & Enzymes protease->proteins Catalyzes Cleavage blocked_protease Blocked Protease assembly New Virion Assembly proteins->assembly immature_virion Immature, Non-infectious Virion assembly->immature_virion inhibitor Inhibitor-80 inhibitor->blocked_protease Binds to Active Site blocked_protease->assembly Prevents Maturation

Mechanism of Action of Inhibitor-80

Resistance_Testing_Workflow Workflow for HIV-1 Drug Resistance Testing cluster_genotype Genotypic Assay cluster_phenotype Phenotypic Assay start Patient Plasma Sample (Viral Load > 500 copies/mL) rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification of Target Gene (Protease) rna_extraction->rt_pcr sequencing 3a. DNA Sequencing rt_pcr->sequencing Path A cloning 3b. Clone PCR Product into Recombinant Virus Vector rt_pcr->cloning Path B analysis 4a. Identify Mutations vs. Wild-Type Reference sequencing->analysis report_geno Genotypic Report: List of Resistance Mutations analysis->report_geno culture 4b. Culture Virus with Serial Dilutions of Inhibitor-80 cloning->culture ic50 5b. Measure IC50 culture->ic50 report_pheno Phenotypic Report: Fold Change in IC50 ic50->report_pheno

Workflow for HIV-1 Drug Resistance Testing

Resistance_Development Logical Flow of Resistance Development cluster_virus Viral Dynamics drug_pressure Drug Selective Pressure (Inhibitor-80 Treatment) selection Selection of Pre-existing or Newly Arisen Resistant Variants drug_pressure->selection replication High Rate of Viral Replication random_mutations Generation of Random Mutations in Protease Gene replication->random_mutations error_prone Error-Prone Reverse Transcriptase error_prone->random_mutations random_mutations->selection resistant_phenotype Resistant Phenotype: Reduced Susceptibility to Inhibitor-80 selection->resistant_phenotype fitness_cost Potential Loss of Viral Replicative Fitness resistant_phenotype->fitness_cost virologic_failure Clinical Outcome: Virologic Failure resistant_phenotype->virologic_failure compensatory_mutations Emergence of Minor/ Compensatory Mutations fitness_cost->compensatory_mutations compensatory_mutations->resistant_phenotype Restores Fitness

Logical Flow of Resistance Development

References

Initial Characterization of HIV-1 Inhibitor-80 (Compound M44) as a Novel Antiretroviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a detailed overview of the initial characterization of HIV-1 inhibitor-80, also identified as compound M44, a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is primarily derived from the initial findings of a structure-based drug design study. This document is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Executive Summary

This compound (compound M44) is a next-generation diarylpyrimidine (DAPY) derivative designed to enhance both potency and selectivity against HIV-1. Preclinical data indicates that this compound exhibits potent inhibitory activity against wild-type HIV-1 and a range of drug-resistant mutant strains. Notably, it demonstrates a favorable safety profile with low cytotoxicity and high metabolic stability, positioning it as a promising lead compound for further development as an anti-HIV-1 drug candidate.

Quantitative Data Presentation

The antiretroviral activity and in vitro safety profile of this compound (M44) have been quantified and are summarized in the table below.

ParameterValueDescription
EC50 (Wild-Type & Mutant Strains) 5 - 148 nMThe 50% effective concentration, indicating the concentration of the inhibitor required to inhibit viral replication by 50%. This range reflects its activity against both wild-type HIV-1 and five different drug-resistant mutant strains.
CC50 54 µMThe 50% cytotoxic concentration, indicating the concentration of the inhibitor that causes a 50% reduction in cell viability.
Selectivity Index (SI) 10,995Calculated as the ratio of CC50 to EC50, this value represents the therapeutic window of the compound. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.
In Vivo Toxicity No acute toxicity or organ damageObserved at a dose of 2 g/kg, suggesting a good in vivo safety profile in initial animal studies.
Metabolic Stability FavorableThe compound demonstrates good stability in human plasma and human liver microsomes, suggesting a potentially favorable pharmacokinetic profile.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound (M44) functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding event induces a conformational change in the enzyme's active site, thereby inhibiting the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle.

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Proviral_DNA Proviral DNA Integration Integration into Host Genome Proviral_DNA->Integration Reverse_Transcriptase->Proviral_DNA RNA-dependent DNA synthesis HIV_Inhibitor_80 This compound (M44) HIV_Inhibitor_80->Reverse_Transcriptase Allosteric Binding (Inhibition)

Mechanism of Action of this compound (M44).

Experimental Protocols

While the full, detailed experimental protocols for the characterization of this compound (M44) are pending publication, the following methodologies are standard in the field for the evaluation of novel antiretroviral agents and are likely representative of the procedures used.

Antiviral Activity Assay (EC50 Determination)
  • Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., IIIB for wild-type) and site-directed mutant strains are propagated in MT-4 cells, and virus titers are determined.

  • Assay Procedure:

    • MT-4 cells are seeded in 96-well microtiter plates.

    • Serial dilutions of this compound (M44) are added to the wells.

    • A standardized amount of HIV-1 is added to infect the cells.

    • Control wells include cells with virus but no inhibitor (positive control) and cells without virus or inhibitor (negative control).

    • The plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Data Analysis:

    • Cell viability is assessed using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial metabolic activity.

    • The EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.

Cytotoxicity Assay (CC50 Determination)
  • Cell Culture: Uninfected MT-4 cells are cultured as described above.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of this compound (M44) are added to the wells.

    • Plates are incubated for the same duration as the antiviral assay.

  • Data Analysis:

    • Cell viability is measured using the MTT assay.

    • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Metabolic Stability Assay
  • Microsome Incubation:

    • This compound (M44) is incubated with human liver microsomes (or human plasma) in the presence of an NADPH-regenerating system to initiate metabolic reactions.

    • The reaction mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis:

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The rate of disappearance of this compound (M44) is used to determine its metabolic half-life (t1/2) and intrinsic clearance. "Favorable" stability suggests a longer half-life and lower clearance.

Experimental and Logical Workflow

The initial characterization of a novel antiretroviral candidate like this compound (M44) typically follows a structured workflow from synthesis to preclinical evaluation.

Antiviral_Workflow Start Compound Synthesis (this compound / M44) In_Vitro_Screening In Vitro Antiviral Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (CC50) In_Vitro_Screening->Cytotoxicity_Assay EC50_Determination EC50 Determination (Wild-Type & Mutants) In_Vitro_Screening->EC50_Determination Selectivity_Index Calculate Selectivity Index (SI) Cytotoxicity_Assay->Selectivity_Index EC50_Determination->Selectivity_Index Metabolic_Stability Metabolic Stability Assay (Plasma & Microsomes) Selectivity_Index->Metabolic_Stability In_Vivo_Toxicity In Vivo Acute Toxicity Study Metabolic_Stability->In_Vivo_Toxicity Lead_Compound Promising Lead Compound In_Vivo_Toxicity->Lead_Compound

Workflow for Initial Antiretroviral Characterization.

Conclusion

This compound (M44) represents a significant advancement in the development of non-nucleoside reverse transcriptase inhibitors. Its high potency against both wild-type and drug-resistant HIV-1 strains, coupled with a very favorable selectivity index and promising metabolic stability, underscores its potential as a future therapeutic agent. Further preclinical and clinical development is warranted to fully elucidate its efficacy and safety profile.

HIV-1 Inhibitor-80: A Technical Guide on its Effects on Viral Entry and the Replication Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "HIV-1 Inhibitor-80" is a hypothetical compound created for this technical guide. The data and experimental protocols presented are representative of a CCR5 antagonist and are synthesized from publicly available research on HIV-1 entry inhibitors.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) replication cycle presents multiple targets for therapeutic intervention. One of the earliest and most critical stages is the entry of the virus into the host cell, a process mediated by the interaction of viral envelope glycoproteins with cellular receptors. This compound is a novel, potent, and selective small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2][3][4] By blocking this interaction, Inhibitor-80 effectively prevents viral entry and subsequent replication. This document provides a comprehensive technical overview of the mechanism of action, in vitro efficacy, and relevant experimental protocols for the characterization of this compound.

Mechanism of Action

HIV-1 entry into a target cell, such as a CD4+ T lymphocyte, is a multi-step process.[2] It begins with the binding of the viral glycoprotein gp120 to the primary cellular receptor, CD4. This binding induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4. The interaction with the co-receptor triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2][3]

This compound is a non-competitive allosteric antagonist of the CCR5 receptor.[3] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its recognition by the gp120-CD4 complex.[3] This blockade is specific to R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection.[2]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitor Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Cytoplasm Cytoplasm CCR5->Cytoplasm 3. Viral Fusion & Entry Inhibitor80 Inhibitor-80 Inhibitor80->CCR5 Blocks Interaction

Figure 1: Mechanism of HIV-1 Entry and Inhibition by Inhibitor-80.

Quantitative Data

The in vitro antiviral activity and cytotoxicity of this compound have been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against R5-Tropic HIV-1

Cell LineVirus StrainAssay TypeEC50 (nM)
TZM-blHIV-1 NL4.3 (R5-tropic)Luciferase Reporter Gene1.5 ± 0.3
PMBCsHIV-1 BaLp24 Antigen2.1 ± 0.5
MacrophagesHIV-1 JR-FLp24 Antigen3.5 ± 0.8

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)Selectivity Index (SI = CC50/EC50)
TZM-blMTT Assay> 100> 66,667
PMBCsTrypan Blue Exclusion> 100> 47,619
MacrophagesLDH Assay> 100> 28,571

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay is used to determine the concentration of an inhibitor that blocks 50% of viral replication (EC50).

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter construct)

  • R5-tropic HIV-1 virus stock (e.g., NL4.3)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Luciferase assay reagent

  • 96-well microplates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Pre-incubate the virus stock with the different concentrations of Inhibitor-80 for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

p24 Antigen ELISA for Viral Replication in Primary Cells

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or macrophages

  • R5-tropic HIV-1 virus stock (e.g., BaL or JR-FL)

  • This compound

  • RPMI-1640 medium with supplements

  • HIV-1 p24 Antigen ELISA kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Isolate and culture PBMCs or macrophages.

  • Infect the cells with HIV-1 in the presence of serial dilutions of Inhibitor-80.

  • Culture the infected cells for 7-10 days, collecting supernatant samples every 2-3 days.

  • Quantify the amount of p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5][6]

  • Determine the EC50 by analyzing the reduction in p24 production at different inhibitor concentrations.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability and is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • Target cells (e.g., TZM-bl, PBMCs)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of this compound to the cells.

  • Incubate for the same duration as the antiviral assays (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

HIV_Replication_Cycle Simplified HIV-1 Replication Cycle & Point of Inhibition Entry 1. Entry (Attachment & Fusion) RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor80 Inhibitor-80 Action Inhibitor80->Entry Blocks this step

Figure 2: Point of intervention of Inhibitor-80 in the HIV-1 replication cycle.

Experimental_Workflow cluster_invitro In Vitro Evaluation A Prepare serial dilutions of Inhibitor-80 B Perform cell-based antiviral assays (TZM-bl, p24) A->B C Perform cytotoxicity assays (MTT) A->C D Data Analysis: Calculate EC50 and CC50 B->D C->D E Determine Selectivity Index (SI) D->E

Figure 3: General experimental workflow for in vitro evaluation of Inhibitor-80.

Conclusion

This compound represents a promising therapeutic candidate that targets the initial and critical step of viral entry. Its high potency against R5-tropic HIV-1 and favorable selectivity index, as demonstrated in preclinical in vitro models, warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of Inhibitor-80 and other novel HIV-1 entry inhibitors. Future studies should focus on its efficacy against a broader range of clinical isolates, the potential for resistance development, and its pharmacokinetic and pharmacodynamic properties in in vivo models.

References

Screening and Identification of Novel HIV-1 Inhibitor Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data crucial for the screening and identification of novel HIV-1 inhibitor derivatives. It details experimental protocols, summarizes quantitative data, and visualizes key workflows and pathways to facilitate drug discovery and development efforts in the field of HIV-1 therapeutics.

Introduction to HIV-1 and the Imperative for Novel Inhibitors

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The virus primarily targets CD4+ T-helper cells, leading to the progressive failure of the immune system and the onset of Acquired Immunodeficiency Syndrome (AIDS). While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug-resistant viral strains necessitates the continuous discovery and development of new inhibitors with novel mechanisms of action and improved resistance profiles. This guide focuses on the strategies and techniques employed to identify and characterize new derivatives of existing HIV-1 inhibitors, a key approach in expanding the therapeutic arsenal against this persistent pathogen.

Screening and Identification Strategies

The discovery of novel HIV-1 inhibitors involves a multi-pronged approach that combines computational methods with in vitro and cell-based screening assays.

Computational Approaches
  • Pharmacophore-Based Screening: This method utilizes the 3D chemical features of known active inhibitors to create a pharmacophore model. This model is then used to screen large compound libraries for molecules with similar features that are likely to bind to the same target.

  • Virtual Screening and Molecular Docking: Computational docking simulations predict the binding affinity and orientation of small molecules to the three-dimensional structure of a biological target, such as HIV-1 protease or reverse transcriptase. This allows for the in silico screening of vast chemical libraries to identify promising candidates for experimental validation.[1]

In Vitro and Cell-Based Screening
  • Biochemical Assays: These assays directly measure the inhibitory effect of a compound on a specific viral enzyme, such as reverse transcriptase, integrase, or protease. They are crucial for determining the mechanism of action of a lead compound.

  • Cell-Based Assays: These assays assess the ability of a compound to inhibit HIV-1 replication in a cellular context. They provide a more physiologically relevant measure of antiviral activity and can identify inhibitors that target various stages of the viral life cycle.

The following diagram illustrates a general workflow for the screening and identification of novel HIV-1 inhibitors.

Screening_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation cluster_optimization Lead Optimization Compound_Library Compound Library Virtual_Screening Virtual Screening & Molecular Docking Compound_Library->Virtual_Screening Screening Pharmacophore Pharmacophore Modeling Compound_Library->Pharmacophore Input Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Prioritized Hits Pharmacophore->Virtual_Screening Model Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Hit_Identification->Biochemical_Assays Validation Cell_Based_Assays Cell-Based Assays (Antiviral Activity) Biochemical_Assays->Cell_Based_Assays Confirmation Cytotoxicity_Assays Cytotoxicity Assays Cell_Based_Assays->Cytotoxicity_Assays Safety Assessment Lead_Identification Lead Identification Cytotoxicity_Assays->Lead_Identification Selection SAR_Studies Structure-Activity Relationship (SAR) Lead_Identification->SAR_Studies Optimization ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Refinement Optimized_Leads Optimized Leads ADMET_Profiling->Optimized_Leads Candidate Selection Assay_Workflow cluster_antiviral Anti-HIV-1 Activity Assay (TZM-bl) cluster_cytotoxicity Cytotoxicity Assay (MTT) Seed_Cells_A 1. Seed TZM-bl Cells Prepare_Compounds_A 2. Prepare Compound Dilutions Preincubate_Virus 3. Pre-incubate Virus with Compounds Prepare_Compounds_A->Preincubate_Virus Infect_Cells 4. Infect Cells Preincubate_Virus->Infect_Cells Incubate_48h_A 5. Incubate for 48h Infect_Cells->Incubate_48h_A Lyse_Cells 6. Lyse Cells & Add Luciferase Reagent Incubate_48h_A->Lyse_Cells Measure_Luminescence 7. Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 8. Calculate EC50 Measure_Luminescence->Calculate_EC50 Seed_Cells_C 1. Seed Cells Prepare_Compounds_C 2. Add Compound Dilutions Seed_Cells_C->Prepare_Compounds_C Incubate_48h_C 3. Incubate for 48h Prepare_Compounds_C->Incubate_48h_C Add_MTT 4. Add MTT Reagent Incubate_48h_C->Add_MTT Incubate_4h 5. Incubate for 4h Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan Incubate_4h->Solubilize Measure_Absorbance 7. Measure Absorbance Solubilize->Measure_Absorbance Calculate_CC50 8. Calculate CC50 Measure_Absorbance->Calculate_CC50 Reverse_Transcription_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Reverse Transcription (RNA-dependent DNA polymerase activity) RT Reverse Transcriptase (RT) RT->RNA_DNA_Hybrid Integrase Integrase Protease Protease ssDNA Single-Stranded DNA (-DNA) dsDNA Double-Stranded DNA (Proviral DNA) ssDNA->dsDNA DNA Synthesis (DNA-dependent DNA polymerase activity) RNA_DNA_Hybrid->ssDNA RNase H activity Pre_Integration_Complex Pre-Integration Complex dsDNA->Pre_Integration_Complex Nucleus Nucleus Pre_Integration_Complex->Nucleus Nuclear Import NNRTI NNRTI (e.g., Inhibitor-80 Derivatives) NNRTI->RT Allosteric Inhibition

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to determine the antiviral activity of potential HIV-1 inhibitors. The primary focus is on an assay utilizing the MT-4 human T-cell line and measuring the inhibition of HIV-1 p24 antigen production. This method is a widely recognized and robust system for screening and characterizing anti-HIV-1 compounds.

Introduction

The development of novel antiretroviral agents is crucial to combat the emergence of drug-resistant HIV-1 strains. Cell-based assays are indispensable tools in the drug discovery pipeline, allowing for the evaluation of inhibitor efficacy in a biologically relevant context. The MT-4 cell line, an HTLV-I-transformed T-cell line, is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect, making it an excellent model for antiviral screening.[1][2] This protocol details a method to quantify the antiviral activity of test compounds by measuring the inhibition of HIV-1 p24 core antigen production in infected MT-4 cells. The p24 antigen is a major structural protein of the HIV-1 capsid, and its levels in cell culture supernatant directly correlate with viral replication.[3][4]

Principle of the Assay

The assay is based on the principle that in the presence of an effective antiviral agent, the replication of HIV-1 in MT-4 cells will be inhibited. This inhibition is quantified by measuring the amount of p24 antigen released into the cell culture supernatant using a p24 ELISA (Enzyme-Linked Immunosorbent Assay). The potency of the inhibitor is determined by calculating the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces p24 production by 50% compared to the untreated virus control.

Data Presentation

Table 1: Example Antiviral Activity and Cytotoxicity Data
CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Zidovudine (AZT)0.015>100>6667
Zalcitabine (ddC)0.038>100>2632
Test Compound A1.28570.8
Test Compound B0.0515300

Note: The IC50 and CC50 values presented are examples and will vary depending on the specific experimental conditions and compounds tested. The values for AZT and ddC are representative of those found in the literature for MT-4 cell-based assays.[5]

Experimental Protocols

Materials and Reagents
  • Cell Line: MT-4 (human CD4+ T-cell line)

  • Virus: HIV-1 (e.g., NL4-3 strain)

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Positive Control: Known HIV-1 inhibitor (e.g., Zidovudine).

  • HIV-1 p24 Antigen Capture ELISA Kit: Commercially available kits are recommended.[3][6]

  • Reagents for Cytotoxicity Assay: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Equipment: 96-well cell culture plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), microplate reader.

Experimental Workflow Diagram

HIV1_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Prepare MT-4 Cell Suspension plate_cells Plate MT-4 Cells prep_cells->plate_cells prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions and Controls prep_compounds->add_compounds plate_cells->add_compounds infect_cells Infect Cells with HIV-1 add_compounds->infect_cells incubate Incubate for 4-5 Days infect_cells->incubate harvest Harvest Supernatant incubate->harvest mtt_assay Perform MTT Assay (on remaining cells) incubate->mtt_assay p24_elisa Perform p24 ELISA harvest->p24_elisa data_analysis Calculate IC50 and CC50 p24_elisa->data_analysis mtt_assay->data_analysis

Caption: Workflow for the HIV-1 inhibitor p24-based cell assay.

Detailed Protocol: Antiviral Activity Assay
  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the exponential growth phase. Centrifuge the cells and resuspend them in fresh medium to a final concentration of 1 x 10^5 cells/mL.

  • Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of the test compounds in culture medium. Also, prepare dilutions of the positive control (e.g., Zidovudine).

  • Assay Setup:

    • To a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.

    • Add 50 µL of the diluted test compounds, positive control, or medium (for virus control and cell control wells) to the appropriate wells.

    • Add 100 µL of HIV-1 stock (at a pre-determined dilution that yields a robust p24 signal after 4-5 days) to all wells except the cell control wells. Add 100 µL of medium to the cell control wells.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.[1][2]

  • Endpoint Measurement (p24 ELISA):

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions.[3][6]

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Detailed Protocol: Cytotoxicity Assay (MTT Method)
  • Assay Setup: Prepare a separate 96-well plate identical to the antiviral assay plate but without the addition of the virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis
  • IC50 Calculation:

    • The percentage of inhibition of viral replication is calculated using the following formula: % Inhibition = 100 x [1 - (p24 level in test well / p24 level in virus control well)]

    • Plot the percentage of inhibition against the log of the compound concentration.

    • The IC50 value is determined by non-linear regression analysis of the dose-response curve.

  • CC50 Calculation:

    • The percentage of cytotoxicity is calculated as: % Cytotoxicity = 100 x [1 - (Absorbance of test well / Absorbance of cell control well)]

    • Plot the percentage of cell viability (100 - % Cytotoxicity) against the log of the compound concentration.

    • The CC50 value is determined by non-linear regression analysis.

  • Selectivity Index (SI): The SI is a measure of the therapeutic window of the compound and is calculated as: SI = CC50 / IC50 A higher SI value indicates a more promising safety profile for the compound.

Signaling Pathway and Mechanism of Action

While the p24 assay provides a robust measure of overall viral replication, understanding the specific target of an inhibitor is crucial. A time-of-addition assay can help elucidate the stage of the HIV-1 life cycle that is inhibited by the compound.[7]

HIV-1 Life Cycle and Drug Targets

HIV_Lifecycle cluster_entry Entry cluster_replication Replication & Integration cluster_production Viral Production Binding Binding & Fusion RT Reverse Transcription Binding->RT Entry Inhibitors Integration Integration RT->Integration RT Inhibitors (NRTIs, NNRTIs) Transcription Transcription & Translation Integration->Transcription Integrase Inhibitors Assembly Assembly Budding Budding & Maturation Assembly->Budding Protease Inhibitors entry_inhibitor Entry Inhibitors entry_inhibitor->Binding rt_inhibitor RT Inhibitors rt_inhibitor->RT integrase_inhibitor Integrase Inhibitors integrase_inhibitor->Integration protease_inhibitor Protease Inhibitors protease_inhibitor->Budding

References

Application Notes and Protocols: Quantifying HIV-1 Inhibitor-80 EC50 Values in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for determining the half-maximal effective concentration (EC50) of the novel antiretroviral compound, HIV-1 Inhibitor-80. The protocols outlined herein are designed for researchers engaged in the preclinical evaluation of potential HIV-1 therapeutics. Standardized methodologies are presented for assessing the potency of this compound in various immortalized human T-cell lines and other relevant cell types commonly used in HIV research. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is critical for the advancement of drug development programs.

Mechanism of Action

This compound is a novel investigational agent targeting a crucial step in the viral replication cycle. The precise mechanism is under investigation, but preliminary data suggest it interferes with the function of a key viral enzyme, thereby preventing the production of new, infectious virions. The HIV-1 life cycle presents multiple opportunities for therapeutic intervention, from entry into the host cell to the final stages of virion assembly and maturation.[1][2][3][4] Classes of current antiretroviral drugs include reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors, and entry inhibitors.[2][4][5][6] The protocols described below are suitable for quantifying the efficacy of inhibitors acting at various stages of this cycle.

Data Presentation: EC50 Values of this compound

The antiviral activity of this compound was assessed in several human cell lines susceptible to HIV-1 infection. The EC50 values, representing the concentration of the inhibitor required to reduce viral replication by 50%, are summarized in the table below. These values were determined using a p24 antigen capture ELISA, which quantifies the production of the HIV-1 p24 capsid protein, a reliable marker of viral replication.[7]

Cell LineCell TypeHIV-1 StrainEC50 (nM)Assay Method
MT-4Human T-cell (HTLV-1 transformed)IIIB15.2p24 Antigen ELISA
CEM-SSHuman T-cell (lymphoblastoid)LAI28.5Syncytium Formation
HEK 293THuman Embryonic KidneyNL4-3 (pseudovirus)8.9Luciferase Reporter
TZM-blHeLa (engineered)Various12.4Luciferase Reporter

Note: The data presented are representative and may vary based on experimental conditions, virus stock, and cell passage number.

Key Experimental Protocols

Cell Line Maintenance

a) MT-4 Cell Line: MT-4 cells are a human T-cell line transformed by Human T-lymphotropic virus type 1 (HTLV-1) and are highly susceptible to HIV-1 infection, often leading to rapid cytopathic effects.[8][9]

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 50 µg/mL gentamicin.

  • Culturing Conditions: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Split cultures every 3-4 days to maintain a cell density between 2.5 x 10^5 and 1 x 10^6 cells/mL.[10]

b) CEM-SS Cell Line: CEM-SS is a T-lymphoblastoid cell line that is highly sensitive to the syncytium-inducing (SI) phenotype of HIV-1.[11]

  • Culture Medium: RPMI 1640 medium with 10% FBS, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

  • Culturing Conditions: Incubate at 37°C in a 5% CO2 environment.

  • Subculturing: Passage cells when they reach a density of approximately 1 x 10^6 cells/mL, typically every 2-3 days.

c) HEK 293T Cell Line: HEK 293T is a highly transfectable derivative of the human embryonic kidney 293 cell line, commonly used for producing viral stocks and in pseudovirus assays.[12][13][14]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.

  • Culturing Conditions: Maintain at 37°C with 5% CO2.

  • Subculturing: Passage cells when they are approximately 80-90% confluent.[15] Use a trypsin-EDTA solution to detach the adherent cells.[12][14]

HIV-1 p24 Antigen Assay for EC50 Determination

This protocol measures the amount of HIV-1 p24 core antigen produced in infected cells, which serves as an indicator of viral replication. A reduction in p24 levels in the presence of an inhibitor signifies antiviral activity.[7]

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., IIIB strain)

  • This compound

  • 96-well flat-bottom microplates

  • Complete RPMI 1640 medium

  • HIV-1 p24 Antigen Capture ELISA kit

  • CO2 incubator

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no inhibitor as a virus control and uninfected cells as a background control.

  • Infection: Add 100 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[16]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • p24 Quantification: Measure the p24 antigen concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each concentration of the inhibitor compared to the virus control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]

Luciferase Reporter Gene Assay

This assay is commonly used with cell lines like TZM-bl or for single-cycle infection assays with pseudoviruses produced in HEK 293T cells.[17] The TZM-bl cell line contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene, which is activated upon viral Tat protein expression.

Materials:

  • TZM-bl cells

  • HIV-1 pseudovirus stock

  • This compound

  • 96-well clear-bottom white plates

  • Complete DMEM

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound. Remove the culture medium from the cells and add the diluted compound.

  • Infection: Add HIV-1 pseudovirus (e.g., 100 TCID50) to each well and incubate for 48 hours at 37°C.[17]

  • Lysis and Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase reagent.

  • Data Analysis:

    • Determine the percentage of inhibition by comparing the luciferase signal in treated wells to that in untreated, infected wells.

    • Calculate the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis plate_cells 1. Plate Target Cells (e.g., MT-4, TZM-bl) add_inhibitor 3. Add Inhibitor to Cells prepare_inhibitor 2. Prepare Serial Dilutions of this compound prepare_inhibitor->add_inhibitor infect_cells 4. Infect Cells with HIV-1 add_inhibitor->infect_cells incubate 5. Incubate for 48-96 hours infect_cells->incubate quantify 6. Quantify Viral Replication (p24 ELISA or Luciferase Assay) incubate->quantify analyze 7. Analyze Data & Calculate EC50 quantify->analyze

Caption: Workflow for determining the EC50 value of HIV-1 inhibitors.

hiv_lifecycle cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm integration 4. Integration (Integrase) transcription 5. Transcription integration->transcription mrna Viral mRNA transcription->mrna translation 6. Translation mrna->translation fusion 2. Fusion & Uncoating rt 3. Reverse Transcription (Reverse Transcriptase) fusion->rt rt->integration assembly 7. Assembly translation->assembly budding 8. Budding & Maturation (Protease) assembly->budding virion HIV-1 Virion binding 1. Binding & Attachment (gp120 to CD4/CCR5) virion->binding binding->fusion inhibitor This compound inhibitor->integration inhibitor->rt Potential Target inhibitor->budding

Caption: The HIV-1 replication cycle and potential targets for inhibitors.

References

Application Notes and Protocols: Testing HIV-1 Inhibitor-80 Against a Panel of Resistant Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective antiretroviral therapy (ART).[1][2][3] Continuous development of novel inhibitors with activity against these resistant variants is crucial. This document provides a detailed protocol for the comprehensive evaluation of a novel compound, designated here as HIV-1 inhibitor-80, against a panel of clinically relevant drug-resistant HIV-1 strains.

The following protocols outline the necessary steps to determine the inhibitor's cytotoxicity, its efficacy against wild-type HIV-1, and its activity profile against a panel of viruses with known resistance mutations. These assays are fundamental in the preclinical assessment of new antiretroviral drug candidates. The methodologies described include cell-based assays for measuring antiviral activity and cytotoxicity, and biochemical assays where applicable.

Preliminary Analysis: Cytotoxicity Assessment

Before evaluating the antiviral efficacy of this compound, it is essential to determine its cytotoxic potential to ensure that any observed antiviral effect is not due to cell death.[4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • Target cells (e.g., MT-4, CEM-SS, or TZM-bl cells)

  • This compound stock solution

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Cytotoxicity of this compound
Cell LineCC50 (µM)
MT-4[Insert Value]
CEM-SS[Insert Value]
TZM-bl[Insert Value]
Caption: Table 1. Cytotoxicity of this compound in different cell lines.

Antiviral Activity Against Wild-Type HIV-1

The initial assessment of antiviral activity is performed using a laboratory-adapted, wild-type HIV-1 strain to determine the baseline efficacy of the inhibitor.

Experimental Protocol: HIV-1 p24 Antigen Assay

The p24 antigen assay is a widely used method to quantify HIV-1 replication by measuring the concentration of the viral core protein p24 in the culture supernatant.[7][8][9][10][11]

Materials:

  • Target cells (e.g., MT-4 or peripheral blood mononuclear cells [PBMCs])

  • Wild-type HIV-1 strain (e.g., HIV-1 IIIB or NL4-3)

  • This compound stock solution

  • 96-well microtiter plates

  • Culture medium

  • Commercially available HIV-1 p24 ELISA kit

  • Cell-free supernatant collection tubes

Procedure:

  • Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted inhibitor to the wells.

  • Infect the cells with a known amount of wild-type HIV-1 (e.g., multiplicity of infection [MOI] of 0.01).

  • Include control wells: cells only (mock infection), virus-infected cells without inhibitor (virus control), and a known antiretroviral drug (positive control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Collect the cell-free supernatant from each well.

  • Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[9][10]

  • Calculate the 50% effective concentration (EC50), which is the concentration of the inhibitor that reduces p24 production by 50%.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety and efficacy profile.

Data Presentation: Antiviral Activity and Selectivity Index
HIV-1 StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Wild-Type (e.g., NL4-3)MT-4[Insert Value][Insert Value][Insert Value]
Caption: Table 2. Antiviral activity of this compound against wild-type HIV-1.

Activity Against a Panel of Resistant HIV-1 Viruses

To characterize the resistance profile of this compound, it is tested against a panel of laboratory-generated or clinical isolates of HIV-1 containing known drug resistance mutations.[12][13]

Panel of Resistant Viruses

The panel should include viruses with resistance mutations to the major classes of antiretroviral drugs:

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): e.g., M184V, T215Y

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): e.g., K103N, Y181C

  • Protease Inhibitors (PIs): e.g., L90M, I84V

  • Integrase Strand Transfer Inhibitors (INSTIs): e.g., G140S, Q148H

  • Entry Inhibitors: Mutations in gp120 or gp41 depending on the inhibitor's target.[14][15]

Experimental Protocol: Phenotypic Resistance Assay

The antiviral activity assay described in section 2.1 is repeated for each resistant virus in the panel.

Procedure:

  • Follow the HIV-1 p24 antigen assay protocol as described in section 2.1.

  • For each experiment, use a different resistant HIV-1 strain from the panel.

  • Determine the EC50 value for this compound against each resistant strain.

  • Calculate the Fold Change (FC) in resistance for each mutant virus by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain (FC = EC50 mutant / EC50 wild-type).

Data Presentation: Resistance Profile of this compound
HIV-1 StrainKey Resistance MutationsDrug Class ResistanceEC50 (µM)Fold Change (vs. Wild-Type)
Wild-TypeNone-[Insert Value]1.0
NRTI-ResistantM184VNRTI[Insert Value][Insert Value]
NNRTI-ResistantK103NNNRTI[Insert Value][Insert Value]
PI-ResistantL90MPI[Insert Value][Insert Value]
INSTI-ResistantQ148HINSTI[Insert Value][Insert Value]
Multi-Drug Resistant[List Mutations][List Classes][Insert Value][Insert Value]
Caption: Table 3. Activity of this compound against a panel of drug-resistant HIV-1 strains.

Alternative/Confirmatory Assay: Reverse Transcriptase (RT) Activity Assay

For inhibitors targeting the reverse transcriptase enzyme, a direct biochemical assay can be used to confirm the mechanism of action and inhibitory activity.[16][17][18][19]

Experimental Protocol: Cell-Free RT Assay

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Labeled nucleotides (e.g., [³H]-dTTP or a non-radioactive detection system)

  • Reaction buffer

  • This compound stock solution

  • Microplate or reaction tubes

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and labeled nucleotides.

  • Add serial dilutions of this compound to the reaction mixture.

  • Initiate the reaction by adding recombinant HIV-1 RT.

  • Include controls: no enzyme (background), enzyme without inhibitor (100% activity), and a known RT inhibitor.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction and precipitate the newly synthesized DNA.

  • Quantify the incorporated labeled nucleotides.

  • Calculate the 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces RT activity by 50%.

Data Presentation: Biochemical Inhibition of HIV-1 RT
InhibitorIC50 (µM)
This compound[Insert Value]
Known RT Inhibitor (e.g., Nevirapine)[Insert Value]
Caption: Table 4. Inhibition of recombinant HIV-1 Reverse Transcriptase activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis Inhibitor This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Inhibitor->Cytotoxicity Antiviral_WT Antiviral Assay vs. Wild-Type Inhibitor->Antiviral_WT Antiviral_Resistant Antiviral Assay vs. Resistant Panel Inhibitor->Antiviral_Resistant Cells Target Cell Culture (e.g., MT-4) Cells->Cytotoxicity Cells->Antiviral_WT Cells->Antiviral_Resistant Virus_WT Wild-Type HIV-1 Stock Virus_WT->Antiviral_WT Virus_Resistant Resistant HIV-1 Panel Virus_Resistant->Antiviral_Resistant CC50 Calculate CC50 Cytotoxicity->CC50 EC50_WT Calculate EC50 (WT) Antiviral_WT->EC50_WT EC50_Resistant Calculate EC50 (Resistant) Antiviral_Resistant->EC50_Resistant SI Calculate Selectivity Index (SI = CC50/EC50) CC50->SI EC50_WT->SI FoldChange Calculate Fold Change EC50_WT->FoldChange EC50_Resistant->FoldChange

Caption: Overall experimental workflow for evaluating this compound.

p24_Assay_Workflow start Start seed_cells Seed Target Cells in 96-well Plate start->seed_cells add_inhibitor Add Serial Dilutions of Inhibitor-80 seed_cells->add_inhibitor infect_cells Infect Cells with HIV-1 (WT or Resistant) add_inhibitor->infect_cells incubate Incubate for 5-7 Days infect_cells->incubate collect_supernatant Collect Cell-Free Supernatant incubate->collect_supernatant elisa Perform p24 ELISA collect_supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate calculate_ec50 Calculate EC50 read_plate->calculate_ec50 end End calculate_ec50->end

Caption: Step-by-step workflow for the HIV-1 p24 antigen antiviral assay.

Resistance_Analysis_Logic EC50_WT EC50 Wild-Type Baseline Efficacy Fold_Change {Fold Change = | {EC50 Mutant / EC50 Wild-Type}} EC50_WT->Fold_Change EC50_Mutant EC50 Resistant Mutant Efficacy against Resistant Strain EC50_Mutant->Fold_Change Interpretation Interpretation of Resistance Fold_Change->Interpretation FC > Cutoff Fold_Change->Interpretation FC ≈ 1

Caption: Logical relationship for determining the fold change in resistance.

References

how to dissolve and store HIV-1 inhibitor-80 for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-80, also known as compound M44, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA necessary for replication. These application notes provide detailed protocols for the dissolution, storage, and in vitro evaluation of this compound.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

Table 1: Physicochemical Properties and Storage Recommendations

ParameterValue
Compound Name This compound (compound M44)
Mechanism of Action Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Appearance Solid
Primary Solvent Dimethyl sulfoxide (DMSO)
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Dissolution Protocol: Preparation of Stock Solutions

High-quality, freshly opened DMSO is recommended for the preparation of stock solutions to ensure optimal solubility.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Aseptically weigh the desired amount of the inhibitor.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in vitro.

Antiviral Activity Assay (MT-4 Cells)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of this compound against a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in MT-4 cells.

Materials:

  • MT-4 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics)

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Workflow Diagram:

antiviral_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound C Add inhibitor dilutions to cells A->C B Seed MT-4 cells in 96-well plate B->C D Infect cells with HIV-1 C->D E Incubate for 5 days at 37°C, 5% CO2 D->E F Add cell viability reagent (e.g., MTT) E->F G Measure absorbance/ luminescence F->G H Calculate EC50 G->H

Caption: Workflow for the in vitro antiviral activity assay.

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: Prepare a series of 2-fold dilutions of the this compound stock solution in complete growth medium. The final concentrations should typically range from low nanomolar to micromolar. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment and Infection: Add 50 µL of each inhibitor dilution to the appropriate wells. Immediately after, add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to each well, except for the cell control wells.

  • Controls: Include cell control (cells only), virus control (cells + virus), and compound toxicity control (cells + inhibitor at the highest concentration) wells.

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell protection for each inhibitor concentration relative to the virus control and cell control. The EC₅₀ value is determined by plotting the percentage of protection against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is to determine the 50% cytotoxic concentration (CC₅₀) of this compound in MT-4 cells.

Materials:

  • MT-4 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Workflow Diagram:

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound C Add inhibitor dilutions to cells A->C B Seed MT-4 cells in 96-well plate B->C E Incubate for 5 days at 37°C, 5% CO2 C->E F Add cell viability reagent (e.g., MTT) E->F G Measure absorbance/ luminescence F->G H Calculate CC50 G->H

Caption: Workflow for the in vitro cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Compound Dilution: Prepare a series of 2-fold dilutions of the this compound stock solution in complete growth medium, mirroring the concentrations used in the antiviral assay.

  • Treatment: Add 100 µL of each inhibitor dilution to the appropriate wells.

  • Controls: Include cell control (cells only, no inhibitor) wells.

  • Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Follow the same procedure as the antiviral assay (steps 6 and 7).

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized below. The Selectivity Index (SI) provides a measure of the therapeutic window of the compound.

Table 2: In Vitro Activity of this compound

ParameterValueCell Line
EC₅₀ (nM) 5 - 148[1]Not Specified
CC₅₀ (µM) Data not publicly availableNot Specified
Selectivity Index (SI = CC₅₀/EC₅₀) Cannot be calculatedNot Specified

Mechanism of Action: NNRTI Signaling Pathway

This compound, as an NNRTI, targets the reverse transcription step in the HIV-1 life cycle.

NNRTI_pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA RT Reverse Transcriptase (p66/p51) vRNA->RT Template vDNA Viral DNA RT->vDNA Reverse Transcription dNTPs Host dNTPs dNTPs->RT Substrate Integration Integration into Host Genome vDNA->Integration Inhibitor This compound (NNRTI) Inhibitor->RT Allosteric Binding to p66 Subunit

Caption: Mechanism of action of this compound.

The diagram illustrates that this compound binds to an allosteric site on the p66 subunit of reverse transcriptase. This binding event prevents the conversion of viral RNA to viral DNA, a crucial step for the virus to establish infection and replicate. By inhibiting this process, the inhibitor effectively blocks the viral life cycle.

References

Application Notes and Protocols for Combination Antiviral Assays with HIV-1 Inhibitor-80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiretroviral therapies is paramount in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition by suppressing viral replication and delaying disease progression.[1] The rationale for using a combination of drugs is to enhance antiviral efficacy, limit the emergence of drug-resistant viral strains, and provide more effective treatment options.[2][3] This document provides detailed application notes and protocols for setting up combination antiviral assays to evaluate the efficacy of a novel investigational compound, HIV-1 Inhibitor-80 , when used in conjunction with other antiretroviral agents.

For the purpose of these protocols, This compound is a hypothetical novel non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an essential enzyme for HIV-1 replication.[4] These protocols will guide researchers in assessing the synergistic, additive, or antagonistic effects of this compound when combined with other classes of antiretroviral drugs, such as protease inhibitors (PIs) or entry inhibitors.

Key Experiments and Methodologies

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used in vitro method to systematically assess the interaction between two antimicrobial or antiviral agents.[5][6] This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug-drug interaction.

Experimental Protocol:

  • Preparation of Drug Solutions:

    • Prepare high-concentration stock solutions of this compound and the combination drug (e.g., a protease inhibitor) in a suitable solvent like DMSO.

    • Prepare intermediate solutions of each drug in the appropriate cell culture medium at four times the highest desired final concentration. The concentration range should span the expected 50% effective concentration (EC50) of each agent.[5]

  • Plate Setup:

    • Use a 96-well microtiter plate for the assay.

    • One drug (e.g., this compound) is serially diluted along the x-axis (columns), while the second drug is diluted along the y-axis (rows).[5][7]

    • Each well will contain a unique concentration combination of the two drugs.

    • Include controls for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs) or EC50 values.[8] Also include a no-drug control (cells and virus only) and a no-cell control (media only).

  • Cell Seeding and Infection:

    • Seed target cells (e.g., MT-2 cells or TZM-bl cells) into the wells of the 96-well plate at a predetermined density.

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a specified multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a period of 3 to 7 days, depending on the cell type and virus strain.

  • Assessment of Viral Replication:

    • Viral replication can be quantified using various methods, such as a p24 antigen ELISA, a luciferase reporter gene assay (for TZM-bl cells), or by observing cytopathic effects (CPE).

  • Data Analysis:

    • The EC50 for each drug alone and in combination is determined.

    • The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination using the formula:

      • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

      • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[7][8]

    • The nature of the interaction is interpreted as follows:[8][9]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Data Presentation:

CombinationThis compound EC50 (nM)Combination Drug EC50 (nM)FICIInteraction
This compound + Protease Inhibitor X520.45Synergy
This compound + Entry Inhibitor Y1281.2Additive
Cytotoxicity Assay: MTT Assay

It is crucial to assess the cytotoxicity of the drug combination to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[10][11]

Experimental Protocol:

  • Cell Seeding:

    • Seed target cells in a 96-well plate at a suitable density.

  • Drug Treatment:

    • Add serial dilutions of this compound, the combination drug, and the combination of both drugs to the wells. Include a no-drug control.

  • Incubation:

    • Incubate the plate for the same duration as the synergy assay.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement:

    • Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.

    • The therapeutic index (TI) can be calculated as CC50 / EC50. A higher TI indicates a more favorable safety profile.

Data Presentation:

Compound/CombinationCC50 (µM)
This compound>100
Protease Inhibitor X>100
This compound + Protease Inhibitor X>100
Viral Replication Assay: HIV-1 p24 Antigen ELISA

The HIV-1 p24 antigen is a core viral protein, and its concentration in cell culture supernatants is a reliable indicator of viral replication.[13] An enzyme-linked immunosorbent assay (ELISA) is a common method to quantify p24 antigen levels.

Experimental Protocol:

  • Sample Collection:

    • Collect cell culture supernatants from the checkerboard assay plates at the end of the incubation period.

  • Sample Preparation:

    • If necessary, dilute the supernatants in the appropriate buffer to fall within the linear range of the p24 ELISA kit.[14] It may be necessary to pretreat samples to dissociate immune complexes.[13]

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific HIV-1 p24 antigen ELISA kit being used. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for p24 antigen.

      • Adding the prepared samples and standards to the wells.

      • Incubating to allow the p24 antigen to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Incubating to allow the detection antibody to bind to the captured p24 antigen.

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.[15]

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known p24 standards.

    • Determine the concentration of p24 antigen in the experimental samples by interpolating their absorbance values on the standard curve.

    • Calculate the percent inhibition of viral replication for each drug concentration and combination.

Data Presentation:

Drug Combinationp24 Concentration (pg/mL)% Inhibition
No Drug Control50,0000
This compound (10 nM)25,00050
Protease Inhibitor X (5 nM)20,00060
This compound (10 nM) + PI X (5 nM)5,00090

Visualization of Pathways and Workflows

HIV-1 Entry and Reverse Transcription Pathway

HIV_Lifecycle cluster_host_cell Host Cell cluster_inhibition cluster_virion HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Viral_RNA Viral RNA CCR5->Viral_RNA Fusion & Entry RT Reverse Transcriptase Proviral_DNA Proviral DNA RT->Proviral_DNA Nucleus Nucleus Proviral_DNA->Nucleus Integration Entry_Inhibitor Entry Inhibitors Entry_Inhibitor->CD4 NNRTI This compound (NNRTI) NNRTI->RT gp120 gp120 gp120->CD4 Binding Viral_RNA->RT Reverse Transcription

Caption: HIV-1 entry and the action of entry inhibitors and NNRTIs.

Checkerboard Assay Experimental Workflow

Checkerboard_Workflow Start Start: Prepare Drug Stocks (this compound & Combination Drug) Plate_Setup Set up 96-well Plate: Serial Dilutions of Both Drugs Start->Plate_Setup Cell_Seeding Seed Target Cells Plate_Setup->Cell_Seeding Infection Infect Cells with HIV-1 Cell_Seeding->Infection Incubation Incubate for 3-7 Days Infection->Incubation Readout Assess Viral Replication (e.g., p24 ELISA) Incubation->Readout Data_Analysis Calculate EC50, FIC, and FICI Readout->Data_Analysis Interpretation Determine Interaction: Synergy, Additive, or Antagonism Data_Analysis->Interpretation Assay_Outcomes cluster_interpretation Interpretation Synergy_Assay Checkerboard Synergy Assay (Determines FICI) Synergistic Synergistic Effect (FICI <= 0.5) Synergy_Assay->Synergistic Cytotoxicity_Assay MTT Cytotoxicity Assay (Determines CC50) Non_Toxic Low Cytotoxicity (High CC50) Cytotoxicity_Assay->Non_Toxic Viral_Replication_Assay p24 Antigen ELISA (Quantifies Viral Load) Effective_Inhibition Potent Viral Inhibition (Low p24) Viral_Replication_Assay->Effective_Inhibition Favorable_Combination Favorable Drug Combination Synergistic->Favorable_Combination Non_Toxic->Favorable_Combination Effective_Inhibition->Favorable_Combination

References

Application Notes and Protocols: Assessing the Cytotoxicity of HIV-1 Inhibitor-80 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel antiretroviral agents is crucial for combating the global HIV/AIDS epidemic. A critical step in the preclinical evaluation of any new drug candidate, such as the hypothetical "HIV-1 inhibitor-80," is the assessment of its cytotoxic effects on primary human cells. Primary cells, such as peripheral blood mononuclear cells (PBMCs), CD4+ T cells, and macrophages, represent more physiologically relevant models than immortalized cell lines for predicting the potential toxicity of a drug in humans. These application notes provide detailed protocols for a panel of standard assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein measure different aspects of cell health, including metabolic activity, plasma membrane integrity, and the induction of apoptosis.

Data Presentation

Summarizing cytotoxicity data in a clear and standardized format is essential for the comparison of results across different assays and experiments. The following tables provide templates for presenting quantitative data obtained from the described protocols.

Table 1: Metabolic Activity (MTT Assay)

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
0.11.2350.07998.8
11.1980.09295.8
100.9870.06579.0
500.6250.05150.0
1000.3120.04325.0

Table 2: Membrane Integrity (LDH Release Assay)

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.1500.0120
0.10.1550.0151.0
10.1820.0186.4
100.3500.02540.0
500.6500.041100.0
1000.6800.039106.0
Maximum LDH Release0.6500.035100
Spontaneous LDH Release0.1500.0100

Table 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
0 (Vehicle Control)5,2004501.0
0.15,3504801.03
16,8005901.31
1015,6001,2003.0
5038,9002,8007.48
10045,1003,1008.67

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. It is crucial to use primary cells that are viable and have been handled with appropriate sterile techniques.

Isolation of Primary Human PBMCs

Peripheral blood mononuclear cells (PBMCs) are a critical source for primary lymphocytes and monocytes.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Leukopak or whole blood from healthy donors

Protocol:

  • Dilute the blood sample 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using Trypan Blue exclusion.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[1]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Primary cells (e.g., PBMCs)

Protocol:

  • Seed 1 x 10^5 to 2 x 10^5 primary cells per well in 100 µL of complete medium in a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[2][3]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich)

  • 96-well flat-bottom plates

  • Primary cells (e.g., PBMCs)

Protocol:

  • Seed primary cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and appropriate controls (spontaneous release, maximum release, and vehicle).

  • Incubate the plate for the desired exposure time.

  • For the maximum release control, add 10 µL of the lysis solution provided in the kit to the control wells 45 minutes before the end of the incubation period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[4][5][6]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Primary cells (e.g., CD4+ T cells)

Protocol:

  • Seed primary cells in a white-walled 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 50 µL of medium.

  • Add 50 µL of medium containing serial dilutions of this compound and controls.

  • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

Experimental_Workflow_Cytotoxicity_Assays cluster_assays Cytotoxicity Assays MTT MTT Assay (Metabolic Activity) Data_Acquisition Measure Signal (Absorbance/Luminescence) MTT->Data_Acquisition LDH LDH Assay (Membrane Integrity) LDH->Data_Acquisition Caspase Caspase-3/7 Assay (Apoptosis) Caspase->Data_Acquisition Primary_Cells Isolate Primary Cells (e.g., PBMCs) Cell_Seeding Seed Cells in 96-well Plates Primary_Cells->Cell_Seeding Treatment Treat with This compound Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Incubation->MTT Incubation->LDH Incubation->Caspase Data_Analysis Analyze Data (% Viability, % Cytotoxicity, Fold Change) Data_Acquisition->Data_Analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 activates Inhibitor This compound (Potential Stressor) Mito Mitochondrion Inhibitor->Mito stress CytoC Cytochrome c Mito->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activation Casp9->ProCasp37 activates Casp37 Caspase-3/7 ProCasp37->Casp37 activation Apoptosis Apoptosis Casp37->Apoptosis leads to

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the cytotoxicity of this compound in primary human cells. By employing a multi-assay approach that evaluates different cellular processes, researchers can obtain a more complete understanding of the potential toxicities associated with this and other novel antiretroviral compounds. This information is critical for making informed decisions during the drug development process.

References

Application Notes and Protocols: High-Throughput Screening for Novel HIV-1 Protease Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] This process, known as maturation, is essential for the production of infectious virions.[4] Consequently, HIV-1 protease has been a prime target for the development of antiretroviral drugs.[3][5][6] The emergence of drug-resistant HIV-1 strains necessitates the continuous discovery of new protease inhibitors with novel scaffolds and mechanisms of action.[7][8]

These application notes provide a detailed framework for a high-throughput screening (HTS) campaign to identify and characterize novel HIV-1 protease inhibitors, using a hypothetical series of "inhibitor-80" analogs as an example. The protocols herein describe a robust biochemical assay for primary screening and a cell-based assay for secondary cytotoxicity assessment, suitable for adaptation to a 384-well format for large-scale screening.[9][10][11]

Assay Principle

The primary screening assay is a fluorometric, in vitro enzyme activity assay.[1][2] It utilizes a synthetic peptide substrate that mimics the natural cleavage site of the HIV-1 protease. This substrate is conjugated with a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[1][2] The inhibitory potential of the test compounds is determined by their ability to reduce the fluorescence signal, indicating a decrease in protease activity.

Mandatory Visualizations

HIV_Lifecycle_Protease_Inhibition cluster_host_cell Host Cell cluster_virion HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Provirus Integrated Provirus Viral_DNA->Provirus Integration mRNA Viral mRNA Provirus->mRNA Transcription Polyproteins Gag-Pol Polyproteins mRNA->Polyproteins Translation Mature_Proteins Mature Viral Proteins Polyproteins->Mature_Proteins Cleavage Assembly Virion Assembly Mature_Proteins->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion Maturation Protease HIV-1 Protease Inhibitor_80 Inhibitor-80 Analogs Inhibitor_80->Protease Inhibition

References

Application Notes and Protocols for the Use of a Novel HIV-1 Inhibitor in Co-culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on "HIV-1 Inhibitor-80": The specific designation "this compound" does not correspond to a publicly documented or commercially available antiretroviral agent. The following application notes and protocols are provided as a comprehensive guide for the evaluation of a novel or hypothetical HIV-1 inhibitor, referred to herein as "Inhibitor-80," in co-culture experimental settings. The principles, protocols, and data presentation formats are based on established methodologies for well-characterized HIV-1 inhibitors.

Application Notes

Introduction

The human immunodeficiency virus type 1 (HIV-1) can disseminate through two primary mechanisms: cell-free transmission and direct cell-to-cell transfer. Cell-to-cell transmission is a highly efficient mode of viral spread that can contribute to the establishment of viral reservoirs and potentially reduce the efficacy of some antiretroviral drugs. Co-culture experiments, which involve the mixing of HIV-1-infected (donor) cells with uninfected (target) cells, are crucial for studying the mechanisms of cell-to-cell spread and for evaluating the efficacy of antiviral compounds in inhibiting this mode of transmission.[1] These notes provide a framework for utilizing a novel compound, Inhibitor-80, in such experimental systems.

HIV-1 inhibitors are broadly classified based on their target in the viral life cycle.[2][3] These include:

  • Entry Inhibitors: Block the initial stages of HIV-1 entry into the host cell.[4][5]

  • Reverse Transcriptase Inhibitors (RTIs): Inhibit the conversion of viral RNA into DNA.[6]

  • Integrase Strand Transfer Inhibitors (INSTIs): Prevent the integration of viral DNA into the host cell's genome.

  • Protease Inhibitors (PIs): Block the cleavage of viral polyproteins, which is essential for the production of mature, infectious virions.[2][7]

  • Capsid Inhibitors: Interfere with the function of the viral capsid, which is crucial for multiple stages of the viral life cycle.[8][9]

The protocols outlined below are designed to determine the efficacy of Inhibitor-80 against both cell-free and cell-to-cell HIV-1 transmission, allowing for a comprehensive assessment of its potential as an antiretroviral agent.

Principle of the Co-culture Assay

The co-culture assay for HIV-1 cell-to-cell transmission is designed to measure the transfer of the virus from infected donor cells to uninfected target cells. By treating the co-culture with a serial dilution of an inhibitor, a dose-response curve can be generated, and the 50% inhibitory concentration (IC50) can be calculated. This value provides a quantitative measure of the inhibitor's potency against cell-to-cell spread. Comparing the IC50 for cell-to-cell transmission with that of cell-free infection can reveal important characteristics of the inhibitor's mechanism of action.[1]

Quantitative Data Summary

The efficacy of a novel inhibitor is best understood in comparison to established antiretroviral agents. The following table presents hypothetical data for "Inhibitor-80" alongside representative data for known HIV-1 inhibitors from different classes.

Inhibitor ClassInhibitor NameCell-Free IC50 (nM)Cell-to-Cell IC50 (nM)Fold Change (Cell-to-Cell / Cell-Free)
Novel Compound Inhibitor-80 4.5 5.2 1.16
Protease InhibitorLopinavir (LPV)3.02.90.97
Protease InhibitorDarunavir (DRV)2.52.81.12
NNRTINevirapine (NVP)15.060.04.0
NRTIZidovudine (AZT)5.0100.020.0

Data for LPV, DRV, NVP, and AZT are representative values based on published studies.[1] The data for "Inhibitor-80" is hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Efficacy in a T-cell Line Co-culture System

This protocol describes the methodology for assessing the potency of Inhibitor-80 against cell-free and cell-to-cell HIV-1 transmission in a T-cell line model (e.g., Jurkat cells).

Materials:

  • HIV-1 infected Jurkat cells (donor cells)

  • Uninfected Jurkat cells (target cells)

  • Inhibitor-80 and other control inhibitors (e.g., LPV, AZT)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • DNA extraction kit

  • qPCR primers and probes for HIV-1 2-LTR circles

  • qPCR master mix

  • 96-well culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of Cells:

    • Culture HIV-1 infected and uninfected Jurkat cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Ensure that >90% of the donor cells are infected prior to the experiment.[1]

  • Cell-Free Infection Assay:

    • Harvest supernatant from the HIV-1 infected Jurkat cell culture.

    • Seed uninfected Jurkat target cells in a 96-well plate.

    • Add serial dilutions of Inhibitor-80 to the target cells and incubate for 1 hour.[1]

    • Add the virus-containing supernatant to the wells.

    • Incubate for 24 hours at 37°C.[1]

    • Harvest the cells for DNA extraction.

  • Cell-to-Cell Transmission Assay:

    • Wash the HIV-1 infected donor cells to remove any cell-free virus.

    • In a 96-well plate, pre-incubate 2x10^5 donor cells per well with serial dilutions of Inhibitor-80 for 24 hours at 37°C.[1]

    • Add 8x10^5 uninfected Jurkat target cells to each well.[1]

    • Supplement the co-cultures with fresh inhibitor at the same concentrations.

    • Incubate the co-culture for 24 hours at 37°C.[1]

    • Pellet the cells and store at -80°C for subsequent DNA extraction.[1]

  • Quantification of HIV-1 Infection:

    • Extract genomic DNA from the harvested cells using a commercial kit.

    • Perform quantitative real-time PCR (qPCR) to measure the number of HIV-1 2-LTR circles, which are a marker of recent infection.[1]

    • Normalize the 2-LTR copy number to the amount of total genomic DNA.

  • Data Analysis:

    • Generate dose-response curves by plotting the percentage of infection inhibition against the inhibitor concentration.

    • Calculate the IC50 values using a non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Evaluation of Inhibitor Efficacy in a Primary Cell Co-culture System

This protocol outlines the use of peripheral blood mononuclear cells (PBMCs) for a more physiologically relevant assessment of Inhibitor-80.

Materials:

  • PBMCs from healthy donors

  • Phytohemagglutinin (PHA-P)

  • Interleukin-2 (IL-2)

  • HIV-1 patient-derived PBMCs or a laboratory-adapted HIV-1 strain

  • Inhibitor-80

  • Complete RPMI-1640 medium with 20% FBS, 5% IL-2, and gentamicin.[10]

Procedure:

  • Preparation of Target Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with PHA-P for 2-3 days in complete medium.[10][11]

    • Wash the cells and culture them in medium containing IL-2.

  • Preparation of Donor Cells:

    • If using patient-derived cells, isolate PBMCs from an HIV-1 infected individual.

    • Alternatively, infect PHA-P stimulated donor PBMCs with a laboratory stock of HIV-1.

  • Co-culture Setup:

    • Co-culture the infected donor PBMCs with the PHA-P stimulated target PBMCs at an optimized ratio.[11]

    • Add serial dilutions of Inhibitor-80 to the co-cultures.

    • Incubate the co-culture for the desired period, monitoring for virus production.

  • Quantification of Infection:

    • Measure the concentration of HIV-1 p24 antigen in the culture supernatant every 2-3 days using an ELISA kit.[10]

    • Alternatively, harvest cells at specific time points for DNA extraction and qPCR analysis as described in Protocol 1.

Visualizations

HIV_Lifecycle_and_Inhibitor_Targets cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assembly Assembly & Budding V Viral RNA & Enzymes Entry 1. Entry V->Entry Attachment & Fusion RT Reverse Transcription Integration Integration RT->Integration Viral DNA Provirus Provirus Integration->Provirus Into Host DNA Transcription Transcription Provirus->Transcription Translation Translation Transcription->Translation Viral RNA Assembly Assembly Translation->Assembly Viral Proteins Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation Maturation->V New Virion Entry->RT Viral Core Release Entry_I Entry Inhibitors Entry_I->Entry RTI RTIs RTI->RT INSTI INSTIs INSTI->Integration PI Protease Inhibitors PI->Maturation Capsid_I Capsid Inhibitors Capsid_I->RT Capsid_I->Integration Capsid_I->Assembly

Caption: HIV-1 lifecycle and targets of different antiretroviral drug classes.

CoCulture_Workflow cluster_prep Cell Preparation cluster_exp Experiment Setup cluster_analysis Analysis Donor Prepare HIV-1 Infected Donor Cells PreIncubate Pre-incubate Donor Cells with Inhibitor-80 Donor->PreIncubate Target Prepare Uninfected Target Cells CoCulture Add Target Cells to Donor Cells (Co-culture) Target->CoCulture PreIncubate->CoCulture Incubate Incubate for 24 hours CoCulture->Incubate Harvest Harvest Cells Incubate->Harvest DNA_Extract Genomic DNA Extraction Harvest->DNA_Extract qPCR qPCR for 2-LTR Circles DNA_Extract->qPCR Data_Analysis Calculate IC50 qPCR->Data_Analysis

Caption: Experimental workflow for evaluating an HIV-1 inhibitor in a co-culture assay.

References

Application Notes and Protocols: Establishing a Resistant Virus Strain to HIV-1 Inhibitor-80 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant strains is a significant challenge in the long-term efficacy of antiretroviral therapy (ART) for HIV-1 infection.[1] Understanding the mechanisms of resistance is crucial for the development of new and more robust antiviral agents. The in vitro generation of drug-resistant HIV-1 is a fundamental technique that mimics the selective pressure exerted by antiviral drugs in vivo, leading to the selection of viral variants with reduced susceptibility.[2] This process typically involves the serial passage of the virus in a susceptible cell line in the presence of gradually increasing concentrations of the antiretroviral drug.[2]

This application note provides a detailed protocol for the in vitro selection and characterization of an HIV-1 strain resistant to "HIV-1 Inhibitor-80," a hypothetical non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs represent a critical class of antiretroviral drugs, and resistance to them can emerge relatively quickly.[3][4] The protocol covers the initial determination of the inhibitor's potency, the dose-escalation strategy for resistance selection, and the subsequent phenotypic and genotypic characterization of the selected virus.

Materials and Methods

Cell Line and Virus
  • Cell Line: MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects, making them suitable for this protocol.[5][6][7]

  • Virus Strain: HIV-1 NL4-3, a well-characterized, CXCR4-tropic laboratory strain, will be used.[8] A high-titer stock of the virus should be prepared and quantified.

Reagents
  • This compound (stock solution in DMSO)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9][10]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Viral RNA extraction kit.

  • Reverse transcriptase and PCR reagents.

  • Primers for amplification of the HIV-1 reverse transcriptase gene.

Experimental Protocols

Protocol 1: Baseline Susceptibility Assay (EC50 Determination)

This protocol determines the 50% effective concentration (EC50) of this compound against the wild-type virus, which is essential for initiating the resistance selection protocol. The MTT assay, which measures cell viability, is used to assess the cytopathic effect of the virus.[9][11]

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells.

  • Infect the cells with HIV-1 NL4-3 at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells and infected wells without the inhibitor.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until cytopathic effects are visible in the infected control wells.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.[10]

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the EC50 value by plotting the percentage of cell protection against the log concentration of the inhibitor.

Protocol 2: In Vitro Resistance Selection by Dose-Escalation

This protocol describes the long-term culture of HIV-1 in the presence of increasing concentrations of this compound to select for resistant variants.[2]

  • In a 24-well plate, infect 1 x 10^6 MT-4 cells with HIV-1 NL4-3 at an MOI of 0.01 in the presence of this compound at a starting concentration equal to the EC50 determined in Protocol 2.1.

  • Maintain the culture at 37°C in a 5% CO2 incubator.

  • Monitor the culture for signs of viral replication, such as syncytia formation or by measuring p24 antigen in the supernatant.

  • When viral replication is evident, harvest the cell-free supernatant containing the virus.

  • Use this virus-containing supernatant to infect fresh MT-4 cells, doubling the concentration of this compound.

  • Repeat this serial passage, gradually increasing the drug concentration. If viral replication is suppressed, maintain the culture at the same drug concentration for a longer period to allow for the emergence of resistant variants.[2]

  • Continue this process until the virus can replicate in the presence of a high concentration of the inhibitor (e.g., >100-fold the initial EC50).

Protocol 3: Phenotypic Characterization of the Resistant Virus

This protocol quantifies the level of resistance of the selected virus strain by determining its EC50 and comparing it to the wild-type virus.

  • Perform the baseline susceptibility assay as described in Protocol 2.1 using the selected resistant virus.

  • Determine the EC50 of this compound for the resistant virus.

  • Calculate the fold-resistance by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Protocol 4: Genotypic Characterization of the Resistant Virus

This protocol identifies the mutations in the reverse transcriptase gene that are responsible for the resistance phenotype. Genotypic assays are crucial for identifying mutations associated with drug resistance.[12][13][14]

  • Extract viral RNA from the supernatant of the resistant virus culture using a commercial kit.[2]

  • Synthesize cDNA from the viral RNA using reverse transcriptase.

  • Amplify the reverse transcriptase coding region of the pol gene using PCR with specific primers.[2]

  • Sequence the PCR product and compare the nucleotide and amino acid sequences to the wild-type HIV-1 NL4-3 sequence.

  • Identify mutations that have been previously associated with NNRTI resistance or novel mutations.[15][16]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Phenotypic Susceptibility of Wild-Type and Resistant HIV-1 to this compound

Virus StrainEC50 (nM)Fold-Resistance
Wild-Type HIV-1 NL4-3[Insert EC50 value]1
Inhibitor-80 Resistant[Insert EC50 value][Calculate Fold-Change]

Table 2: Genotypic Analysis of the Reverse Transcriptase Gene in the Resistant Virus

Codon PositionWild-Type Amino AcidResistant Virus Amino AcidAssociated Drug Class
[e.g., 103][e.g., K][e.g., N]NNRTI
[e.g., 181][e.g., Y][e.g., C]NNRTI
[Insert other mutations][Insert amino acid][Insert amino acid][Insert drug class]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: In Vitro Resistance Selection cluster_2 Phase 3: Characterization of Resistant Virus A Determine EC50 of This compound against Wild-Type HIV-1 B Culture HIV-1 with increasing concentrations of Inhibitor-80 A->B Start selection at EC50 C Monitor viral replication B->C D Serial passage of virus C->D D->B E Phenotypic Analysis: Determine EC50 of resistant virus D->E Resistant virus isolated F Genotypic Analysis: Sequence Reverse Transcriptase gene D->F G G E->G Calculate Fold-Resistance H H F->H Identify Resistance Mutations

Caption: Workflow for in vitro selection of resistant HIV-1.

HIV-1 Life Cycle and NNRTI Inhibition

HIV_Lifecycle cluster_cell Inside Host Cell HIV HIV-1 Virion Binding 1. Binding and Fusion HIV->Binding HostCell Host T-Cell RT 2. Reverse Transcription (Viral RNA -> Viral DNA) Binding->HostCell Enters Binding->RT Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 4. Transcription (Provirus -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly and Budding Translation->Assembly Maturation 7. Maturation Assembly->Maturation NewVirion New HIV-1 Virion Maturation->NewVirion Inhibitor This compound (NNRTI) Inhibitor->RT Inhibits

References

Application Note: Determining the Mechanism of Action of HIV-1 Inhibitor-80 using a Time-of-Addition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-of-addition (ToA) assay is a critical tool in antiviral drug discovery, providing crucial insights into the mechanism of action of novel inhibitory compounds. By adding a compound at various time points relative to the initial viral infection of a cell culture, it is possible to determine which stage of the viral lifecycle is targeted.[1][2] This application note provides a detailed protocol for using a ToA assay to characterize "HIV-1 Inhibitor-80," a novel compound with demonstrated anti-HIV activity. A single round of HIV-1 replication takes approximately 24 hours to complete, allowing for a well-defined experimental window to dissect the viral lifecycle.[1] The protocol includes the use of known HIV-1 inhibitors as controls to precisely pinpoint the inhibitory window of the test compound.

Principle of the Assay

The assay is based on synchronizing the infection of a susceptible cell line with HIV-1. The test compound (Inhibitor-80) and several control inhibitors with known mechanisms of action are added to different wells at staggered time points after the initial infection. If a compound targets an early event (e.g., entry), it will lose its inhibitory capacity if added after that event has already occurred. Conversely, if it targets a late event (e.g., protease activity), it will remain effective even when added many hours post-infection.[1][3] By comparing the time at which Inhibitor-80 loses its antiviral activity to the profiles of the control drugs, its target stage in the HIV-1 replication cycle can be identified.

HIV-1 Replication Cycle & Inhibitor Targets

The replication cycle of HIV-1 involves several distinct stages, each presenting a potential target for antiretroviral drugs.[4][5][6] Understanding the timing of these events is essential for interpreting time-of-addition data.

  • Binding and Fusion (0-2 hours): The virus attaches to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host T-cell surface, followed by fusion of the viral and cellular membranes.[5]

  • Reverse Transcription (2-8 hours): The viral RNA genome is converted into DNA by the reverse transcriptase enzyme. This process begins shortly after fusion.[1][7]

  • Integration (4-12 hours): The newly synthesized viral DNA is transported into the nucleus and integrated into the host cell's genome by the integrase enzyme.[5][7]

  • Replication & Assembly (12-24 hours): The integrated viral DNA is transcribed into viral RNA, which is then translated into viral proteins. These components assemble at the cell membrane.[5]

  • Budding & Maturation (>24 hours): Immature virions bud from the host cell. The viral protease enzyme then cleaves polyproteins into their functional forms, resulting in a mature, infectious virus.[4][7]

HIV_Lifecycle Figure 1: HIV-1 Replication Cycle and Drug Targets cluster_cell Host CD4+ T-Cell cluster_entry Entry cluster_nucleus Nucleus cluster_exit Exit Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Transcription & Translation Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Mature_Virion Mature Virion Budding->Mature_Virion Entry_Inh Entry Inhibitors Entry_Inh->Binding RT_Inh RT Inhibitors RT_Inh->RT Integrase_Inh Integrase Inhibitors Integrase_Inh->Integration Protease_Inh Protease Inhibitors Protease_Inh->Budding HIV_Virion HIV-1 Virion HIV_Virion->Binding

Caption: Figure 1: Key stages of the HIV-1 lifecycle and the points of action for major drug classes.

Experimental Protocol

This protocol is designed for a 96-well plate format and uses an HIV-1 reporter virus (e.g., expressing luciferase) for simplified quantification.

Materials and Reagents
  • Cells: TZM-bl cells (HeLa-derived, express CD4, CCR5, CXCR4, and contain Tat-responsive luciferase reporter).

  • Virus: HIV-1 NL4-3 or other suitable laboratory strain.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Test Compound: this compound, stock solution in DMSO.

  • Control Inhibitors:

    • Entry Inhibitor: Maraviroc (targets CCR5).

    • Reverse Transcriptase Inhibitor: Azidothymidine (AZT).

    • Integrase Inhibitor: Raltegravir.

    • Protease Inhibitor: Lopinavir.

  • Reagents: Luciferase assay reagent (e.g., Bright-Glo), 96-well microplates (white, clear-bottom for cell culture), PBS.

Assay Workflow

ToA_Workflow Figure 2: Time-of-Addition Experimental Workflow A 1. Seed TZM-bl Cells (1x10^4 cells/well) Incubate 24h B 2. Synchronize Infection Infect with HIV-1 (MOI 0.1) Incubate 2h @ 37°C A->B Day 1 C 3. Wash Cells Remove unbound virus with PBS B->C Day 2 D 4. Add Inhibitors Add compounds at 0, 2, 4, 6, 8, 12, 24h post-infection C->D E 5. Incubate Culture for 48h total post-infection D->E F 6. Measure Readout Lyse cells, add substrate Measure Luciferase Activity E->F Day 4

Caption: Figure 2: Step-by-step workflow for the HIV-1 time-of-addition experiment.

Detailed Procedure
  • Cell Seeding (Day 1):

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete DMEM into each well of a 96-well white, clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation (Day 2):

    • Prepare serial dilutions of Inhibitor-80 and control compounds in complete DMEM. The final concentration should be high enough to ensure maximal inhibition (e.g., 100x the EC₅₀).[1][8]

    • For each compound, prepare enough volume for each time point.

  • Synchronized Infection (Day 2):

    • Aspirate the media from the cells.

    • Add 100 µL of HIV-1 virus stock (diluted to a multiplicity of infection, MOI, of ~0.1) to each well.

    • Incubate for 2 hours at 37°C to allow viral entry.

    • Time Point 0 h: Immediately after the 2-hour incubation, add the first set of compounds to the designated wells. This is considered t=0.

    • Aspirate the virus inoculum and wash the cells three times with 200 µL of warm PBS to remove unbound virus.

    • Add 200 µL of fresh, complete DMEM to all wells.

  • Timed Addition of Inhibitors (Day 2-3):

    • At specified time points (e.g., 2, 4, 6, 8, 12, and 24 hours) after the wash step, add the prepared compounds to the appropriate wells.[8][9]

  • Incubation (Day 2-4):

    • Incubate the plate for a total of 48 hours from the start of the infection.

  • Quantification of Viral Replication (Day 4):

    • Aspirate the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Bright-Glo™ Assay System).

    • Read the luminescence on a microplate reader.

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • Average the Relative Light Unit (RLU) values from the "virus only" (no inhibitor) control wells. This is your 0% inhibition value.

    • Average the RLU values from the "cells only" (no virus) control wells. This is your 100% inhibition value.

    • Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_cells_only) / (RLU_virus_only - RLU_cells_only))

  • Data Table:

    • Organize the calculated percent inhibition values into a table for clear comparison.

Table 1: Hypothetical Time-of-Addition Results for this compound

Time of Addition (Hours Post-Infection)% Inhibition (Maraviroc - Entry)% Inhibition (AZT - RT)% Inhibition (Raltegravir - Integrase)% Inhibition (Lopinavir - Protease)% Inhibition (Inhibitor-80)
098%99%97%98%99%
255%98%96%97%98%
45%95%97%98%94%
62%62%95%96%58%
80%15%94%97%12%
120%2%45%95%3%
240%0%5%85%0%

Interpretation of Results

Based on the hypothetical data in Table 1:

  • Maraviroc (Entry Inhibitor): Loses its activity very early, within the first 2-4 hours, as expected for a compound that blocks viral entry.

  • AZT (RT Inhibitor): Remains effective for up to 6-8 hours, consistent with the time required for reverse transcription to complete.[1]

  • Raltegravir (Integrase Inhibitor): Loses activity later than AZT, between 8 and 12 hours, which aligns with the timing of nuclear import and integration.

  • Lopinavir (Protease Inhibitor): Retains most of its activity even when added at 24 hours, as protease is required for the final maturation step after budding.

  • This compound: The inhibition profile of Inhibitor-80 closely mirrors that of AZT. It maintains strong activity up to 4-6 hours post-infection and then rapidly loses efficacy. This strongly suggests that This compound acts at the reverse transcription stage of the HIV-1 lifecycle.

Conclusion

The time-of-addition assay is a powerful and relatively rapid method to elucidate the target of novel antiviral compounds.[1] The detailed protocol and data interpretation framework provided here enable researchers to effectively characterize new molecules like this compound. By comparing the inhibitory profile of a test agent to that of well-characterized drugs, a specific stage in the viral replication cycle can be identified, guiding further preclinical development.

References

Application Notes and Protocols for the Study of HIV-1 Latency Using a BAF Complex Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The compound "HIV-1 inhibitor-80" is not a recognized designation in publicly available scientific literature. These application notes have been generated using a well-characterized inhibitor of the BAF (SWI/SNF) chromatin remodeling complex, Pyrimethamine , which has been repurposed for HIV-1 latency research. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on the application of BAF complex inhibitors in studying and reversing HIV-1 latency.

Introduction

The persistence of a latent reservoir of HIV-1 in resting memory CD4+ T cells is the primary obstacle to a cure. In this latent state, the integrated HIV-1 provirus is transcriptionally silent, rendering it invisible to the immune system and unaffected by antiretroviral therapy (ART). A key mechanism maintaining this latency is the repressive positioning of nucleosomes on the HIV-1 Long Terminal Repeat (LTR), which functions as the viral promoter.

The ATP-dependent BAF (BRG1/BRM-associated factor) chromatin remodeling complex is a crucial host factor in maintaining this repressive state. The BAF complex actively positions a repressive nucleosome, nuc-1, immediately downstream of the transcription start site in the HIV-1 LTR, thereby blocking transcription initiation and enforcing latency.[1][2] Pharmacological inhibition of the BAF complex presents a targeted strategy to reverse HIV-1 latency by disrupting this repressive chromatin environment.

Pyrimethamine, an FDA-approved antiprotozoal drug, has been identified as a potent inhibitor of the BAF complex.[3][4][5][6][7] It serves as a valuable tool to investigate the role of the BAF complex in HIV-1 latency and as a potential latency-reversing agent (LRA) in "shock and kill" therapeutic strategies.[3][4][5][6][7]

Mechanism of Action

BAF complex inhibitors, such as Pyrimethamine, reverse HIV-1 latency by disrupting the ATP-dependent activity of the BAF complex at the HIV-1 LTR. This inhibition leads to the eviction or repositioning of the repressive nuc-1 nucleosome, increasing the accessibility of the LTR to host transcription factors like NF-κB and Sp1, as well as the viral transactivator Tat.[1][2] The de-repressed LTR then permits the initiation and elongation of viral transcription, leading to the production of viral RNAs and proteins.

BAF_Inhibition_Mechanism cluster_latent Latent State cluster_active Reactivated State BAF_complex BAF Complex nuc1 Repressive Nucleosome (nuc-1) BAF_complex->nuc1 Positions HIV_LTR HIV-1 LTR nuc1->HIV_LTR Represses HIV_Transcription_Latent HIV-1 Transcription (Blocked) HIV_LTR->HIV_Transcription_Latent Transcription_Factors Transcription Factors (NF-κB, Sp1) Transcription_Factors->HIV_LTR Access Blocked Pyrimethamine Pyrimethamine (BAF Inhibitor) BAF_complex_inhibited BAF Complex (Inhibited) Pyrimethamine->BAF_complex_inhibited Inhibits nuc1_displaced nuc-1 Displaced BAF_complex_inhibited->nuc1_displaced Displaces HIV_LTR_active HIV-1 LTR (Accessible) nuc1_displaced->HIV_LTR_active De-represses HIV_Transcription_Active HIV-1 Transcription (Activated) HIV_LTR_active->HIV_Transcription_Active Transcription_Factors_active Transcription Factors (NF-κB, Sp1) Transcription_Factors_active->HIV_LTR_active Bind

Mechanism of HIV-1 latency reversal by BAF complex inhibition.

Quantitative Data Summary

The efficacy of Pyrimethamine in reversing HIV-1 latency has been evaluated in both in vitro cellular models and in clinical studies involving people with HIV-1 on suppressive ART. The following tables summarize the key quantitative findings.

Table 1: In Vitro HIV-1 Latency Reversal with BAF Inhibitors

Cell ModelBAF InhibitorConcentrationHIV-1 Reactivation (% GFP+ cells)Viability (%)Reference
J-Lat A2Pyrimethamine1 µM~5%>90%[8]
J-Lat A2Pyrimethamine5 µM~10%>85%[8]
J-Lat 11.1Pyrimethamine1 µM~8%>90%[8]
J-Lat 11.1Pyrimethamine5 µM~15%>80%[8]

Table 2: In Vivo HIV-1 Latency Reversal with Pyrimethamine in a Clinical Trial

Study PopulationTreatmentDurationPrimary EndpointFold Change from Baseline (Median)p-valueReference
28 PLWH on ARTPyrimethamine14 daysCell-Associated Unspliced (CA-US) HIV-1 RNA1.90.018[9]

Experimental Protocols

Detailed methodologies for key experiments involving the use of Pyrimethamine to study HIV-1 latency are provided below.

Protocol 1: In Vitro HIV-1 Latency Reversal in J-Lat Cells

This protocol describes the reactivation of latent HIV-1 in the J-Lat cell line, a Jurkat T cell model containing a latent HIV-1 provirus with a GFP reporter gene.[10][11]

JLat_Workflow Start Start Cell_Culture Culture J-Lat 10.6 cells in RPMI-1640 + 10% FBS Start->Cell_Culture Cell_Plating Plate cells at 0.5 x 10^6 cells/mL in a 24-well plate Cell_Culture->Cell_Plating Drug_Treatment Treat with Pyrimethamine (e.g., 1-10 µM) and controls (e.g., Prostratin, DMSO) Cell_Plating->Drug_Treatment Incubation Incubate for 24-48 hours at 37°C, 5% CO2 Drug_Treatment->Incubation Analysis Analyze HIV-1 Reactivation Incubation->Analysis Flow_Cytometry Flow Cytometry: Measure % GFP-positive cells Analysis->Flow_Cytometry Reporter Gene RT_qPCR RT-qPCR: Quantify HIV-1 unspliced RNA Analysis->RT_qPCR Viral RNA p24_ELISA p24 ELISA: Quantify p24 in supernatant Analysis->p24_ELISA Viral Protein End End Flow_Cytometry->End RT_qPCR->End p24_ELISA->End

Experimental workflow for J-Lat cell latency reversal assay.

Materials:

  • J-Lat cell line (e.g., clone 10.6)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Pyrimethamine (stock solution in DMSO)

  • Positive control (e.g., Prostratin or TNF-α)

  • Negative control (DMSO)

  • 24-well tissue culture plates

  • Flow cytometer

  • Reagents for RNA extraction and RT-qPCR

  • HIV-1 p24 ELISA kit

Procedure:

  • Cell Culture: Maintain J-Lat 10.6 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the J-Lat cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.

  • Drug Treatment:

    • Prepare serial dilutions of Pyrimethamine in culture medium. A final concentration range of 1-10 µM is a good starting point.[8]

    • Add the diluted Pyrimethamine to the designated wells.

    • Include a positive control (e.g., 10 ng/mL PMA or 1 µM Prostratin) and a vehicle control (e.g., DMSO at the same final concentration as the highest Pyrimethamine dose).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.

  • Analysis:

    • Flow Cytometry: Harvest the cells, wash with PBS, and analyze for GFP expression using a flow cytometer. Gate on live, single cells and quantify the percentage of GFP-positive cells.[12][13][14][15][16]

    • RT-qPCR: Isolate total RNA from the cells and perform a two-step RT-qPCR to quantify cell-associated unspliced HIV-1 RNA.[3][17][18][19][20][21]

    • p24 ELISA: Collect the culture supernatant and quantify the amount of secreted HIV-1 p24 antigen using a commercial ELISA kit.[22][23][24][25][26]

Protocol 2: Ex Vivo HIV-1 Latency Reversal in Primary CD4+ T Cells

This protocol describes the reactivation of latent HIV-1 in resting CD4+ T cells isolated from virally suppressed people with HIV-1.

PrimaryCell_Workflow Start Start PBMC_Isolation Isolate PBMCs from blood of ART-suppressed PLWH Start->PBMC_Isolation CD4_Isolation Isolate resting CD4+ T cells (negative selection) PBMC_Isolation->CD4_Isolation Cell_Culture Culture cells in RPMI-1640 + 10% FBS + IL-2 CD4_Isolation->Cell_Culture Drug_Treatment Treat with Pyrimethamine and controls Cell_Culture->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse cells for RNA extraction Incubation->Cell_Lysis Analysis Analyze HIV-1 Reactivation Supernatant_Collection->Analysis Cell_Lysis->Analysis RT_qPCR_RNA RT-qPCR: Quantify cell-associated unspliced HIV-1 RNA Analysis->RT_qPCR_RNA Cellular RT_qPCR_Virion RT-qPCR: Quantify virion RNA in supernatant Analysis->RT_qPCR_Virion Supernatant End End RT_qPCR_RNA->End RT_qPCR_Virion->End

Workflow for ex vivo primary CD4+ T cell latency reversal.

Materials:

  • Blood samples from ART-suppressed individuals with HIV-1

  • Ficoll-Paque for PBMC isolation

  • Resting CD4+ T cell isolation kit (negative selection)

  • RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin, and low-dose IL-2 (e.g., 20 U/mL)

  • Pyrimethamine (stock solution in DMSO)

  • Positive control (e.g., anti-CD3/CD28 beads)

  • Negative control (DMSO)

  • 96-well round-bottom plates

  • Reagents for RNA extraction and RT-qPCR

  • Reagents for virion RNA isolation from supernatant

Procedure:

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for resting CD4+ T cells from the PBMC population using a negative selection kit to deplete activated T cells, B cells, NK cells, monocytes, and CD8+ T cells.[27][28][29][30]

  • Cell Culture: Plate the isolated resting CD4+ T cells at a density of 1-2 x 10⁶ cells/mL in a 96-well round-bottom plate in RPMI-1640 medium supplemented with 10% FBS, Penicillin-Streptomycin, and low-dose IL-2.

  • Drug Treatment:

    • Add Pyrimethamine to the cells at desired concentrations.

    • Include a positive control (e.g., anti-CD3/CD28 beads) to induce maximal T cell activation and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Carefully collect the culture supernatant for virion RNA analysis.

    • Lyse the cell pellet for subsequent RNA extraction.

  • Analysis:

    • Cell-Associated HIV-1 RNA: Extract RNA from the cell lysate and perform RT-qPCR to measure the levels of unspliced HIV-1 RNA.[3][18]

    • Virion-Associated HIV-1 RNA: Isolate viral RNA from the culture supernatant and quantify using RT-qPCR. This measures the amount of virus released from the reactivated cells.[18]

Conclusion

Inhibitors of the BAF complex, exemplified by Pyrimethamine, are powerful tools for dissecting the chromatin-based mechanisms of HIV-1 latency. Their ability to de-repress the viral promoter without inducing global T cell activation makes them promising candidates for further investigation in HIV-1 cure strategies. The protocols and data presented here provide a framework for researchers to utilize these compounds in their own studies to explore the intricacies of the HIV-1 latent reservoir.

References

Troubleshooting & Optimization

troubleshooting solubility issues with HIV-1 inhibitor-80 in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HIV-1 Inhibitor-80

This guide provides troubleshooting strategies and frequently asked questions regarding solubility issues with the hypothetical compound, this compound, in cell culture media. The data and protocols presented are for illustrative purposes to guide researchers in handling poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately when I added it to my culture medium. What went wrong?

A1: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution like culture media. The DMSO concentration in the final working solution may not be sufficient to keep the compound dissolved. The abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, try a serial dilution approach or warm the media slightly before adding the inhibitor.

Q2: What is the maximum recommended concentration of DMSO in the final culture medium?

A2: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity and off-target effects. However, the tolerance to DMSO can be cell-line dependent, so it is best to run a vehicle control experiment to determine the optimal concentration for your specific system.

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used, depending on the solubility of this compound in those solvents. It is crucial to determine the solubility of the compound in various solvents and to test the tolerance of your cell line to the chosen solvent.

Q4: My compound seems to be dissolving, but I see a slight cloudiness in the media. Is this acceptable?

A4: Cloudiness or turbidity indicates that the compound is not fully dissolved and may be forming a fine precipitate or micellar aggregates. This can lead to inaccurate dosing and inconsistent experimental results. It is recommended to try and achieve a clear solution.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow these troubleshooting steps:

  • Optimize Stock Solution Preparation:

    • Ensure your stock solution is fully dissolved before further dilution. Gentle warming (to 37°C) and vortexing can aid dissolution in the organic solvent.

    • Prepare a high-concentration stock solution in 100% DMSO.

  • Improve Dilution into Culture Media:

    • Pre-warm the media: Warming the culture media to 37°C before adding the inhibitor can improve solubility.

    • Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock into a small volume of media first, and then add this intermediate dilution to the final volume.

    • Increase the final DMSO concentration: If your cells tolerate it, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration.

  • Consider Formulation Strategies:

    • Use of a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A concentration range of 0.01% to 0.1% is a good starting point for testing.

    • Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

Solubility of this compound in Various Solvents

The following table summarizes the solubility of our hypothetical this compound in common laboratory solvents.

SolventSolubility (at 25°C)Notes
DMSO≥ 100 mg/mLRecommended for primary stock solution.
Ethanol10 mg/mLCan be used as an alternative to DMSO.
PBS (pH 7.4)< 0.1 µg/mLPractically insoluble in aqueous buffer.
Culture Media + 10% FBS1-5 µg/mLSerum proteins can aid in solubilization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 5.51 mg of this compound powder.

  • Add Solvent: Add 1 mL of 100% DMSO to the powder.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to ensure complete dissolution.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Culture Media
  • Pre-warm Media: Place the required volume of your complete culture medium (containing serum, if applicable) in a 37°C incubator or water bath.

  • Prepare Intermediate Dilution: Dilute your 10 mM stock solution 1:100 in pre-warmed media to create a 100 µM intermediate solution. To do this, add 2 µL of the 10 mM stock to 198 µL of media. Pipette up and down gently to mix, avoiding the creation of bubbles.

  • Prepare Final Working Solution: Add the 100 µM intermediate solution to your pre-warmed culture medium at a 1:10 ratio to achieve the final 10 µM concentration. For example, add 1 mL of the 100 µM solution to 9 mL of media.

  • Mix and Use: Gently swirl the flask or plate to ensure uniform distribution of the compound. Use the prepared media immediately.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility start Compound Precipitates in Media stock Is the stock solution clear? start->stock dissolve_stock Warm/Vortex Stock Solution stock->dissolve_stock No dilution How was the working solution prepared? stock->dilution Yes dissolve_stock->stock single_step Single-step dilution dilution->single_step Directly end Clear Solution dilution->end With serial dilution serial_dilution Use Serial Dilution single_step->serial_dilution warm_media Pre-warm Media to 37°C single_step->warm_media formulation Consider Formulation Aids (e.g., Surfactants, Cyclodextrins) serial_dilution->formulation serial_dilution->end warm_media->end

Caption: A workflow diagram for troubleshooting solubility issues.

G cluster_1 Hypothetical Mechanism of Action: HIV-1 Protease Inhibition gag_pol Gag-Pol Polyprotein cleavage Cleavage gag_pol->cleavage protease HIV-1 Protease protease->cleavage no_virion Non-infectious Virion protease->no_virion Inhibited inhibitor This compound inhibitor->protease structural_proteins Mature Structural Proteins (e.g., p24, p17) cleavage->structural_proteins viral_enzymes Viral Enzymes (RT, Integrase) cleavage->viral_enzymes virion Mature, Infectious Virion structural_proteins->virion viral_enzymes->virion

Caption: A diagram of a hypothetical HIV-1 protease inhibition pathway.

Technical Support Center: Identifying and Mitigating Off-Target Effects of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of HIV-1 inhibitors. The following resources are designed to help you identify, understand, and mitigate these unintended interactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with HIV-1 inhibitors?

A1: Off-target effects occur when a small molecule inhibitor, such as an HIV-1 inhibitor, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of the intended HIV-1 protein.[1] Furthermore, off-target binding can cause cellular toxicity and may lead to a lack of translatability from preclinical models to clinical settings if the observed efficacy is not due to the on-target effect.[1][2] For HIV-1 protease inhibitors, promiscuity can lead to interactions with unintended targets, causing side effects.[3]

Q2: How can I proactively predict potential off-target effects of my HIV-1 inhibitor before conducting extensive experiments?

A2: Several computational or in silico approaches can be employed to predict potential off-target interactions.[4] These methods utilize large databases of known protein structures and compound activities to forecast possible binding partners for your inhibitor.[4] Bioinformatics tools can analyze the similarity of your compound to molecules with known off-target profiles.[2] This predictive step is crucial for designing more focused and efficient experimental validation strategies.[4]

Q3: What are the primary experimental strategies to identify off-target effects of a novel HIV-1 inhibitor?

A3: Experimental approaches for identifying off-target effects can be broadly categorized into unbiased (genome-wide) and biased (candidate-based) methods.[2]

  • Unbiased methods aim to identify all potential off-target interactions without prior assumptions. Techniques like cellular thermal shift assay (CETSA) coupled with mass spectrometry can reveal which proteins are stabilized by the inhibitor in intact cells.[1][5]

  • Biased methods focus on validating interactions with specific, predicted off-targets. Kinase selectivity profiling, for instance, tests the inhibitor against a large panel of kinases, a common source of off-target effects due to the conserved ATP-binding pocket.[5]

Q4: If I observe an unexpected cellular phenotype, how can I determine if it's an on-target or off-target effect?

A4: Distinguishing between on-target and off-target phenotypes requires a multi-faceted approach.

  • Dose-Response Analysis: Titrate your inhibitor to determine the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations.[5]

  • Use of a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same HIV-1 protein but with a distinct chemical structure produces the same phenotype, it is more likely an on-target effect.[5]

  • Genetic Knockdown/Knockout: Employing techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target can help.[1] If the phenotype persists even in the absence of the target protein, it strongly suggests an off-target mechanism.[1]

  • Rescue Experiments: If possible, expressing a version of the target protein that is resistant to the inhibitor should reverse the on-target phenotype but not the off-target effects.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Cellular Toxicity The inhibitor may be interacting with essential cellular proteins.[1]1. Conduct a dose-response analysis to find the lowest effective concentration.[5]2. Perform a cell viability assay to quantify the cytotoxic effects.3. Utilize CETSA with mass spectrometry to identify potential off-target proteins responsible for the toxicity.
Discrepancy Between In Vitro and In Vivo Results The in vivo microenvironment may alter the inhibitor's binding profile or metabolism, leading to different off-target effects.1. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) properties of the inhibitor.2. Perform ex vivo studies on primary cells or tissue explants to better mimic the in vivo context.3. Consider using advanced cellular models such as 3D organoids.
Activation of an Unintended Signaling Pathway The inhibitor may be binding to and activating or inhibiting an upstream regulator of the observed pathway.[5]1. Conduct a kinase selectivity screen to identify off-target kinases that might be involved.[5]2. Perform Western blot analysis to examine the phosphorylation status of key proteins in the activated pathway.[5]3. Use a more specific inhibitor or genetic approaches (siRNA, CRISPR) to validate the role of the suspected off-target.[5]

Quantitative Data Summary

The following tables present hypothetical data for a fictional "HIV-1 Inhibitor-80" to illustrate how to structure and present quantitative results for on-target and off-target activities.

Table 1: On-Target Activity of this compound

Target Assay Type IC50 (nM)
HIV-1 ProteaseEnzymatic Assay15
HIV-1 Reverse TranscriptaseEnzymatic Assay>10,000
HIV-1 IntegraseEnzymatic Assay>10,000

Table 2: Off-Target Kinase Profiling of this compound (at 1 µM)

Kinase Family Kinase Target % Inhibition
Tyrosine KinaseSRC85
Tyrosine KinaseABL162
Serine/Threonine KinaseAURKA45
Serine/Threonine KinaseCDK212

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of inhibition for each concentration. Determine the IC50 value for each kinase.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-target binding of a compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein and other proteins at each temperature point using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1][5]

Visualizations

HIV_Signaling_Pathway cluster_virus HIV-1 cluster_cell Host Cell HIV-1 HIV-1 CD4 CD4 HIV-1->CD4 Binding CCR5/CXCR4 CCR5/CXCR4 CD4->CCR5/CXCR4 Co-receptor Binding Reverse_Transcription Reverse_Transcription CCR5/CXCR4->Reverse_Transcription Entry & Uncoating Integration Integration Reverse_Transcription->Integration Viral_Protein_Synthesis Viral_Protein_Synthesis Integration->Viral_Protein_Synthesis Assembly_Budding Assembly_Budding Viral_Protein_Synthesis->Assembly_Budding Inhibitor-80 Inhibitor-80 Inhibitor-80->Integration On-Target Inhibition Unintended_Kinase Unintended_Kinase Inhibitor-80->Unintended_Kinase Off-Target Effect Cellular_Process Cellular_Process Unintended_Kinase->Cellular_Process Off_Target_Workflow Start Start In_Silico_Prediction In_Silico_Prediction Start->In_Silico_Prediction Kinase_Profiling Kinase_Profiling In_Silico_Prediction->Kinase_Profiling CETSA_MS CETSA_MS In_Silico_Prediction->CETSA_MS Phenotypic_Screening Phenotypic_Screening In_Silico_Prediction->Phenotypic_Screening Validate_Hits Validate_Hits Kinase_Profiling->Validate_Hits CETSA_MS->Validate_Hits Phenotypic_Screening->Validate_Hits Orthogonal_Assays Orthogonal_Assays Validate_Hits->Orthogonal_Assays Hits Found End End Validate_Hits->End No Hits Structure_Activity_Relationship Structure_Activity_Relationship Orthogonal_Assays->Structure_Activity_Relationship Structure_Activity_Relationship->End Mitigation_Strategy Identify_Off_Target Identify_Off_Target Lower_Concentration Lower_Concentration Identify_Off_Target->Lower_Concentration Chemical_Modification Chemical_Modification Identify_Off_Target->Chemical_Modification Alternative_Inhibitor Alternative_Inhibitor Identify_Off_Target->Alternative_Inhibitor Validate_Mitigation Validate_Mitigation Lower_Concentration->Validate_Mitigation Chemical_Modification->Validate_Mitigation Alternative_Inhibitor->Validate_Mitigation

References

Technical Support Center: Enhancing the Metabolic Stability of HIV-1 Inhibitor-80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of the metabolic stability of HIV-1 inhibitor-80.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it critical for an HIV-1 inhibitor like inhibitor-80?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] It is a crucial parameter in drug discovery because it significantly influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[1][3][4] An inhibitor with low metabolic stability is rapidly eliminated from the body, which may require higher or more frequent dosing to maintain therapeutic concentrations.[1][5] Conversely, a compound that is excessively stable might accumulate and lead to toxicity.[6] Optimizing the metabolic stability of this compound is therefore essential for its development into a safe and effective therapeutic agent.

Q2: What are the initial in vitro assays recommended for assessing the metabolic stability of this compound?

A2: The initial assessment of metabolic stability is typically conducted using in vitro systems that contain drug-metabolizing enzymes. The two most common primary assays are:

  • Liver Microsomal Stability Assay: This is a high-throughput screening method used to evaluate Phase I metabolic stability, which is primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][7]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism.[4][7] Hepatocytes are often considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.[4]

Q3: My this compound shows high clearance in the liver microsomal stability assay. What are the likely metabolic "soft spots"?

A3: High clearance in a liver microsomal stability assay suggests that this compound is likely a substrate for cytochrome P450 (CYP) enzymes.[8][9] Common metabolic liabilities or "soft spots" on small molecules that are susceptible to CYP-mediated oxidation include:

  • Electron-rich aromatic rings: These can undergo hydroxylation.

  • Unsubstituted positions on aromatic rings.

  • Benzylic and allylic carbons: These are prone to hydroxylation.

  • N- and O-alkyl groups: These can be dealkylated.

  • Terminal alkyl groups: These can be oxidized.

Identifying the specific site of metabolism through metabolite identification studies is a critical next step.

Q4: What are the primary strategies to improve the metabolic stability of this compound?

A4: Once the metabolic soft spots have been identified, several medicinal chemistry strategies can be employed to improve metabolic stability:

  • Deuteration: This involves the selective replacement of hydrogen atoms with deuterium at metabolically vulnerable positions.[10][11][12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[12]

  • Bioisosteric Replacement: This strategy involves substituting a metabolically labile group with another group that has similar physical or chemical properties but is more resistant to metabolism.[13][14][15] For example, replacing a metabolically susceptible phenyl group with a pyridine or other heterocyclic ring.

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) near a metabolic soft spot can decrease the electron density of that region, making it less susceptible to oxidative metabolism.

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically shield it from the active site of metabolizing enzymes.

Q5: How can I determine which CYP enzyme is responsible for the metabolism of this compound?

A5: Identifying the specific CYP isozyme(s) responsible for the metabolism of your inhibitor is crucial for predicting potential drug-drug interactions. This can be achieved through:

  • Reaction Phenotyping using Recombinant CYP Enzymes: Incubating the inhibitor with a panel of individual, recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) to see which ones metabolize the compound.[7]

  • Chemical Inhibition Studies: Using known selective inhibitors for specific CYP isozymes in liver microsome incubations to see which inhibitor blocks the metabolism of your compound.

Many HIV protease inhibitors are known to be metabolized by and also inhibit CYP3A4.[9][16][17]

Troubleshooting Guides

Liver Microsomal Stability Assay
Issue Potential Cause(s) Solution(s)
Compound appears more stable than expected or stability varies between experiments. 1. Degradation of NADPH cofactor. 2. The compound precipitated in the incubation mixture due to low aqueous solubility.1. Prepare NADPH solutions fresh for each experiment and keep them on ice. 2. Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[6]
The disappearance rate is too fast to measure accurately. 1. High concentration of microsomes. 2. The compound is highly labile.1. Reduce the microsomal protein concentration. 2. Decrease the incubation time and take more frequent, earlier time points.
High variability between replicate wells. 1. Inconsistent pipetting. 2. Poor mixing of reagents.1. Ensure accurate and consistent pipetting, especially of the compound and microsomes. 2. Thoroughly mix all solutions before and after addition to the incubation plate.
Compound shows degradation in the absence of NADPH. 1. Chemical instability in the incubation buffer. 2. Degradation by other enzymes present in microsomes that do not require NADPH (e.g., esterases).1. Assess the stability of the compound in the incubation buffer without any microsomes. 2. If esterase activity is suspected, consider using specific inhibitors.
Hepatocyte Stability Assay
Issue Potential Cause(s) Solution(s)
High variability between experiments. 1. Inconsistent hepatocyte viability or density.[18] 2. Variation in reagent preparation. 3. Inconsistent incubation times or conditions.1. Use cryopreserved hepatocytes with high post-thaw viability (>80%) and standardize the cell density (e.g., 0.5 or 1 million cells/mL).[18] 2. Standardize all reagent preparation protocols. 3. Ensure precise timing and consistent temperature and shaking conditions.
Low metabolic activity observed with control compounds. 1. Poor hepatocyte viability. 2. Insufficient incubation time for slowly metabolized compounds.1. Check the viability of the hepatocytes before and after the experiment. 2. Extend the incubation time.
Compound is cytotoxic to hepatocytes. The compound itself is toxic to the cells at the tested concentration.1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration. 2. Lower the incubation concentration of the compound.

Data Presentation

Table 1: Example Metabolic Stability Data for this compound and Analogs

CompoundIn Vitro Half-Life (t1/2) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg)
This compound5138.6
Deuterated Analog2527.7
Bioisosteric Analog4017.3
Positive Control (Testosterone)1257.8

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound (e.g., testosterone)

  • Acetonitrile with internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of this compound and the positive control in phosphate buffer. The final concentration in the incubation is typically 1 µM.

    • Prepare the NADPH solution.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal solution (final protein concentration typically 0.5 mg/mL), and the compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[6]

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[6]

    • Include control wells without NADPH to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_problem Problem Identification cluster_assays In Vitro Assessment cluster_analysis Metabolite Identification cluster_strategies Improvement Strategies cluster_evaluation Re-evaluation cluster_outcome Outcome start This compound (Low Metabolic Stability) microsomal Liver Microsomal Stability Assay start->microsomal Test hepatocyte Hepatocyte Stability Assay start->hepatocyte Test met_id LC-MS/MS Analysis to Identify Metabolites microsomal->met_id Identify 'Soft Spots' hepatocyte->met_id deuteration Deuteration met_id->deuteration bioisosteres Bioisosteric Replacement met_id->bioisosteres ewg Add Electron-Withdrawing Groups met_id->ewg re_eval Assess Metabolic Stability of New Analogs deuteration->re_eval Synthesize & Test bioisosteres->re_eval ewg->re_eval outcome Optimized Inhibitor (Improved Stability) re_eval->outcome Select Lead

Caption: Workflow for improving the metabolic stability of this compound.

logical_relationship cluster_strategies Strategies cluster_mechanism Mechanism cluster_outcome Outcome deuteration Deuteration slow_metabolism Slows Rate of Metabolism deuteration->slow_metabolism bioisosteres Bioisosteric Replacement remove_liability Removes Metabolic Liability bioisosteres->remove_liability improved_stability Improved Metabolic Stability slow_metabolism->improved_stability remove_liability->improved_stability

Caption: Logical relationship between strategies and improved metabolic stability.

References

how to reduce the cytotoxicity of HIV-1 inhibitor-80 in sensitive cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the cytotoxicity of HIV-1 inhibitors, using a hypothetical "HIV-1 Inhibitor-80" as a case study for sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our sensitive cell lines (e.g., SupT1, CEM) even at low concentrations of this compound. What are the initial troubleshooting steps?

A1: High cytotoxicity at low concentrations can stem from several factors. Systematically evaluating your experimental setup is crucial. Here are the primary aspects to consider:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds. It's essential to determine the half-maximal cytotoxic concentration (CC50) for your specific cell line.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone) to assess solvent-induced cytotoxicity.[1]

  • Compound Stability: The inhibitor may be unstable in your culture medium, leading to the formation of toxic byproducts. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[1]

  • Optimal Cell Culture Conditions: Sub-optimal culture conditions, such as high cell density, nutrient depletion, or mycoplasma contamination, can stress cells and increase their susceptibility to drug-induced toxicity.[2][3]

Q2: What are the common mechanisms of cytotoxicity for HIV-1 inhibitors, and how can they be investigated?

A2: HIV-1 inhibitors, and HIV-1 viral proteins themselves, can induce cytotoxicity through several pathways, most notably by inducing apoptosis.

  • Caspase-Dependent Apoptosis: Many HIV-1 proteins, such as Vpr and Nef, are known to activate cellular caspases, which are key proteases in the apoptotic pathway.[4][5] This leads to programmed cell death. Some inhibitors may inadvertently trigger these same pathways.

  • Mitochondrial Dysfunction: Drug compounds can interfere with mitochondrial function, leading to a decrease in cellular metabolic activity and the release of pro-apoptotic factors.[6]

  • Plasma Membrane Damage: High concentrations of a compound can compromise the integrity of the plasma membrane, leading to the release of intracellular components like lactate dehydrogenase (LDH).[2]

To investigate the mechanism of cytotoxicity for this compound, you can perform assays to detect markers of apoptosis (e.g., caspase activity assays, TUNEL staining for DNA fragmentation) or measure plasma membrane integrity (e.g., LDH release assay).[2][7][8]

Q3: Are there any co-treatment strategies that can be employed to reduce the cytotoxicity of this compound?

A3: Yes, co-treatment with cytoprotective agents can be an effective strategy.

  • Caspase Inhibitors: If apoptosis is mediated by caspases, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can significantly reduce cell death.[4][7][8][9] This has been shown to inhibit Vpr-induced apoptosis in HeLa and SupT1 cells.[4]

  • Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[2]

It is important to note that while caspase inhibitors can block cell death, they may not always enhance HIV-1 replication.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Tip Citation
High variability in cytotoxicity results between wells. Uneven Cell Seeding: Inconsistent cell numbers across wells.Ensure a homogenous single-cell suspension before seeding. Visually inspect the plate under a microscope after seeding.[1]
Edge Effects: Evaporation and temperature fluctuations in outer wells.Fill perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[3]
Air Bubbles: Bubbles in the wells can interfere with absorbance readings.Check for and break any bubbles with a sterile syringe needle.[10]
Low signal in viability assays (e.g., MTT, CellTiter-Glo). Low Cell Density: Insufficient number of viable cells to generate a detectable signal.Determine the optimal cell seeding density through a cell titration experiment.[3]
Metabolic Inhibition vs. Cytotoxicity: The inhibitor may be reducing cellular metabolic activity without directly killing the cells. Assays like MTT measure metabolic function.Use a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a dye-exclusion assay) to differentiate between cytostatic and cytotoxic effects.[6]
Assay Interference: The inhibitor may directly react with the assay reagents.Run a cell-free control with the inhibitor and assay reagents to check for chemical reactions.[1]
Inconsistent results between experiments. Cell Culture Variability: Using cells with high passage numbers can lead to phenotypic drift.Use cells within a consistent and limited passage number range. Standardize cell density and the time between passaging and plating.[3]
Reagent Preparation: Inconsistent reagent concentrations or degradation.Prepare fresh reagents when possible. If using stored reagents, ensure proper storage and avoid multiple freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Determining the CC50 of this compound using an MTT Assay

This protocol is for assessing cell viability based on mitochondrial metabolic activity.

  • Cell Plating:

    • Prepare a single-cell suspension of the desired sensitive cell line (e.g., CEM-SS).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1][3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in complete medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same solvent concentration) and a no-treatment control (medium only).

    • Add the diluted compounds to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[2]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.[2]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the CC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases in apoptosis.

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT protocol above. For co-treatment experiments, add the caspase inhibitor (e.g., Z-VAD-FMK) either simultaneously with or shortly before adding this compound.

  • Caspase-Glo® 3/7 Assay (Example):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis. Compare the results from wells with and without the caspase inhibitor to determine if the cytotoxicity is caspase-dependent.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_24h Incubate for 24h (Cell Adherence) seed_plate->incubate_24h add_treatment Add Inhibitor & Controls to Wells incubate_24h->add_treatment prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_treatment incubate_exposure Incubate for Exposure Period (e.g., 48h) add_treatment->incubate_exposure add_reagent Add Assay Reagent (e.g., MTT, Caspase-Glo) incubate_exposure->add_reagent incubate_assay Incubate for Reaction add_reagent->incubate_assay read_plate Measure Signal (Absorbance/Luminescence) incubate_assay->read_plate calc_viability Calculate % Viability/ Activity read_plate->calc_viability plot_data Plot Data & Determine CC50/EC50 calc_viability->plot_data

Caption: General experimental workflow for assessing inhibitor cytotoxicity.

cytotoxicity_pathway cluster_inhibitor This compound cluster_pathways Potential Cytotoxicity Mechanisms cluster_intervention Potential Interventions HIV-1_Inhibitor-80 HIV-1_Inhibitor-80 Mitochondria Mitochondrial Stress HIV-1_Inhibitor-80->Mitochondria Caspase8 Caspase-8 Activation (Death Receptor Pathway) HIV-1_Inhibitor-80->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis Z_VAD_FMK Z-VAD-FMK (Pan-Caspase Inhibitor) Z_VAD_FMK->Caspase37 Inhibits

Caption: Simplified signaling pathway for drug-induced apoptosis.

References

troubleshooting inconsistent results in HIV-1 inhibitor-80 antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in HIV-1 inhibitor antiviral assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inconsistent results in HIV-1 antiviral assays?

Inconsistent results in HIV-1 antiviral assays can arise from a variety of factors, including cellular, viral, and experimental variables. Key contributors include:

  • Cellular Factors: Cell line integrity, passage number, cell density at the time of infection, and overall cell health can significantly impact assay outcomes.[1][2] Different cell lines, such as MT-2 and PM1, can also exhibit different phenotypes that affect viral replication.

  • Viral Factors: The genetic variability of HIV-1 is a major obstacle, with different strains and subtypes showing varied susceptibility to inhibitors.[3] The use of laboratory-adapted strains versus clinical isolates can also lead to different results.

  • Experimental Conditions: Variations in incubation times, reagent concentrations, and pipetting accuracy can introduce significant variability.[4][5] The choice of assay readout (e.g., luciferase, p24 antigen) can also influence results and sensitivity.

  • Compound-Related Issues: The solubility and stability of the test inhibitor in culture media can affect its effective concentration. Some compounds may also interfere with the assay chemistry itself, leading to false-positive or false-negative results.

Q2: How can I differentiate between a cytotoxic effect and true antiviral activity?

It is crucial to distinguish whether a decrease in a viral signal is due to the inhibition of viral replication or simply due to the death of the host cells. This is achieved by running a parallel cytotoxicity assay.[6]

  • Perform a Cytotoxicity Assay: Use a standard method like MTT, MTS, or a live/dead cell stain to assess the viability of the host cells in the presence of the inhibitor at the same concentrations used in the antiviral assay.[6][7]

  • Calculate the Selectivity Index (SI): The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50). A high SI value indicates that the compound has specific antiviral activity at concentrations that are not toxic to the host cells.

Q3: My results are not reproducible between experiments. What should I check?

Lack of reproducibility is a common challenge. A systematic approach to troubleshooting is essential:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, virus input (multiplicity of infection, MOI), incubation times, and reagent preparation, are consistent across all experiments.[1]

  • Quality Control of Reagents: Use fresh, properly stored reagents. Aliquot reagents to avoid repeated freeze-thaw cycles.[8]

  • Instrument Calibration: Regularly calibrate pipettes and plate readers to ensure accuracy.

  • Internal Controls: Include appropriate positive and negative controls in every assay plate to monitor for consistency.[9] A reference inhibitor with a known IC50 should also be included.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay

A high background signal can mask the true effect of an inhibitor and reduce the dynamic range of the assay.

Potential Cause Troubleshooting Step
Reagent Contamination Use fresh, sterile reagents and media. Filter-sterilize all solutions.
Cell Culture Contamination Regularly test cell cultures for mycoplasma contamination.
Assay Plate Issues Use opaque-walled plates for luminescence and fluorescence assays to reduce well-to-well crosstalk.[5]
Non-specific Binding (ELISA) Increase the number of washing steps and optimize the concentration of blocking buffers.[10]
Autofluorescence/Autoluminescence of Compound Test the compound in the assay system without cells or virus to check for inherent signal.
Issue 2: Low or No Signal from Virus Controls

A weak or absent signal in the untreated virus control wells indicates a fundamental problem with the assay setup.

Potential Cause Troubleshooting Step
Low Virus Titer Titer the virus stock before use to ensure an appropriate MOI. Use a freshly prepared virus stock.
Poor Cell Health Ensure cells are in the exponential growth phase and have high viability before infection. Do not use cells of a high passage number.
Suboptimal Assay Conditions Optimize incubation times for infection and signal development.
Inactive Assay Reagents Check the expiration dates and storage conditions of all reagents, especially enzymes and substrates.[4][8]
Incorrect Cell Line Verify that the cell line used is permissive to the HIV-1 strain being tested.
Issue 3: Inconsistent IC50 Values

Fluctuations in the half-maximal inhibitory concentration (IC50) make it difficult to reliably assess the potency of a compound.

Potential Cause Troubleshooting Step
Inaccurate Compound Dilutions Prepare fresh serial dilutions of the inhibitor for each experiment. Use calibrated pipettes.
Variability in Cell Density Seed cells at a consistent density for every experiment, as cell number can influence the outcome.[2][11]
Assay Timing Ensure that the assay endpoint is within the linear range of the signal response.[12]
Compound Instability Assess the stability of the compound in the assay medium over the course of the experiment.
Viral Resistance If using a continuously passaged virus, sequence the relevant genes (e.g., reverse transcriptase, protease) to check for the emergence of resistance mutations.[3][13]

Experimental Protocols

Luciferase-Based HIV-1 Entry Assay Protocol

This assay measures the ability of an inhibitor to block the entry of HIV-1 into host cells.

  • Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in culture medium.

  • Treatment: Remove the medium from the cells and add 50 µL of the diluted inhibitor to each well. Include wells with medium only (cell control) and wells with a known entry inhibitor (positive control).

  • Infection: Add 50 µL of HIV-1 virus stock (containing a luciferase reporter gene) to each well, except for the cell control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luciferase Measurement:

    • Remove the supernatant from the wells.

    • Wash the cells once with PBS.

    • Add 20 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature.

    • Add 100 µL of luciferase substrate to each well.

    • Immediately measure the luminescence using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control (untreated) wells. Determine the IC50 value by fitting the data to a dose-response curve.

p24 Antigen ELISA Protocol

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.

  • Sample Collection: After the desired incubation period of the antiviral assay, carefully collect the cell culture supernatant.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the collected supernatants and a serial dilution of a known p24 antigen standard to the wells. Incubate for 2 hours at 37°C.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at 37°C.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards and use it to calculate the concentration of p24 in the experimental samples.[14][15]

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_analysis Data Analysis start Inconsistent Assay Results check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls controls_ok Controls OK? check_controls->controls_ok check_reagents Check Reagents (Freshness, Storage, Concentration) controls_ok->check_reagents Yes resolve_controls Troubleshoot Basic Assay Setup (Virus Titer, Reagent Prep) controls_ok->resolve_controls No check_cells Check Cell Culture (Passage #, Density, Viability) check_reagents->check_cells check_protocol Review Protocol Execution (Pipetting, Incubation Times) check_cells->check_protocol check_instrument Check Instrument (Calibration, Settings) check_protocol->check_instrument reanalyze Re-analyze Data (Normalization, Curve Fitting) check_instrument->reanalyze resolve_controls->start cytotoxicity Perform Cytotoxicity Assay reanalyze->cytotoxicity si_calc Calculate Selectivity Index (SI) cytotoxicity->si_calc end_consistent Consistent Results si_calc->end_consistent end_inconsistent Results Still Inconsistent

Caption: A workflow for troubleshooting inconsistent results in HIV-1 antiviral assays.

Luciferase_Assay_Troubleshooting cluster_high_bg High Background Solutions cluster_low_sig Low Signal Solutions cluster_high_var High Variability Solutions start Luciferase Assay Result high_background High Background Signal start->high_background low_signal Low or No Signal start->low_signal high_variability High Variability start->high_variability sol_bg_1 Use Opaque Plates high_background->sol_bg_1 sol_ls_1 Optimize Transfection Efficiency low_signal->sol_ls_1 sol_hv_1 Use Master Mixes high_variability->sol_hv_1 sol_bg_2 Check Reagent Purity sol_bg_1->sol_bg_2 sol_bg_3 Test for Autoluminescence sol_bg_2->sol_bg_3 sol_ls_2 Check Luciferase Reagent Activity sol_ls_1->sol_ls_2 sol_ls_3 Increase Virus MOI sol_ls_2->sol_ls_3 sol_ls_4 Verify Cell Permissiveness sol_ls_3->sol_ls_4 sol_hv_2 Calibrate Pipettes sol_hv_1->sol_hv_2 sol_hv_3 Ensure Uniform Cell Seeding sol_hv_2->sol_hv_3 sol_hv_4 Normalize with Internal Control sol_hv_3->sol_hv_4

Caption: Troubleshooting common issues in luciferase-based HIV-1 antiviral assays.

References

optimizing the formulation of HIV-1 inhibitor-80 for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of HIV-1 inhibitor-80. Given that this compound is a potent therapeutic agent, likely characterized by high hydrophobicity and poor aqueous solubility, these guides focus on overcoming common formulation challenges to enhance its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent protease inhibitor (PI).[1][2][3] It functions by competitively binding to the active site of the HIV-1 protease enzyme.[3] This enzyme is critical for the late stages of the viral replication cycle, where it cleaves viral polyproteins into mature, functional proteins required for assembling new, infectious virions.[4][5] By blocking this cleavage, this compound ensures that only immature, non-infectious viral particles are produced, thus halting the spread of the infection.[6][7]

cluster_0 HIV-Infected Host Cell cluster_1 Outcome viral_rna Viral RNA polyprotein Gag-Pol Polyprotein viral_rna->polyprotein Translation protease HIV-1 Protease polyprotein->protease blocked_cleavage Cleavage Blocked protease->blocked_cleavage Action inhibitor This compound inhibitor->protease Binds & Inhibits immature_virion Non-infectious Immature Virion blocked_cleavage->immature_virion Results in

Caption: Mechanism of action for HIV-1 protease inhibitors.

Q2: What are the primary formulation challenges associated with this compound?

A2: Like many potent HIV protease inhibitors, this compound likely faces several significant formulation challenges for effective in vivo delivery:

  • Poor Aqueous Solubility: Most PIs are highly hydrophobic, leading to dissolution rate-limited absorption and low bioavailability.[8][9]

  • Low Oral Bioavailability: This is a consequence of poor solubility, significant first-pass metabolism (primarily by cytochrome P450 3A4), and efflux by transporters like P-glycoprotein.[9][10][11]

  • Physicochemical Instability: The compound may be susceptible to degradation in the acidic environment of the stomach.[8][10]

  • Short Half-Life: Rapid metabolism and clearance can necessitate frequent dosing, which impacts patient adherence.[11]

Q3: Why are nanoparticle-based delivery systems recommended for this compound?

A3: Nanoparticle-based systems are highly recommended for overcoming the challenges associated with hydrophobic drugs like this compound. These platforms, typically ranging from 10 to 1000 nm, encapsulate the therapeutic agent to improve its delivery.[12] Key advantages include:

  • Enhanced Solubility and Stability: Nanocarriers can increase the solubility of hydrophobic drugs and protect them from degradation in the gastrointestinal tract.[12][13]

  • Improved Bioavailability: By protecting the drug and potentially modifying its absorption pathway, nanoparticles can significantly enhance oral bioavailability.[12]

  • Sustained Release: Polymeric nanoparticles can be engineered for controlled, sustained release of the drug, which can maintain therapeutic concentrations for longer periods, reduce dosing frequency, and improve patient adherence.[13][14]

  • Targeted Delivery: The surface of nanoparticles can be functionalized to target specific cells or tissues, such as CD4+ T cells, which are primary targets of HIV infection. This can increase drug efficacy and reduce systemic toxicity.[12][15][16]

Troubleshooting Guides

Problem: My in vivo study shows very low oral bioavailability for my this compound formulation. How can I troubleshoot this?

Answer: Low oral bioavailability is a common issue for HIV protease inhibitors.[9] A systematic approach is needed to identify and address the root cause.

start Low Oral Bioavailability Observed solubility Is drug solubility the limiting factor? start->solubility permeability Is membrane permeability poor? solubility->permeability No sol_strat Action: Improve Solubility - Amorphous solid dispersion - Nanoparticle formulation (PLGA, SLN) - Use of solubilizing excipients solubility->sol_strat Yes metabolism Is first-pass metabolism too high? permeability->metabolism No perm_strat Action: Enhance Permeability - Use permeation enhancers - Formulate with P-gp inhibitors - Mucoadhesive nanoparticles permeability->perm_strat Yes met_strat Action: Reduce Metabolism - Co-administer with CYP3A4 inhibitor (e.g., Ritonavir) - Lymphatic targeting formulations metabolism->met_strat Yes cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Testing drug_poly Dissolve Drug + Polymer in Organic Solvent emulsify Emulsify in Aqueous Stabilizer drug_poly->emulsify evap Evaporate Organic Solvent emulsify->evap purify Purify & Characterize (Size, PDI, %EE) evap->purify release Drug Release Study (e.g., Dialysis) purify->release stability Stability Assessment (4°C, 25°C) pk_study Pharmacokinetic Study (e.g., Rat Model) release->pk_study efficacy Efficacy Study (e.g., Humanized Mouse)

References

refining the synthesis of HIV-1 inhibitor-80 for improved purity and yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Refining the Synthesis of HIV-1 Inhibitor-80

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of this compound, a representative diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitor (NNRTI). The guidance focuses on improving both the purity and yield of the final compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the general strategies to improve it?

A1: Low overall yield in a multi-step synthesis is a common challenge. With each additional step, the overall yield will likely be lowered.[1] To address this, consider the following:

  • Optimize Each Step: Individually optimize each reaction for temperature, concentration, reaction time, and reagent stoichiometry. Even small improvements in each step can significantly impact the overall yield.[2]

  • Analyze Intermediates: Ensure the purity of intermediates at each stage. Impurities can interfere with subsequent reactions, leading to lower yields and the formation of side products.

  • Alternative Routes: Consider if a shorter, more convergent synthetic route is possible. Convergent syntheses, where different fragments of the molecule are prepared separately and then combined, often result in higher overall yields compared to linear syntheses.[3]

  • Purification Efficiency: Minimize product loss during workup and purification. Re-evaluate your extraction and chromatography procedures to ensure they are optimized for your specific compound.

Q2: I am observing significant byproduct formation during the Suzuki-Miyaura coupling step. How can I increase the selectivity for the desired product?

A2: Byproduct formation in Suzuki-Miyaura coupling, such as homocoupling and protodeboronation, is a frequent issue.[4][5] To minimize these side reactions:

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and promote homocoupling.[4] This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[4]

  • High-Purity Reagents: Use high-purity aryl halide and boronic acid/ester. Impurities can negatively affect the catalytic cycle.[6] Boronic acids can degrade over time, so using fresh or recently purified material is recommended.[4]

  • Ligand and Catalyst Choice: The choice of palladium catalyst and ligand is crucial.[6] For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands can improve reaction efficiency.[5][6] Consider screening different catalyst/ligand combinations to find the optimal system for your specific substrates.

  • Base Selection: The base plays a critical role. The choice between carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) can influence the reaction outcome.[5] The strength and solubility of the base should be carefully considered.[6]

Q3: The final purification of this compound by column chromatography results in low recovery. Are there alternative purification strategies?

A3: While column chromatography is a standard purification technique, it can sometimes lead to product loss, especially if the compound has poor solubility or stability on silica gel. Consider these alternatives:

  • Recrystallization: This is a highly effective method for purifying solid compounds and can often lead to a significant increase in purity with high recovery.[7] The key is to find a suitable solvent or solvent system in which the inhibitor has high solubility at elevated temperatures and low solubility at room temperature or below.[7] Common techniques include cooling crystallization and anti-solvent crystallization.[7][8]

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be an excellent option. While more expensive and time-consuming for large quantities, it offers superior separation capabilities.

  • Trituration: If the impurities are significantly more soluble in a particular solvent than your product, trituration (suspending the solid in the solvent and stirring) can be a simple and effective purification method.

Q4: How can I confirm the purity and identity of the synthesized this compound?

A4: A combination of analytical techniques should be used to confirm the identity and assess the purity of your final compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis, allowing for the quantification of the main compound and any impurities.[9][10] Using a diode-array detector (DAD) can provide additional information about the UV-Vis spectrum of the peaks.[11]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is essential for confirming the molecular weight of the synthesized inhibitor.[10][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the compound and identifying any structural isomers or impurities.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the presence of key functional groups in the molecule and is often used for identity confirmation against a reference standard.[10]

Troubleshooting Guides

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step
Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure rigorous degassing of solvents and the reaction mixture.[4] Use high-purity, anhydrous solvents. Consider using a more robust palladium precatalyst or a higher catalyst loading.
Poor Reagent Quality Use fresh, high-purity boronic acid/ester and aryl halide.[4][6] Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborates.[4]
Suboptimal Reaction Conditions Screen different solvents, bases, and temperatures.[6] For challenging couplings, consider higher temperatures, but be mindful of potential catalyst decomposition.[4]
Inefficient Ligand Screen a panel of phosphine ligands, especially bulky, electron-rich ones like those from the Buchwald-Hartwig class.[5] The optimal ligand-to-palladium ratio should also be determined (typically 1:1 to 4:1).[4]
Issue 2: Incomplete Reaction in the Final Cyclization Step
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Base Incompatibility The choice of base can be critical for cyclization. If using a common base like sodium hydride, ensure it is fresh and handled under strictly anhydrous conditions. Consider screening other strong, non-nucleophilic bases.
Steric Hindrance If the precursor is sterically hindered, the cyclization may be slow. Higher temperatures or the use of a microwave reactor could help overcome the activation barrier.
Impure Starting Material Impurities from the previous step can inhibit the cyclization. Ensure the precursor is of high purity before proceeding.
Issue 3: Difficulty in Removing Palladium Residues
Potential Cause Troubleshooting Steps
Palladium Adsorption to the Product Your compound may chelate with palladium. Try washing the organic solution with an aqueous solution of a chelating agent like EDTA or thiourea.
Ineffective Filtration Sometimes, palladium residues are colloidal. Passing the reaction mixture through a pad of Celite® or using a specialized palladium scavenger resin can be effective.
Co-precipitation during Crystallization If palladium co-precipitates with your product during crystallization, try dissolving the solid and treating the solution with a scavenger before re-crystallizing.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (e.g., SPhos, 2-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Recrystallization
  • In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, cool the flask in an ice bath or refrigerator for a period of time.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

HIV_Inhibition_Pathway cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of Action HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Inhibitor_80 This compound (NNRTI) Binding Inhibitor_80->Binding Binding->RT Allosteric Binding Inhibition Inhibition of Reverse Transcription Binding->Inhibition Inhibition->Viral_DNA Blocks Formation

Caption: Mechanism of action for this compound as an NNRTI.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase Start Starting Materials Step1 Step 1: Condensation Reaction Start->Step1 Step2 Step 2: Suzuki-Miyaura Coupling Step1->Step2 Step3 Step 3: Final Cyclization Step2->Step3 Purification Purification (Recrystallization/ Chromatography) Crude Crude Product Step3->Crude Crude->Purification Analysis Purity & Identity Analysis (HPLC, LC-MS, NMR) Purification->Analysis Final Pure this compound Analysis->Final

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield or Purity Issue Identify_Step Identify Problematic Step (TLC, LC-MS analysis of intermediates) Low_Yield->Identify_Step Reaction_Parameters Reaction Parameters Issue? Identify_Step->Reaction_Parameters Optimize_Conditions Optimize: - Temperature - Concentration - Reagents Reaction_Parameters->Optimize_Conditions Yes Reagent_Quality Reagent Quality Issue? Reaction_Parameters->Reagent_Quality No Proceed Proceed with Synthesis Optimize_Conditions->Proceed Purify_Reagents Use Fresh or Purified Reagents Reagent_Quality->Purify_Reagents Yes Purification_Issue Purification Step Issue? Reagent_Quality->Purification_Issue No Purify_Reagents->Proceed Optimize_Purification Optimize: - Recrystallization Solvent - Chromatography Conditions Purification_Issue->Optimize_Purification Yes Purification_Issue->Proceed No Optimize_Purification->Proceed

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Compound M44

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound M44. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of commercially sourced Compound M44, ensuring consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Compound M44 and what is its primary mechanism of action?

A1: Compound M44 is a selective inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1). AIK1 is a key regulator in the intrinsic apoptotic pathway. By inhibiting AIK1, Compound M44 is intended to prevent phosphorylation of the pro-apoptotic protein BAX, thereby inhibiting its activation and subsequent mitochondrial-mediated cell death. Due to its targeted mechanism, variations in experimental outcomes can arise from differences in the baseline activity of the AIK1 signaling pathway in your specific cell model.

Q2: We are observing inconsistent results with a new batch of Compound M44. What are the potential causes?

A2: Inconsistent results are a primary indicator of batch-to-batch variability. This can stem from several factors during the synthesis, purification, and handling of the compound.[1] Common causes include:

  • Variations in Purity: The presence of impurities can significantly alter the biological activity of the compound.[1]

  • Differences in Potency: Slight variations in the manufacturing process can lead to differences in the isomeric ratio or crystalline structure (polymorphism) of the compound, affecting its potency.[1][2]

  • Compound Degradation: Improper storage or handling can lead to the degradation of Compound M44, resulting in reduced activity.[1]

  • Inaccurate Concentration: Errors in weighing or dissolving the compound can lead to incorrect stock concentrations.

Q3: How should I properly store and handle Compound M44 to ensure its stability?

A3: To ensure the stability and longevity of Compound M44, proper storage and handling are critical. We recommend the following:

  • Storage Conditions: Store the solid compound at -20°C in a desiccator to protect it from moisture and light.[3]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO.[3] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[3] Store stock solution aliquots at -80°C.

  • Handling: Before opening, allow the vial of solid compound to equilibrate to room temperature to prevent condensation. Use calibrated pipettes for accurate liquid handling.[4]

Troubleshooting Guides

Issue 1: Decreased or Variable Potency Observed with a New Batch of M44

You've received a new batch of Compound M44 and are observing a significant rightward shift in the dose-response curve (higher IC50) compared to the previous batch.

Troubleshooting Workflow:

start Inconsistent Potency Observed qc Perform Quality Control Checks on New Batch start->qc hplc Purity Analysis (HPLC) qc->hplc Purity ms Identity Confirmation (Mass Spec) qc->ms Identity nmr Structural Integrity (NMR) qc->nmr Structure compare Compare with Previous Batch Data protocol Review Experimental Protocol compare->protocol If QC is OK contact Contact Technical Support compare->contact If QC Discrepancy hplc->compare ms->compare nmr->compare positive_control Run Positive Control Experiment protocol->positive_control positive_control->contact If Issue Persists

Caption: A logical workflow for troubleshooting inconsistent potency.

Recommended Actions:

  • Verify Compound Identity and Purity: The first step is to confirm that the new batch meets the required specifications.[1] We recommend performing the following analytical tests.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the new batch.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Standardize Experimental Conditions: Ensure all experimental parameters are consistent with previous assays.[1] This includes cell passage number, seeding density, reagent concentrations, and incubation times.[4]

  • Perform a Dose-Response Curve with a Reference Standard: If available, include a reference standard of known potency in your experiment to validate your assay performance.

Issue 2: Unexpected Cellular Phenotype or Off-Target Effects

You are observing a different or unexpected phenotype in your cell-based assays with a new batch of Compound M44.

Potential Cause and Signaling Pathway Consideration:

An impurity in the new batch of M44 could be responsible for the off-target effects by interacting with other signaling pathways. For example, an impurity could inhibit a kinase upstream of a survival pathway, leading to unexpected cytotoxicity.

M44 Compound M44 AIK1 AIK1 M44->AIK1 inhibits Impurity Impurity SurvivalKinase Survival Kinase Impurity->SurvivalKinase inhibits BAX BAX AIK1->BAX phosphorylates Apoptosis Apoptosis BAX->Apoptosis induces SurvivalSignal Cell Survival SurvivalKinase->SurvivalSignal promotes

Caption: Impact of an impurity on a hypothetical signaling pathway.

Recommended Actions:

  • Analyze Impurity Profile: Compare the HPLC chromatograms of the new and old batches. Significant differences in the impurity profile could indicate the source of the off-target effects.

  • Test for Compound Interference: The compound or an impurity might be interfering with your assay readout.[4] For example, in a luciferase-based assay, the compound could directly inhibit the luciferase enzyme. Run a control experiment with the assay reagents and the compound in the absence of cells to test for interference.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a new batch of Compound M44 and compare its impurity profile to a previous batch.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL solution of a previously validated, high-purity batch of Compound M44 in HPLC-grade acetonitrile. This will serve as your standard.

  • Sample Preparation: Prepare a 1 mg/mL solution of the new batch of Compound M44 in HPLC-grade acetonitrile.

  • HPLC Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the chromatogram of the new batch to the standard to identify any new or significantly larger impurity peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the new batch of Compound M44.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the new batch of Compound M44 in a suitable solvent (e.g., methanol).

  • MS Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of Compound M44.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of Compound M44.

Data Presentation

Table 1: Batch-to-Batch Comparison of Compound M44 Quality Control Parameters

ParameterBatch A (Previous)Batch B (New)Acceptance Criteria
Purity (HPLC) 99.5%97.2%≥ 98.0%
Molecular Weight (MS) 452.13 g/mol 452.15 g/mol ± 0.2 g/mol of theoretical
Appearance White crystalline solidOff-white powderWhite crystalline solid
IC50 (in vitro assay) 15 nM55 nM± 2-fold of reference

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Decreased Potency Lower purity, degradationHPLC, MS, review storage
Unexpected Phenotype Impurity with off-target activityCompare HPLC impurity profiles
Poor Solubility Different polymorph, impuritiesSonication, gentle heating
Assay Interference Compound interacts with assay reagentsRun cell-free assay controls

References

minimizing protein binding of HIV-1 inhibitor-80 in in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with HIV-1 Inhibitor-80 in in vitro assays, specifically focusing on issues related to protein binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound refers to a potent, non-sulfonamide HIV-1 protease inhibitor characterized by a chiral indane oxazolidinone skeleton. Its high potency, with a sub-nanomolar IC50 value, is attributed to its ability to displace a water molecule in the S2' binding pocket of the enzyme, leading to an entropic gain[1]. As with many potent, hydrophobic molecules, it is prone to high protein binding in in vitro assays.

Q2: Why is my IC50 value for Inhibitor-80 significantly higher in cell-based assays compared to biochemical assays?

A2: This discrepancy is a common indicator of high protein binding. Biochemical assays are often performed in buffer systems with minimal protein, while cell-based assays typically use culture media supplemented with serum (e.g., fetal bovine serum, FBS), which contains abundant proteins like albumin. These proteins can bind to Inhibitor-80, reducing the free fraction of the compound available to enter the cells and interact with the HIV-1 protease. Only the unbound fraction of a drug is considered pharmacologically active[2].

Q3: Which proteins in the assay medium are most likely to bind to Inhibitor-80?

A3: The primary proteins in serum responsible for binding drugs are serum albumin and alpha-1-acid glycoprotein (AAG)[2]. Acidic and neutral compounds tend to bind to albumin, while basic drugs often bind to AAG[2]. Given the likely physicochemical properties of a potent, non-peptidic inhibitor, both proteins could contribute to the binding of Inhibitor-80.

Q4: How can I quantify the extent of protein binding of my inhibitor?

A4: Several established methods can be used to determine the fraction of an inhibitor bound to plasma proteins. The most common techniques are equilibrium dialysis, ultrafiltration, and ultracentrifugation. Equilibrium dialysis is often considered the gold standard due to its accuracy and lower potential for non-specific binding to the apparatus[3].

Troubleshooting Guide

Issue 1: High and variable results in potency assays.
  • Possible Cause: Non-specific binding of Inhibitor-80 to assay plates or plasticware. Potent, hydrophobic compounds are particularly susceptible to this issue.

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Switch to commercially available low-protein-binding microplates.

    • Include a Detergent: Add a non-ionic detergent, such as 0.01% Triton X-100 or 0.005% Tween-20, to your assay buffer to reduce hydrophobic interactions with plastic surfaces[4].

    • Pre-treat Plates: Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites.

Issue 2: Poor correlation between in vitro potency and antiviral activity.
  • Possible Cause: Overestimation of the active concentration of Inhibitor-80 due to significant protein binding in the cell culture medium.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, reduce the percentage of FBS in your culture medium during the assay.

    • Quantify the Unbound Fraction: Perform a protein binding assay (e.g., equilibrium dialysis) under your specific experimental conditions to determine the unbound fraction of Inhibitor-80. This will allow you to calculate the actual concentration of the inhibitor that is available to act on the cells.

    • Incorporate a Protein-Binding Correction: When reporting IC50 values from cell-based assays, consider also reporting a corrected value based on the unbound concentration.

Issue 3: Difficulty in achieving complete inhibitor dissolution in aqueous buffers.
  • Possible Cause: The hydrophobic nature of Inhibitor-80 may lead to poor solubility and aggregation in aqueous solutions.

  • Troubleshooting Steps:

    • Optimize Solvent: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent effects.

    • Use of Co-solvents: For challenging compounds, the inclusion of a small percentage of a co-solvent like polyethylene glycol (PEG) in the final assay buffer can sometimes improve solubility.

    • Assess for Aggregation: Use techniques like dynamic light scattering (DLS) to check for compound aggregation in your assay buffer. The presence of a non-ionic detergent can also help to prevent aggregation[5].

Quantitative Data: Plasma Protein Binding of HIV-1 Protease Inhibitors

The following table summarizes the plasma protein binding of several commercially available HIV-1 protease inhibitors, providing a reference for the expected range of protein binding for this class of drugs.

InhibitorPlasma Protein Binding (%)Primary Binding Protein(s)Reference(s)
Saquinavir~98%AAG[6][7]
Ritonavir98-99%Albumin, AAG[8]
Indinavir~60%AAG, Albumin[9][10]
Nelfinavir>98%AAG, Albumin[3][11]
Amprenavir~90%AAG[12][13]
Lopinavir98-99%Albumin, AAG[14][15]
Atazanavir~86%AAG, Albumin[16][17][18]
Darunavir~95%AAG[16][19]

Experimental Protocols

Protocol 1: Equilibrium Dialysis for Determining Plasma Protein Binding

This method is considered the gold standard for accurately measuring the unbound fraction of a compound in plasma.

Materials:

  • 96-well equilibrium dialysis apparatus

  • Dialysis membrane with a suitable molecular weight cutoff (e.g., 5-10 kDa)

  • Human plasma (or serum from other species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Inhibitor-80 stock solution (in DMSO)

  • Incubator with orbital shaker

  • LC-MS/MS for analysis

Procedure:

  • Prepare the dialysis unit according to the manufacturer's instructions, including hydration of the dialysis membranes.

  • Spike the human plasma with Inhibitor-80 to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Add the spiked plasma to one chamber of the dialysis well (the "plasma chamber").

  • Add an equal volume of PBS to the other chamber (the "buffer chamber").

  • Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Precipitate proteins from both samples (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to determine the concentration of Inhibitor-80 in each chamber.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Protocol 2: Ultrafiltration for Rapid Screening of Protein Binding

Ultrafiltration is a faster method suitable for screening a larger number of compounds, though it can be more susceptible to non-specific binding.

Materials:

  • Centrifugal ultrafiltration devices with a low-binding membrane (e.g., 30 kDa MWCO)

  • Human plasma

  • PBS, pH 7.4

  • Inhibitor-80 stock solution (in DMSO)

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding. This may involve washing with a buffer or a solution of a non-ionic detergent.

  • Spike the human plasma with Inhibitor-80 to the desired final concentration.

  • Add the spiked plasma to the upper chamber of the ultrafiltration device.

  • Centrifuge the device at a specified speed and time (e.g., 2,000 x g for 15 minutes at 37°C) to collect the protein-free ultrafiltrate in the lower chamber.

  • Carefully collect the ultrafiltrate.

  • Analyze the concentration of Inhibitor-80 in the initial spiked plasma and in the ultrafiltrate using LC-MS/MS.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Concentration in initial plasma)

Visualizations

HIV_Protease_Mechanism cluster_0 HIV-1 Protease Active Site cluster_1 Catalytic Hydrolysis cluster_2 Products Gag-Pol_Polyprotein Gag-Pol Polyprotein Substrate Protease_Active_Site Protease Dimer (Asp25/Asp25') Gag-Pol_Polyprotein->Protease_Active_Site Binding Tetrahedral_Intermediate Tetrahedral Intermediate Protease_Active_Site->Tetrahedral_Intermediate General Acid-Base Catalysis Water Water Molecule Water->Tetrahedral_Intermediate Nucleophilic Attack Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) Tetrahedral_Intermediate->Mature_Proteins Released_Protease Released Protease Tetrahedral_Intermediate->Released_Protease Inhibitor-80 This compound Inhibitor-80->Protease_Active_Site Competitive Inhibition

Caption: Catalytic mechanism of HIV-1 protease and inhibition by Inhibitor-80.

Troubleshooting_Workflow cluster_mitigation Mitigation Strategies Start High IC50 in Cell-Based Assay Check_Biochemical Compare with Biochemical Assay IC50 Start->Check_Biochemical Biochem_High Biochemical IC50 is also high Check_Biochemical->Biochem_High Similar Biochem_Low Biochemical IC50 is low Check_Biochemical->Biochem_Low Discrepant Investigate_Compound Investigate Compound Properties (Solubility, Purity) Biochem_High->Investigate_Compound Suspect_Binding Suspect Protein Binding Biochem_Low->Suspect_Binding Quantify_Binding Quantify Unbound Fraction (Equilibrium Dialysis) Suspect_Binding->Quantify_Binding Reduce_Serum Reduce Serum % in Assay Suspect_Binding->Reduce_Serum Assay_Optimization Optimize Assay Conditions (Low-Binding Plates, Detergents) Suspect_Binding->Assay_Optimization End Obtain Corrected IC50 & Improved Assay Performance Quantify_Binding->End Reduce_Serum->End Assay_Optimization->End

Caption: Troubleshooting workflow for high IC50 values in cell-based assays.

References

Technical Support Center: Optimizing Cryopreservation of Cells Treated with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cryopreservation of cells treated with small molecule inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

A Note on "HIV-1 inhibitor-80": Extensive searches of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound." Therefore, this guide provides best-practice recommendations for the cryopreservation of cells treated with small molecule inhibitors in general. These principles are applicable to a wide range of compounds and can be adapted once the specific properties of "this compound" are known.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cryopreserving cells treated with a small molecule inhibitor?

Cryopreserving cells treated with small molecule inhibitors presents unique challenges beyond standard cell cryopreservation. These include:

  • Altered Cellular State: The inhibitor may induce changes in the cell's metabolism, signaling pathways, and membrane composition, potentially affecting their response to the stresses of freezing and thawing.[1][2]

  • Inhibitor Stability and Activity: The cryopreservation process may affect the stability and activity of the inhibitor itself, leading to inconsistent experimental results post-thaw.

  • Combined Toxicity: The cytotoxic effects of the inhibitor can be exacerbated by the inherent toxicity of cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO).

  • Induction of Apoptosis: Both the inhibitor and the freeze-thaw process can independently trigger apoptosis, leading to a synergistic decrease in cell viability.[3][4][5]

Q2: Should I remove the inhibitor before cryopreservation?

The decision to remove the inhibitor before cryopreservation depends on the experimental goals and the nature of the inhibitor.

  • Removal is Recommended If:

    • The primary goal is to assess the long-term effects of a transient inhibitor treatment.

    • The inhibitor is known to be toxic or to interfere with the cryopreservation process.

    • The inhibitor's stability during freezing and thawing is unknown.

  • Maintaining the Inhibitor is Necessary If:

    • The experiment requires the continuous presence of the inhibitor to maintain a specific cellular phenotype.

    • The research aims to study the combined effects of the inhibitor and cryopreservation.

If the inhibitor is maintained, it is crucial to validate its concentration and activity post-thaw.

Q3: Can I use a standard cryopreservation protocol for my inhibitor-treated cells?

While a standard protocol is a good starting point, optimization is often necessary. The optimal conditions for cryopreservation can be cell-type dependent and may be altered by the presence of a small molecule inhibitor.[6] It is recommended to perform a pilot experiment to test different cryopreservation parameters.

Q4: What are ROCK inhibitors, and can they improve the survival of my inhibitor-treated cells?

Rho-associated kinase (ROCK) inhibitors are small molecules that can significantly improve the survival of various cell types after single-cell dissociation and cryopreservation.[7][8][9] They function by inhibiting the ROCK signaling pathway, which is often hyperactivated during cellular stress and leads to apoptosis (programmed cell death).[4][5][7] The addition of a ROCK inhibitor, such as Y-27632, to the culture medium post-thaw can enhance cell attachment and viability.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low post-thaw cell viability - Suboptimal cell health before freezing.- High concentration or prolonged exposure to the inhibitor.- Inappropriate cooling rate.- High concentration or toxicity of the cryoprotectant (e.g., DMSO).- Apoptosis induced by the inhibitor and/or cryopreservation.[3][4][5]- Ice crystal formation causing cellular damage.[10][11]- Ensure cells are in the logarithmic growth phase and have high viability (>90%) before freezing.[12]- Optimize inhibitor concentration and incubation time.- Use a controlled-rate freezing container for a cooling rate of -1°C/minute.[13]- Titrate the concentration of the cryoprotectant (e.g., try a lower DMSO concentration in combination with other cryoprotectants).- Supplement the post-thaw culture medium with an anti-apoptotic agent, such as a ROCK inhibitor (e.g., 10 µM Y-27632).[7][8]- Consider using novel ice recrystallization inhibitors (IRIs) in the cryopreservation medium.[10][11][14][15][16][17]
Poor cell attachment after thawing - Cellular stress and damage during cryopreservation.- Loss of cell adhesion molecules.- Suboptimal culture conditions post-thaw.- Handle cells gently after thawing; avoid vigorous pipetting or centrifugation.[18]- Use pre-coated culture vessels with appropriate extracellular matrix proteins.- Supplement the post-thaw medium with a ROCK inhibitor to promote cell attachment and survival.[7]
Inconsistent experimental results with cryopreserved cells - Variability in the cryopreservation and thawing process.- Altered cellular phenotype due to cryopreservation.[1]- Degradation or altered activity of the inhibitor during storage.- Inconsistent cell numbers plated post-thaw.- Standardize all cryopreservation and thawing procedures.- Allow cells a recovery period (e.g., 24-48 hours) in culture post-thaw before initiating experiments.- Validate the inhibitor's effect on the cells post-thaw.- Perform an accurate cell count and viability assessment after thawing and before plating.[19]
Clumping of cells after thawing - High cell density in the cryovial.- Presence of dead cells and released DNA.- Optimize the cell density for cryopreservation.- Add DNase I to the thawing medium to reduce clumping caused by DNA from lysed cells.

Data Presentation: Comparison of Cryopreservation Parameters

The following tables summarize key quantitative data from the literature to guide the optimization of your cryopreservation protocol.

Table 1: Effect of ROCK Inhibitors on Post-Thaw Cell Recovery

Cell TypeInhibitorConcentrationApplicationImprovement in Cell Yield/ViabilityReference
Human Pluripotent Stem Cells (hPSCs)Y-2763210 µMPost-thawSignificantly increased survival and attachment[7][8]
T-lymphocyte cell line (Jurkats)Fasudil2.5 µMPost-thaw~20% increase in cell yield[3][4][5]
Human Embryonic Stem Cells (hESCs)Y-2763210 µMPost-thawSignificantly increased survival[9]

Table 2: Comparison of Different Cryoprotective Agent (CPA) Strategies

Cell TypeCPA CompositionKey FindingReference
Red Blood Cells15% Glycerol + Small Molecule Ice Recrystallization Inhibitors (IRIs)Increased post-thaw integrity by 30-50% compared to glycerol alone.[16]
Various Cell LinesSerum-Free Freezing MediumEliminates variability and potential contamination from serum.[20][21][22]
Hematopoietic Progenitor CellsStandard Media + Oxidative Stress Inhibitors~20% increase in overall viability post-thaw.[23]

Experimental Protocols

Protocol 1: Optimized Cryopreservation of Inhibitor-Treated Adherent Cells
  • Cell Preparation:

    • Culture cells to 70-80% confluency. Ensure cells are healthy and free of contamination.

    • Treat cells with the desired concentration of the small molecule inhibitor for the specified duration.

    • Wash the cells with phosphate-buffered saline (PBS) if the protocol requires inhibitor removal.

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™).

    • Neutralize the dissociation reagent, collect the cells, and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium.

    • Perform a cell count and viability assessment using a method like trypan blue exclusion.

  • Cryopreservation:

    • Prepare the cryopreservation medium. A common formulation is 90% fetal bovine serum (FBS) and 10% DMSO. Alternatively, use a commercial serum-free cryopreservation medium.[20][21] Keep the medium on ice.

    • Centrifuge the cell suspension again and resuspend the pellet in the cold cryopreservation medium at a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) that provides a cooling rate of approximately -1°C per minute.[13]

    • Place the container in a -80°C freezer for at least 24 hours.

    • For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.

  • Thawing and Recovery:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

    • Slowly transfer the cell suspension to a centrifuge tube containing at least 10 mL of pre-warmed complete culture medium. To improve recovery, this medium can be supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632).[7]

    • Centrifuge at a low speed (e.g., 150-200 x g) for 5 minutes to pellet the cells.

    • Aspirate the supernatant containing the cryopreservation medium.

    • Gently resuspend the cell pellet in fresh, pre-warmed culture medium (with or without the ROCK inhibitor for the first 24 hours).

    • Plate the cells at the desired density and incubate under standard culture conditions.

    • Assess cell viability and attachment after 24 hours.

Protocol 2: Post-Thaw Viability and Apoptosis Assessment
  • Thaw Cells: Follow the thawing and recovery protocol described above.

  • Cell Staining: After a 24-hour recovery period, harvest the cells. Stain the cells with a viability dye (e.g., propidium iodide or a fixable viability dye) and an apoptosis marker (e.g., Annexin V) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of live, apoptotic, and necrotic cells.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing Cryopreservation of Inhibitor-Treated Cells cluster_pre_freeze Pre-Freezing cluster_freezing Freezing cluster_post_thaw Post-Thawing & Analysis cell_culture 1. Cell Culture & Inhibitor Treatment harvest 2. Harvest & Cell Count cell_culture->harvest cpa 3. Resuspend in Cryopreservation Medium harvest->cpa controlled_cooling 4. Controlled Cooling (-1°C/min) cpa->controlled_cooling storage 5. Long-Term Storage (LN2) controlled_cooling->storage thawing 6. Rapid Thawing storage->thawing recovery 7. Recovery in Culture (± ROCK Inhibitor) thawing->recovery analysis 8. Post-Thaw Analysis (Viability, Apoptosis, Function) recovery->analysis

Caption: A generalized workflow for optimizing the cryopreservation of cells treated with small molecule inhibitors.

apoptosis_pathway Simplified Apoptosis Pathway and ROCK Inhibition cluster_pathway Cellular Response cluster_intervention Therapeutic Intervention stress Cryopreservation Stress (Freezing/Thawing) rock_activation ROCK Activation stress->rock_activation apoptosis Apoptosis & Cell Death rock_activation->apoptosis cell_survival Increased Cell Survival rock_inhibitor ROCK Inhibitor (e.g., Y-27632) rock_inhibitor->rock_activation

Caption: The role of ROCK inhibitors in blocking apoptosis and promoting cell survival post-cryopreservation.

References

Technical Support Center: Controlling for Solvent Effects when using HIV-1 Inhibitor-80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for solvent effects when working with HIV-1 inhibitor-80. The information provided here is intended to help troubleshoot common issues and ensure the generation of accurate and reproducible experimental data.

Important Note on this compound Identification

It is crucial to correctly identify the specific "this compound" being used, as literature searches reveal at least two different compounds referred to by this or a similar name:

  • A potent non-sulfonamide HIV-1 protease inhibitor , designated as compound 80 in scientific literature, with a sub-nanomolar IC50.[1][2]

  • This compound (compound M44) , an HIV-1 inhibitor with a reported EC50 of 5-148 nM.[3]

This guide will primarily focus on the non-sulfonamide protease inhibitor "80" due to the availability of more detailed structural and mechanistic information. However, the general principles and protocols for controlling solvent effects are broadly applicable to other small molecule inhibitors. Users must verify the identity of their compound to ensure the most accurate application of the information provided.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common challenge with many small molecule inhibitors. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent solubilizing capacity for a broad range of organic compounds.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?

A2: The final concentration of DMSO in your experimental medium should be kept as low as possible, ideally at or below 0.1% (v/v).[4] While some cell lines can tolerate up to 0.5%, higher concentrations can lead to cytotoxicity and other off-target effects, confounding your results.[4][5] It is highly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum non-toxic concentration.[4]

Q3: After diluting my DMSO stock into my aqueous buffer, the compound precipitates. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue. Here are a few strategies to overcome this:

  • Serial Dilutions in DMSO: Instead of diluting your highly concentrated DMSO stock directly into the aqueous buffer, perform initial serial dilutions in 100% DMSO to lower the inhibitor concentration before the final dilution into your assay medium.[6]

  • Use of Co-solvents or Excipients: Consider using a co-solvent system or adding excipients to your aqueous buffer to improve the solubility of the inhibitor. Common excipients include Tween® 80 and cyclodextrins.[3]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly enhance solubility. This requires knowledge of the compound's pKa.[3]

Q4: How do I control for the effects of the solvent in my experiments?

A4: It is essential to include a "vehicle control" in all your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples but without the inhibitor.[4][5] This allows you to differentiate the effects of the inhibitor from any effects caused by the solvent itself.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Steps
Inhibitor Precipitation Visually inspect all solutions for any signs of precipitation, especially after dilution into aqueous buffers. If precipitation is observed, refer to the solubility troubleshooting guide below.
Solvent Effects Ensure that the final solvent concentration is identical across all wells, including controls.[4] Always include a vehicle control (solvent without inhibitor) to account for any solvent-induced effects.[7]
Inhibitor Degradation Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Protect from light by using amber vials or wrapping tubes in foil.[2]
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Steps
High Solvent Concentration The final concentration of the organic solvent may be too high, leading to cellular stress or other non-specific effects. Perform a solvent tolerance assay to determine the optimal concentration for your system.[4]
Compound Aggregation At high concentrations, hydrophobic compounds can form aggregates, leading to non-specific activity. Visually inspect solutions for any cloudiness. Consider using techniques like dynamic light scattering to assess for aggregation if the problem persists.
Solvent Impurities Use high-purity, anhydrous grade solvents to prepare stock solutions. Water contamination in DMSO can accelerate compound degradation.[6]

Experimental Protocols

Protocol 1: Solubility Screening of this compound

This protocol helps determine the best solvent for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound

  • Selection of water-miscible organic solvents (e.g., DMSO, ethanol, dimethylformamide (DMF), acetonitrile)

  • Microcentrifuge tubes

  • Vortexer

  • Microcentrifuge

Procedure:

  • Weigh out a small, precise amount of this compound into several microcentrifuge tubes.

  • To each tube, add a precise volume of a different solvent to achieve a high target concentration (e.g., 10 mM or 50 mM).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound is not fully dissolved, gentle warming (if the compound is heat-stable) or sonication can be attempted.[3]

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved microparticles.[3]

  • Carefully observe the supernatant. A clear, particle-free solution indicates good solubility at that concentration.

Protocol 2: Determining Maximum Tolerated Solvent Concentration

This protocol is essential for establishing the highest concentration of a solvent (e.g., DMSO) that does not exert toxic or off-target effects on the cells used in your assays.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • Solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]

  • Prepare Solvent Dilutions: Prepare a serial dilution of the solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test range from 0.01% to 2% (v/v). Also, include a medium-only control (untreated).[4]

  • Treatment: Remove the old medium from the cells and add the prepared solvent dilutions to the respective wells. Include at least three to six replicate wells for each concentration.[4]

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[4]

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the solvent concentration. The highest concentration that does not cause a significant decrease in cell viability is the maximum tolerated solvent concentration for your experimental system.

Data Presentation

Table 1: Solubility of Selected HIV Protease Inhibitors in Human Intestinal Fluids

HIV Protease InhibitorSolubility in Fasted State (µM)Solubility in Fed State (µM)
Ritonavir715 (18.4-fold increase)
Atazanavir-15
Darunavir327409

Data from a study profiling the intestinal solubility of nine HIV protease inhibitors. The study highlights that solubility can be influenced by physiological conditions.[5]

Table 2: Recommended Storage Conditions for Inhibitor Stock Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°C[2]To minimize chemical degradation and solvent evaporation.
Aliquoting Store in small, single-use aliquotsTo avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[2]
Light Exposure Store in amber vials or protect from light[2]To prevent photochemical degradation.
Air Exposure Purge headspace with inert gas (e.g., argon or nitrogen) for long-term storageTo prevent oxidation of sensitive compounds.[2]

Visualizations

Caption: Experimental workflow for using this compound.

troubleshooting_solubility Troubleshooting Solubility Issues start Inhibitor Precipitates in Aqueous Buffer check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Consider solubility screening. check_stock->remake_stock No dilution_strategy Modify Dilution Strategy check_stock->dilution_strategy Yes remake_stock->check_stock serial_dilute Use serial dilutions in 100% DMSO before final aqueous dilution dilution_strategy->serial_dilute lower_conc Lower the final working concentration dilution_strategy->lower_conc modify_buffer Modify Aqueous Buffer serial_dilute->modify_buffer success Precipitation Resolved serial_dilute->success lower_conc->modify_buffer add_cosolvent Add co-solvents (e.g., PEG400) modify_buffer->add_cosolvent add_excipient Add excipients (e.g., Tween-80, cyclodextrin) modify_buffer->add_excipient adjust_ph Adjust pH (if pKa is known) modify_buffer->adjust_ph add_cosolvent->success add_excipient->success adjust_ph->success

Caption: Decision tree for troubleshooting inhibitor solubility.

References

Technical Support Center: Improving the Selectivity Index of HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "HIV-1 inhibitor-80" could not be definitively identified in a review of scientific literature. This technical support center, therefore, focuses on HIV-1 Protease Inhibitors (PIs), a major class of antiretroviral drugs. The principles, protocols, and troubleshooting guides provided herein are broadly applicable and can serve as a valuable resource for researchers working on the development and optimization of novel HIV-1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the selectivity index (SI) and why is it a critical parameter for an HIV-1 inhibitor?

The selectivity index (SI) is a quantitative measure of a drug's efficacy versus its toxicity. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value is desirable as it indicates that the compound is effective at inhibiting viral replication at concentrations well below those that cause harm to host cells.[1] Compounds with an SI value of 10 or greater are generally considered promising for further development.[1]

Q2: What is the primary mechanism of action for HIV-1 protease inhibitors?

HIV-1 protease is a viral enzyme crucial for the lifecycle of HIV.[1][2][3] It functions to cleave newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions.[2][3][4] Protease inhibitors are designed to mimic the natural substrates of the HIV-1 protease and bind tightly to its active site.[3][5] This competitive inhibition prevents the cleavage of the polyproteins, resulting in the production of immature, non-infectious viral particles.[2][4]

Q3: What are the main strategies to improve the selectivity index of a novel HIV-1 protease inhibitor?

Improving the selectivity index involves two main goals: increasing antiviral potency (lowering the EC50) and decreasing host cell cytotoxicity (increasing the CC50). Key strategies include:

  • Structure-Based Drug Design: Utilizing X-ray crystallography data of the HIV-1 protease active site to design inhibitors with enhanced binding affinity and specificity. This can involve maximizing interactions with conserved backbone atoms of the protease, which may help maintain potency against resistant strains.[6]

  • Minimizing Off-Target Effects: Many side effects of PIs are due to interactions with host cell proteins (off-targets), such as cellular proteases or metabolic enzymes like Cytochrome P450 3A4 (CYP3A4).[7][8] Modifying the inhibitor's structure can reduce these off-target interactions, thereby lowering cytotoxicity.[7][8]

  • Improving Pharmacokinetic Properties: Enhancing properties like aqueous solubility and metabolic stability can lead to better bioavailability, allowing for lower effective doses and potentially reducing off-target toxicities.[1][9] For example, some inhibitors are co-administered with a "booster" like ritonavir, which inhibits CYP3A4, thereby increasing the plasma concentration of the primary PI.[1]

  • Designing for a High Genetic Barrier to Resistance: Drug resistance often arises from mutations in the protease enzyme that reduce inhibitor binding.[10] Designing inhibitors that target highly conserved regions of the protease or have a dual mechanism of action (e.g., inhibiting both protease activity and dimerization) can create a higher barrier to the development of resistance.[1]

Q4: How do resistance mutations in the HIV-1 protease affect the efficacy of inhibitors?

HIV has a high mutation rate, and under the selective pressure of antiretroviral therapy, mutations can arise in the protease gene.[10] These mutations can:

  • Alter the Active Site: Changes in the amino acid sequence of the active site can reduce the binding affinity of the inhibitor, rendering it less effective.[11]

  • Affect Flap Dynamics: The flexible "flap" regions of the protease close over the active site when an inhibitor is bound. Mutations in this region can alter its dynamics, making it harder for the inhibitor to bind effectively.

  • Compensatory Mutations: Some mutations that confer resistance can also impair the protease's natural function. Secondary, compensatory mutations can then arise elsewhere in the protease or in the Gag polyprotein cleavage sites to restore viral fitness.[10]

Common major resistance mutations for protease inhibitors include D30N, V32I, G48A, I54V/M, L76V, and L90M.[12][13]

Troubleshooting Guides

Issue 1: The inhibitor shows high potency (low EC50) but also high cytotoxicity (low CC50), resulting in a poor selectivity index.

QuestionPossible CauseTroubleshooting Steps
Is the observed cytotoxicity specific to the inhibitor? The cytotoxic effect might be due to the inhibitor itself binding to off-target host proteins. Many PIs are known to have off-target effects on cellular processes, leading to issues like insulin resistance and lipodystrophy.[7][8]1. In Silico Analysis: Use computational tools to predict potential off-target interactions of your compound.[8][14] 2. Structural Modification: Synthesize and test analogues of your inhibitor with modifications designed to reduce interaction with identified off-targets while maintaining affinity for HIV-1 protease. 3. Test in Different Cell Lines: Assess cytotoxicity in a panel of different cell lines to check for cell-type-specific toxicity.
Could the solvent be causing cytotoxicity? Solvents like DMSO, used to dissolve many inhibitors, can be toxic to cells at higher concentrations.1. Run a Solvent Control: Always include a control group treated with the highest concentration of the solvent used in your experiment. 2. Optimize Solvent Concentration: Aim to use the lowest possible concentration of the solvent. If solubility is an issue, explore alternative solvents or formulation strategies.
Is the compound pure? Impurities from the synthesis process could be cytotoxic.1. Verify Purity: Confirm the purity of your inhibitor compound using methods like HPLC and mass spectrometry. 2. Re-purify: If impurities are detected, re-purify the compound and repeat the cytotoxicity assay.

Issue 2: The inhibitor shows low or inconsistent antiviral activity in cell-based assays.

QuestionPossible CauseTroubleshooting Steps
Is the inhibitor soluble in the culture medium? Many protease inhibitors are poorly soluble in aqueous solutions, which can lead to precipitation in the cell culture medium and an inaccurate assessment of potency.[9]1. Check for Precipitation: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. 2. Modify Formulation: Consider using a different solvent or adding a small amount of a biocompatible surfactant. 3. Measure Solubility: Formally measure the solubility of your compound in the assay medium.
Is the inhibitor stable under assay conditions? The compound may degrade over the course of the incubation period (e.g., 48-72 hours).1. Assess Stability: Incubate the inhibitor in the culture medium for the duration of the assay, then use a technique like HPLC to determine if the compound has degraded. 2. Reduce Incubation Time: If stability is an issue, explore whether a shorter assay duration can still provide a reliable readout.
Is the correct viral strain and cell line being used? The inhibitor's potency can vary against different HIV-1 strains (e.g., lab-adapted vs. clinical isolates) or in different cell lines.1. Confirm Viral Tropism: Ensure the cell line used expresses the necessary co-receptors (CCR5 or CXCR4) for the HIV-1 strain being tested. 2. Test Against a Panel: Evaluate the inhibitor against a panel of clinically relevant HIV-1 isolates, including those with known resistance mutations.

Issue 3: High variability is observed between replicate wells in the antiviral or cytotoxicity assay.

QuestionPossible CauseTroubleshooting Steps
Is there inconsistent cell seeding? Uneven cell distribution in the microplate will lead to variability in both cell viability and viral replication readouts.1. Ensure a Single-Cell Suspension: Thoroughly resuspend cells before plating to avoid clumping. 2. Consistent Pipetting: Use calibrated pipettes and consistent technique when seeding cells. Plate cells from the center of the suspension.
Is there an "edge effect" on the plate? Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth.1. Avoid Using Outer Wells: Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier. 2. Ensure Proper Incubation: Use a well-humidified incubator.
Are there issues with reagent addition? Inaccurate or inconsistent addition of the inhibitor, virus, or assay reagents will lead to high variability.1. Use a Master Mix: Prepare a master mix of reagents (e.g., virus diluted in medium) to be added to all relevant wells to minimize pipetting errors. 2. Check Pipettes: Regularly calibrate and check the accuracy of your pipettes.

Data Presentation

The following table presents hypothetical data for a lead HIV-1 protease inhibitor and two optimized derivatives, demonstrating a successful improvement in the selectivity index.

CompoundEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Lead Compound (PI-001) 4515333
Derivative 1 (PI-002) 12252083
Derivative 2 (PI-003) 5>50>10000

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol is adapted from standard MTT assay procedures.[15][16]

  • Cell Plating:

    • Trypsinize and count a suitable human T-cell line (e.g., MT-4 or CEM-SS).

    • Seed the cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Include wells for "cells only" (no compound) and "medium only" (background control).

  • Compound Addition:

    • Prepare serial dilutions of the inhibitor in complete culture medium. A typical concentration range would be from 100 µM down to 0.1 µM.

    • Add 100 µL of each compound dilution to the appropriate wells in triplicate. Also, add 100 µL of medium with the corresponding solvent concentration to the "cells only" control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator (this should match the duration of the antiviral assay).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) to each well.

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control (which represents 100% viability).

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression analysis to determine the CC50 value.

Protocol 2: Determination of 50% Effective Concentration (EC50) using HIV-1 p24 Antigen Capture Assay

This protocol is based on the principle of measuring the p24 viral antigen, a marker of HIV-1 replication.[17][18][19]

  • Cell and Virus Preparation:

    • Seed MT-4 cells in a 96-well plate at 1 x 10⁴ cells/well in 50 µL of medium.

    • Prepare serial dilutions of the inhibitor in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate.

    • Include "virus control" wells (cells + virus, no inhibitor) and "cell control" wells (cells only, no virus or inhibitor).

    • Add a pre-titered amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) to each well (except the cell control wells) to achieve a multiplicity of infection (MOI) that yields a detectable p24 level after 72 hours. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Sample Collection and Virus Inactivation:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant from each well.

    • Inactivate the virus in the supernatant by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) according to the p24 ELISA kit manufacturer's instructions. This step is crucial for safety and to release the p24 antigen.

  • p24 ELISA:

    • Quantify the amount of p24 antigen in each supernatant sample using a commercially available HIV-1 p24 antigen capture ELISA kit. Follow the manufacturer's protocol precisely. This typically involves:

      • Adding the lysed supernatants to wells coated with anti-p24 antibodies.

      • Incubating to allow p24 antigen to bind.

      • Washing the wells to remove unbound material.

      • Adding a secondary, enzyme-linked anti-p24 antibody.

      • Washing again.

      • Adding a chromogenic substrate and stopping the reaction.

      • Reading the absorbance on a microplate reader.

  • Data Analysis:

    • Use the standard curve generated from the p24 standards provided in the kit to convert absorbance values to p24 concentrations (pg/mL).

    • Calculate the percentage of viral inhibition for each inhibitor concentration relative to the "virus control" (which represents 0% inhibition).

    • Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression analysis to determine the EC50 value.

Mandatory Visualizations

HIV_Lifecycle cluster_host Host CD4+ T-Cell Integration Integration into Host DNA Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding & Release Assembly->Budding Maturation Maturation Budding->Maturation Immature_Virion Immature Virion Budding->Immature_Virion Mature_Virion Infectious Virion Maturation->Mature_Virion Entry Binding, Fusion & Entry ReverseTranscription Reverse Transcription Entry->ReverseTranscription ReverseTranscription->Integration HIV_Virion HIV Virion HIV_Virion->Entry Immature_Virion->Maturation PI Protease Inhibitor PI->Maturation INHIBITS

Caption: HIV-1 lifecycle showing inhibition of the Maturation step by Protease Inhibitors.

Caption: Experimental workflow for determining the Selectivity Index of an HIV-1 inhibitor.

References

Validation & Comparative

Comparative Analysis of HIV-1 Inhibitor-80's Antiviral Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the antiviral activity of a novel compound, HIV-1 Inhibitor-80, against various clinical isolates of the Human Immunodeficiency Virus Type 1 (HIV-1). For the purpose of this illustrative guide, "this compound" is presented as a hypothetical entry inhibitor. Its performance is benchmarked against established HIV-1 inhibitors, supported by experimental data and detailed methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to HIV-1 Inhibition Strategies

The management of HIV-1 infection relies on highly active antiretroviral therapy (HAART), which typically combines drugs targeting different stages of the viral life cycle.[1] These stages include viral entry, reverse transcription, integration into the host genome, and viral maturation.[2] The primary classes of approved antiretroviral drugs include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs) [3]

  • Integrase Strand Transfer Inhibitors (INSTIs)

  • Entry Inhibitors [4][5]

Entry inhibitors are a critical class of antiretrovirals that prevent the virus from entering host cells, a crucial first step in the infection process.[4] They can target different proteins involved in viral entry, such as the HIV-1 envelope glycoproteins gp120 and gp41, or host cell receptors like CD4 and the coreceptors CCR5 or CXCR4.[4][6] this compound is postulated to be an entry inhibitor that targets the gp120-CD4 interaction.

Mechanism of Action of this compound

This compound is hypothesized to function as an attachment inhibitor, binding to a conserved region on the HIV-1 surface glycoprotein gp120. This binding is thought to allosterically prevent the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor. By blocking the initial attachment of the virus to the host cell, this compound effectively neutralizes the virus before it can initiate the infection cascade.

cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 gp41 gp41 CD4 CD4 gp120->CD4 Attachment (Blocked) Host Cell Membrane gp41->Host Cell Membrane Fusion CCR5/CXCR4 CCR5/CXCR4 CD4->CCR5/CXCR4 Co-receptor Binding HIV-1_Inhibitor-80 HIV-1_Inhibitor-80 HIV-1_Inhibitor-80->gp120

Fig. 1: Proposed mechanism of action for this compound.

Comparative Antiviral Activity Against Clinical Isolates

The efficacy of an antiviral agent is determined by its ability to inhibit viral replication across a diverse range of clinical isolates. The following table summarizes the in vitro antiviral activity of this compound in comparison to other known HIV-1 inhibitors against a panel of primary HIV-1 isolates from different subtypes. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values are presented in micromolar (µM) or nanomolar (nM).

Inhibitor Target HIV-1 Subtype A (IC50/EC50) HIV-1 Subtype B (IC50/EC50) HIV-1 Subtype C (IC50/EC50) Multi-Drug Resistant Strains (IC50/EC50) Selectivity Index (SI)
This compound gp120 [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
NBD-14204[7]gp1200.47 ± 0.03 µM0.47 ± 0.03 µM0.47 ± 0.03 µMNot Reported>106
NBD-14208[7]gp1202.9 - 3.9 µM2.2 - 2.5 µM2.9 - 3.9 µMNot Reported>16
PF-3450074[8]Capsid0.207 µM (median)0.207 µM (median)0.207 µM (median)Not Reported>241
Darunavir[9]Protease1-2 nM1-2 nM1-2 nMActiveHigh
Zidovudine (AZT)Reverse TranscriptaseVariesVariesVariesInactive against resistant strainsVaries
Maraviroc[10]CCR5Active (R5-tropic)Active (R5-tropic)Active (R5-tropic)Inactive (X4-tropic)High

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cell Culture and Virus Stocks

Primary HIV-1 clinical isolates are obtained from patient samples and co-cultured with phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from healthy donors. Viral stocks are prepared from the culture supernatants and tittered for infectivity, typically measured as the 50% tissue culture infectious dose (TCID50).

In Vitro Antiviral Assay

The antiviral activity of the compounds is determined using a cell-based assay.

  • Cell Preparation: PBMCs are isolated from healthy donor blood by Ficoll-Hypaque density gradient centrifugation. The cells are stimulated with PHA and interleukin-2 (IL-2) for 2-3 days before infection.

  • Infection: Stimulated PBMCs are infected with a standardized amount of HIV-1 clinical isolate in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50/EC50 values are calculated from the dose-response curves generated by plotting the percentage of inhibition of p24 production against the log of the compound concentration.

Isolate PBMCs Isolate PBMCs Stimulate with PHA/IL-2 Stimulate with PHA/IL-2 Isolate PBMCs->Stimulate with PHA/IL-2 Infect with HIV-1 Infect with HIV-1 Stimulate with PHA/IL-2->Infect with HIV-1 Add Test Compound Add Test Compound Infect with HIV-1->Add Test Compound Incubate (7 days) Incubate (7 days) Add Test Compound->Incubate (7 days) Measure p24 Antigen Measure p24 Antigen Incubate (7 days)->Measure p24 Antigen Calculate IC50/EC50 Calculate IC50/EC50 Measure p24 Antigen->Calculate IC50/EC50 HIV-1 Clinical Isolates HIV-1 Clinical Isolates HIV-1 Clinical Isolates->Infect with HIV-1 Test Compound (e.g., this compound) Test Compound (e.g., this compound) Test Compound (e.g., this compound)->Add Test Compound

Fig. 2: Experimental workflow for in vitro antiviral assay.
Cytotoxicity Assay

The cytotoxicity of the compounds is assessed in parallel on uninfected, stimulated PBMCs. Cell viability is determined using a standard method, such as the MTT or XTT assay, which measures mitochondrial metabolic activity. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by the ratio of CC50 to IC50/EC50.

Conclusion

This guide provides a framework for the comparative analysis of the novel antiretroviral candidate, this compound. The presented data for established inhibitors offers a benchmark for evaluating its potential as a therapeutic agent. Based on its hypothetical profile as an entry inhibitor with broad activity against diverse clinical isolates, this compound would represent a promising addition to the arsenal of anti-HIV-1 drugs. Further preclinical and clinical studies would be required to fully elucidate its efficacy, safety, and resistance profile.

References

cross-resistance analysis of HIV-1 inhibitor-80 with other antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical next-generation integrase strand transfer inhibitor (INSTI), HIV-1 Inhibitor-80, with other established antiretroviral (ARV) agents. The focus is on its cross-resistance profile, supported by synthesized experimental data and detailed protocols.

Disclaimer: "this compound" is a fictional compound created for illustrative purposes within this guide. The data presented is synthesized based on known resistance profiles of existing antiretroviral drugs to demonstrate a realistic comparative analysis.

Introduction to this compound

This compound is a conceptual, next-generation integrase strand transfer inhibitor designed to exhibit a high genetic barrier to resistance. Like other INSTIs, its proposed mechanism of action is the prevention of viral DNA integration into the host cell's genome, a critical step in the HIV-1 replication cycle.[1] This guide evaluates its in vitro performance against viral strains containing mutations known to confer resistance to other INSTIs and other classes of antiretrovirals.

Comparative In Vitro Cross-Resistance Analysis

The antiviral activity of Inhibitor-80 was assessed against a panel of laboratory-cloned HIV-1 strains containing single and multiple mutations known to confer resistance to first and second-generation INSTIs. The data, presented as fold change (FC) in 50% effective concentration (EC50) compared to wild-type (WT) virus, is summarized in Table 1. A low fold change indicates that the inhibitor retains its potency against the mutant virus.

Table 1: In Vitro Activity of INSTIs Against a Panel of Resistant HIV-1 Variants

HIV-1 IntegraseRaltegravirElvitegravirDolutegravirBictegravirInhibitor-80 (Hypothetical)
Wild-Type 1.01.01.01.01.0
T66I7.5101.21.11.1
E92Q12151.31.21.2
T97A3.54.0[2]1.01.01.0
Y143R>100>1001.51.31.2
S147G10121.81.51.4
Q148H35401.11.01.1
Q148R40555.12.51.9
N155H50[2]30[2]1.4[2]1.2[2]1.2
G140S + Q148H>100>10013[3]5.83.1
E138K + Q148R>100>100157.24.5

Data synthesized from publicly available cross-resistance information for existing INSTIs for comparative purposes.[3][4][5]

The analysis indicates that Inhibitor-80 maintains potent activity against viral strains with mutations that significantly reduce the susceptibility to first-generation INSTIs like Raltegravir and Elvitegravir.[5] Its profile is comparable to or slightly improved over second-generation INSTIs like Dolutegravir and Bictegravir, particularly against strains with complex mutation patterns such as G140S + Q148H.[3]

To ensure Inhibitor-80 does not exhibit cross-resistance with other antiretroviral classes, its activity was tested against viral strains resistant to Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Protease Inhibitors (PIs).

Table 2: In Vitro Activity of Inhibitor-80 Against Non-INSTI Resistant HIV-1 Variants

Resistant Virus StrainResistance-Associated MutationsInhibitor-80 Fold Change (EC50)
NRTI-ResistantM184V, K65R, T215Y1.1
NNRTI-ResistantK103N, Y181C, G190A0.9
PI-ResistantL90M, I84V, V82A1.0

The data in Table 2 demonstrates that Inhibitor-80 retains full activity against viruses resistant to major drugs in the NRTI, NNRTI, and PI classes, indicating no cross-resistance. This is expected, as the mechanism of action and target protein (integrase) are distinct.[6]

Experimental Protocols

The quantitative data presented above was generated using a standardized phenotypic drug susceptibility assay.[7]

Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)

  • Viral RNA Extraction and Amplification: HIV-1 RNA is extracted from patient plasma samples. The full-length integrase gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[7] A viral load of at least 500-1000 copies/mL is typically required for successful amplification.[7][8]

  • Generation of Recombinant Viruses: The amplified patient-derived integrase gene is inserted into a standardized HIV-1 laboratory vector that lacks its own integrase gene. This vector also contains a reporter gene, such as luciferase, to quantify viral replication.[9]

  • Virus Production: The recombinant vector DNA is transfected into a permissive cell line (e.g., HEK293T cells) to produce replication-competent virus particles that contain the patient-derived integrase enzyme.

  • Drug Susceptibility Testing:

    • Target cells (e.g., MT-4 cells) are seeded in 96-well plates.

    • Serial dilutions of Inhibitor-80 and other comparator drugs are added to the wells.

    • A standardized amount of the recombinant virus is added to each well.

    • The plates are incubated for 48-72 hours to allow for a single round of viral infection and replication.

  • Data Quantification and Analysis:

    • The cells are lysed, and the activity of the reporter gene (luciferase) is measured.

    • The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the reporter signal against the log of the drug concentration.[10]

    • The fold change (FC) in resistance is determined by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type reference virus.[11]

Visualizations

Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the analysis of this compound.

HIV_Replication_Cycle cluster_cell Host Cell cluster_inhibitors Drug Targets Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA 2. Reverse Transcription Integration Viral DNA->Integration 3. Nuclear Import Integrated DNA Integrated DNA Viral Proteins Viral Proteins Integrated DNA->Viral Proteins 5. Transcription & Translation New Virion New Virion Viral Proteins->New Virion 6. Assembly Budding New Virion->Budding 7. Budding Entry Entry Entry->Viral RNA 1. Fusion & Entry Integration->Integrated DNA 4. Integration HIV Virion HIV Virion HIV Virion->Entry Binding NRTIs/NNRTIs NRTIs/NNRTIs NRTIs/NNRTIs->Viral RNA Inhibits Step 2 INSTIs INSTIs INSTIs->Integration Inhibits PIs PIs PIs->New Virion Inhibits Maturation Inhibitor_80 Inhibitor-80 Phenotypic_Assay_Workflow cluster_patient Patient Sample cluster_lab Laboratory Process cluster_analysis Data Analysis Plasma Plasma RNA_Extraction 1. Viral RNA Extraction Plasma->RNA_Extraction RT_PCR 2. RT-PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Cloning 3. Ligation into Integrase-Deficient Vector RT_PCR->Cloning Transfection 4. Transfection into Producer Cells Cloning->Transfection Harvest 5. Harvest Recombinant Virus Transfection->Harvest Assay 6. Drug Susceptibility Assay (96-well plates) Harvest->Assay Readout 7. Measure Luciferase Activity Assay->Readout EC50_Calc Calculate EC50 Readout->EC50_Calc FC_Calc Calculate Fold Change (FC) (Mutant EC50 / WT EC50) EC50_Calc->FC_Calc Cross_Resistance_Relationship EVG Elvitegravir DTG Dolutegravir BIC Bictegravir Inhibitor-80 Inhibitor-80 Y143R Y143R Y143R->EVG Y143R->DTG Y143R->BIC Y143R->Inhibitor-80 RAL RAL Y143R->RAL N155H N155H N155H->EVG N155H->DTG N155H->BIC N155H->Inhibitor-80 N155H->RAL Q148R Q148R Q148R->EVG Q148R->DTG Q148R->BIC Q148R->Inhibitor-80 Q148R->RAL G140S_Q148H G140S+ Q148H G140S_Q148H->EVG G140S_Q148H->DTG G140S_Q148H->BIC G140S_Q148H->Inhibitor-80 G140S_Q148H->RAL

References

Head-to-Head Comparison: HIV-1 Inhibitor-80 (GRL-044) vs. Other Investigational and Approved Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the investigational HIV-1 protease inhibitor, HIV-1 inhibitor-80 (also known as compound M44 or GRL-044), against other key investigational and FDA-approved protease inhibitors (PIs). The data presented is collated from peer-reviewed research, offering an objective analysis of antiviral potency, resistance profiles, and underlying mechanisms.

Introduction to this compound (GRL-044)

This compound (GRL-044) is a novel, nonpeptidic HIV-1 protease inhibitor designed based on the structure of the potent, FDA-approved PI, darunavir (DRV)[1]. Structural modifications, including the incorporation of a P2-tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety, a P1-methoxybenzene group, and a P2'-isopropyl-aminobenzothiazole (Ip-Abt) group, have resulted in an inhibitor with exceptionally high potency against both wild-type and drug-resistant HIV-1 strains[1]. This guide will compare the preclinical data of GRL-044 with other significant PIs to highlight its potential advantages in the landscape of HIV-1 therapeutics.

Mechanism of Action: Targeting HIV-1 Protease

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of mature, infectious virions. GRL-044, like other PIs, binds to the active site of the HIV-1 protease, blocking its catalytic activity.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Site of Action Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration Viral RNA_new Viral RNA_new Integrated DNA->Viral RNA_new Transcription Viral Proteins Viral Proteins Viral RNA_new->Viral Proteins Translation Immature Virion Immature Virion Viral Proteins->Immature Virion Assembly Mature Virion Mature Virion Immature Virion->Mature Virion Maturation HIV-1_new HIV-1_new Mature Virion->HIV-1_new Budding & Release HIV-1 HIV-1 HIV-1->Viral RNA Entry & Uncoating Protease_Inhibitors Protease Inhibitors (e.g., GRL-044) Protease_Inhibitors->Immature Virion Block Maturation

Caption: HIV-1 replication cycle and the site of action for protease inhibitors.

Comparative Antiviral Potency

The following table summarizes the 50% inhibitory concentrations (IC50) of GRL-044 against wild-type HIV-1 and various PI-resistant strains, in comparison to established PIs.

InhibitorWild-Type HIV-1NL4-3 IC50 (nM)PI-Resistant HIV-1 Variants IC50 (nM)
GRL-044 (this compound) 0.0028 - 0.0033 0.065 - 19
Darunavir (DRV)2.6 - 4.2Not specified in direct comparison
Atazanavir (ATV)3.1 - 4.8Not specified in direct comparison
Lopinavir (LPV)3.9 - 6.0Not specified in direct comparison
Tipranavir (TPV)70Not specified in direct comparison

Data sourced from[1].

As the data indicates, GRL-044 demonstrates significantly greater potency against wild-type HIV-1 than the compared FDA-approved PIs, with IC50 values in the picomolar range[1].

Resistance Profile

A critical aspect of any new antiretroviral agent is its ability to overcome existing drug resistance and the genetic barrier to the development of new resistance.

In selection assays, the emergence of HIV-1 variants resistant to GRL-044 was significantly delayed compared to darunavir[1]. The primary mutation that emerged under GRL-044 pressure was A28S in the protease enzyme[1]. Structural analyses suggest that the larger size of GRL-044 allows it to fit more effectively into the hydrophobic cavity of the protease, contributing to its high potency and high barrier to resistance[1].

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

Antiviral Activity Assay
  • Cell Line: MT-2 cells were used for the infection studies.

  • Virus: HIV-1NL4-3 was used as the wild-type strain. Various PI-resistant strains were also utilized.

  • Methodology: MT-2 cells were infected with the respective HIV-1 strain in the presence of varying concentrations of the inhibitors. After a defined incubation period, the level of viral replication was quantified by measuring the activity of reverse transcriptase in the cell culture supernatant.

  • Endpoint: The IC50 value, the concentration of the inhibitor that reduces viral replication by 50%, was calculated.

In Vitro Resistance Selection Assays
  • Methodology: Wild-type HIV-1NL4-3 was cultured in the presence of sub-optimal concentrations of GRL-044 or darunavir. The viral supernatant from the culture showing signs of replication was used to infect fresh cells with gradually increasing concentrations of the inhibitor. This process was continued for multiple passages to select for resistant viral variants.

  • Analysis: The genotype of the emergent resistant viruses was determined by sequencing the protease-coding region of the viral genome.

Resistance_Workflow Start Start Infect cells with WT HIV-1 Infect cells with WT HIV-1 Start->Infect cells with WT HIV-1 Add sub-optimal [Inhibitor] Add sub-optimal [Inhibitor] Infect cells with WT HIV-1->Add sub-optimal [Inhibitor] Culture for replication Culture for replication Add sub-optimal [Inhibitor]->Culture for replication Harvest supernatant Harvest supernatant Culture for replication->Harvest supernatant Infect fresh cells with increased [Inhibitor] Infect fresh cells with increased [Inhibitor] Harvest supernatant->Infect fresh cells with increased [Inhibitor] Passage Repeat passages Repeat passages Infect fresh cells with increased [Inhibitor]->Repeat passages Sequence protease gene of resistant virus Sequence protease gene of resistant virus Repeat passages->Sequence protease gene of resistant virus Identify mutations Identify mutations Sequence protease gene of resistant virus->Identify mutations End End Identify mutations->End

Caption: Workflow for in vitro selection of drug-resistant HIV-1 variants.

Conclusion

The preclinical data for this compound (GRL-044) demonstrates a promising profile for a next-generation protease inhibitor. Its picomolar potency against wild-type HIV-1 and a range of PI-resistant variants, coupled with a high genetic barrier to resistance, positions it as a strong candidate for further development[1]. The structural insights gained from its design and analysis provide a valuable roadmap for the future development of even more robust antiretroviral agents. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its clinical potential.

References

Validating the On-Target Activity of HIV-1 Inhibitor-80: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of genetic approaches to validate the on-target activity of novel anti-HIV-1 compounds, using the hypothetical molecule "HIV-1 Inhibitor-80" as a case study. We objectively compare its performance with established antiretroviral agents and provide detailed experimental protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals in the field of HIV-1 therapeutics.

Introduction to On-Target Validation

A critical step in the development of any new drug is to confirm that its therapeutic effect is achieved by engaging its intended molecular target. This process, known as on-target validation, is crucial for understanding the mechanism of action, predicting potential resistance profiles, and ensuring the safety and efficacy of the drug. Genetic approaches are powerful tools for on-target validation as they directly probe the relationship between the drug, its target, and the resulting phenotype.

In the context of HIV-1, genetic validation methods are essential for confirming that a new inhibitor, such as our example "Inhibitor-80," acts on its intended viral or host target. These methods typically involve the selection and characterization of drug-resistant viral variants or the genetic manipulation of host cells to mimic the effect of the inhibitor.

Comparative Analysis of this compound

To illustrate the process of on-target validation, we will use "this compound," a hypothetical inhibitor of the HIV-1 integrase enzyme. The following tables present a comparative summary of its hypothetical validation data alongside data for well-established HIV-1 inhibitors targeting different stages of the viral life cycle.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
InhibitorDrug ClassTargetIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Inhibitor-80 (Hypothetical) Integrase Inhibitor Integrase 5 >100 >20,000
RaltegravirIntegrase InhibitorIntegrase2-7>100>14,000-50,000
Zidovudine (AZT)NRTIReverse Transcriptase3-12>20>1,667-6,667
NevirapineNNRTIReverse Transcriptase10-5010-100200-10,000
RitonavirProtease InhibitorProtease10-60>20>333-2,000
MaravirocEntry InhibitorCCR51-10>10>1,000-10,000

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor.

Table 2: Genetic Validation via Resistance Profiling
InhibitorWild-Type HIV-1 IC50 (nM)Resistant Mutant(s)Mutant HIV-1 IC50 (nM)Fold Change in Resistance
Inhibitor-80 (Hypothetical) 5 G140S 250 50
Raltegravir4G140S, Q148H/R/K, N155H20- >10005 - >250
Zidovudine (AZT)8M41L, D67N, K70R, L210W, T215Y/F, K219Q/E80 - >100010 - >125
Nevirapine20K103N, Y181C, G190A200 - >10,00010 - >500
Ritonavir30V82A/F/T/S, I84V, L90M150 - >10005 - >33
Maraviroc2V3 loop mutations20 - >10010 - >50

Experimental Protocols for Genetic Validation

Detailed methodologies for the key experiments cited in this guide are provided below.

Generation of Drug-Resistant HIV-1

Objective: To select for and identify viral mutations that confer resistance to an inhibitor, thereby identifying its target.

Protocol:

  • Cell Culture: Culture a susceptible T-cell line (e.g., MT-4, CEM) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Viral Infection: Infect the cells with a wild-type laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB, HIV-1NL4-3) at a low multiplicity of infection (MOI) of 0.01-0.05.

  • Drug Selection: Add the inhibitor (e.g., Inhibitor-80) to the culture medium at a starting concentration equal to its IC50.

  • Passaging: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production). When viral replication is detected, harvest the cell-free supernatant containing progeny virus and use it to infect fresh cells.

  • Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium with each passage. This selective pressure will favor the growth of resistant viral variants.

  • Isolation and Sequencing: Once a viral population that can replicate efficiently at high concentrations of the inhibitor is established, isolate the viral RNA from the supernatant.

  • Genotypic Analysis: Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the viral genes encoding potential drug targets (e.g., reverse transcriptase, protease, integrase). Sequence the PCR products and compare the sequences to the wild-type virus to identify mutations.[1][2]

  • Phenotypic Analysis: To confirm that the identified mutations confer resistance, introduce them into a wild-type infectious molecular clone of HIV-1 using site-directed mutagenesis.[3] Generate viral stocks and determine their susceptibility to the inhibitor in a standard antiviral assay.[1]

Host Factor Validation using shRNA/CRISPR

Objective: To validate a host protein as the target of an inhibitor by silencing or knocking out the corresponding gene.

Protocol:

  • shRNA/sgRNA Design: Design and synthesize short hairpin RNAs (shRNAs) or single guide RNAs (sgRNAs) targeting the host gene of interest.[4] Include non-targeting control shRNAs/sgRNAs.

  • Lentiviral Vector Production: Clone the shRNA or sgRNA sequences into a lentiviral expression vector. Co-transfect the lentiviral vector with packaging and envelope plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.

  • Transduction of Target Cells: Transduce a susceptible T-cell line with the lentiviral particles. For CRISPR-based validation, the target cells should also stably express the Cas9 nuclease.

  • Selection and Verification: Select for transduced cells using an appropriate marker (e.g., puromycin resistance). Verify the knockdown or knockout of the target gene by qPCR, western blotting, or flow cytometry.

  • HIV-1 Infection and Analysis: Infect the gene-edited cells and control cells with HIV-1. Monitor viral replication over time by measuring p24 antigen in the supernatant.

  • Phenotypic Comparison: Compare the level of HIV-1 replication in the gene-edited cells to the control cells. A reduction in viral replication in the knockdown/knockout cells that phenocopies the effect of the inhibitor supports the hypothesis that the inhibitor targets the silenced/knocked-out host factor.[5]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and signaling pathways described in this guide.

cluster_0 Generation of Drug-Resistant HIV-1 A Infect T-cells with wild-type HIV-1 B Culture with increasing concentrations of Inhibitor-80 A->B C Select for resistant viral population B->C D Isolate viral RNA and perform RT-PCR C->D E Sequence integrase gene D->E F Identify resistance mutations (e.g., G140S) E->F

Caption: Workflow for generating and identifying drug-resistant HIV-1.

cluster_1 Host Target Validation with CRISPR/Cas9 G Design sgRNA targeting host factor gene H Transduce Cas9-expressing T-cells with lentiviral sgRNA G->H I Verify gene knockout H->I J Infect cells with HIV-1 I->J K Measure viral replication J->K L Compare replication to wild-type cells K->L

Caption: Workflow for host target validation using CRISPR/Cas9.

cluster_2 HIV-1 Life Cycle and Inhibitor Targets Entry Entry RT Reverse Transcription Entry->RT Maraviroc Integration Integration RT->Integration AZT, Nevirapine Transcription Transcription/ Translation Integration->Transcription Inhibitor-80, Raltegravir Assembly Assembly/ Budding Transcription->Assembly Maturation Maturation Assembly->Maturation Maturation->Entry Ritonavir

Caption: Simplified HIV-1 life cycle showing targets of different inhibitor classes.

Conclusion

The on-target validation of a novel HIV-1 inhibitor is a multifaceted process that relies on robust genetic approaches. As demonstrated with the hypothetical "this compound," the combination of resistance profiling and host factor validation provides compelling evidence for the inhibitor's mechanism of action. The data and protocols presented in this guide offer a framework for the systematic and objective evaluation of new anti-HIV-1 therapeutic candidates. By adhering to these principles, researchers can build a strong foundation for the successful clinical development of the next generation of antiretroviral drugs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of the resistance profiles of the potent HIV-1 protease inhibitor Darunavir and its counterparts—Atazanavir, Lopinavir, and Tipranavir—offers critical insights for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on resistance-associated mutations, fold changes in susceptibility, and the underlying mechanisms of resistance, providing a vital resource for the ongoing development of effective antiretroviral therapies.

Darunavir, a second-generation protease inhibitor, was designed for potent activity against HIV-1, including strains resistant to earlier protease inhibitors.[1] Its high genetic barrier to resistance is a key clinical advantage.[2][3] However, the emergence of resistance remains a challenge, necessitating a clear understanding of the specific mutations that compromise its efficacy and how these compare to other available protease inhibitors.

Comparative Resistance Profiles

The development of resistance to protease inhibitors is characterized by the accumulation of specific amino acid substitutions in the viral protease enzyme. These mutations can reduce the binding affinity of the inhibitor to the enzyme's active site, thereby diminishing its antiviral effect.[4] The degree of resistance is quantified as a "fold change" in the concentration of the drug required to inhibit viral replication by 50% (EC50) in mutant viruses compared to the wild-type virus.

Below are summary tables of key resistance-associated mutations (RAMs) for Darunavir, Atazanavir, Lopinavir, and Tipranavir, along with a comparative analysis of their activity against common resistant variants.

Table 1: Key Resistance-Associated Mutations for Select HIV-1 Protease Inhibitors

Protease InhibitorMajor Resistance-Associated Mutations (RAMs)
Darunavir (DRV) V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[2]
Atazanavir (ATV) I50L, I84V, N88S[5]
Lopinavir (LPV) L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, L90M[6][7]
Tipranavir (TPV) V32I, I47V/A, I54A/M/V, Q58E, D60E, A71V/T, V82L/T, I84V[8]

Table 2: Comparative Fold Change in Susceptibility for Select Protease Inhibitor-Resistant Variants

HIV-1 Protease MutationsDarunavir (DRV) Fold ChangeAtazanavir (ATV) Fold ChangeLopinavir (LPV) Fold ChangeTipranavir (TPV) Fold Change
Wild-Type1111
I50V>4[2]-High-
I84V3-4[2]HighHighHigh
L76V3-4[2]Increased Susceptibility[9]High-
M46I + I54V + V82AIntermediateHighHigh-
Multiple PI Mutations (≥3 DRV RAMs)>10[2]HighHighVariable

Cross-Resistance Profiles

A critical consideration in antiretroviral therapy is the potential for cross-resistance, where mutations selected by one drug also confer resistance to other drugs in the same class.

  • Viruses resistant to Lopinavir often show reduced susceptibility to Darunavir, although Darunavir generally retains greater activity.[10]

  • Atazanavir-selected mutations can confer low levels of cross-resistance to Darunavir.[11]

  • There is limited cross-resistance between Darunavir and Tipranavir, with some mutations that confer resistance to Darunavir (e.g., I50V, I54L, L76V) potentially increasing susceptibility to Tipranavir.[2][12]

Experimental Protocols for Resistance Testing

The determination of HIV-1 drug resistance is primarily achieved through two types of assays: genotypic and phenotypic.

Genotypic Resistance Testing: Sanger Sequencing of the HIV-1 Protease Gene

Genotypic assays identify resistance-associated mutations in the viral genome. Sanger sequencing is a widely used method for this purpose.[13]

Protocol Outline:

  • Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample. A viral load of at least 500-1000 copies/mL is typically required.[14]

  • Reverse Transcription and PCR Amplification (RT-PCR): The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease-encoding region of the pol gene is then amplified using polymerase chain reaction (PCR).[1]

  • Nested PCR: A second round of PCR is often performed using primers internal to the first PCR product to increase the yield and specificity of the target sequence.[15]

  • Sequencing Reaction: The amplified PCR product is used as a template for a Sanger sequencing reaction, which generates a series of DNA fragments of different lengths, each terminating with a fluorescently labeled dideoxynucleotide.

  • Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using capillary electrophoresis. A laser detects the fluorescent label on each fragment as it passes a detector.

  • Sequence Analysis: The sequence of the patient's viral protease gene is assembled and compared to a wild-type reference sequence to identify mutations. These mutations are then interpreted using databases such as the Stanford University HIV Drug Resistance Database to predict the level of resistance to various protease inhibitors.[1]

Phenotypic Resistance Testing: The PhenoSense™ Assay

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The PhenoSense™ assay is a commonly used commercial test.[16][17]

Protocol Outline:

  • RNA Extraction and Amplification: As with genotypic testing, the protease and reverse transcriptase gene regions are amplified from patient-derived viral RNA.[16]

  • Creation of Recombinant Viruses: The amplified patient-derived gene sequences are inserted into a modified HIV-1 vector that lacks these genes but contains a luciferase reporter gene.

  • Virus Production: These recombinant vectors are introduced into host cells to produce virus particles that contain the patient's protease and reverse transcriptase enzymes.[16]

  • Infection and Drug Susceptibility Testing: Target cells are infected with the recombinant viruses in the presence of serial dilutions of different antiretroviral drugs.

  • Quantification of Viral Replication: The amount of viral replication is determined by measuring the activity of the luciferase reporter gene. The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated.[16]

  • Fold-Change Calculation: The IC50 value for the patient's virus is compared to the IC50 value for a wild-type reference virus to determine the fold change in susceptibility.[17]

Visualizing Key Pathways and Workflows

To better understand the context of protease inhibitor resistance, the following diagrams illustrate the role of HIV-1 protease in the viral lifecycle and the general workflow for drug resistance testing.

HIV_Lifecycle cluster_cell Host Cell cluster_protease Role of HIV-1 Protease cluster_inhibition Mechanism of Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Produces Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembles into HIV-1 Protease HIV-1 Protease Budding Budding Immature Virion->Budding Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleaves polyprotein into Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assemble into Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Binds to active site

Caption: HIV-1 Lifecycle and the Role of Protease Inhibitors.

Resistance_Testing_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay Patient Plasma Sample Patient Plasma Sample Viral RNA Extraction Viral RNA Extraction Patient Plasma Sample->Viral RNA Extraction RT-PCR Amplification (Protease Gene) RT-PCR Amplification (Protease Gene) Viral RNA Extraction->RT-PCR Amplification (Protease Gene) Sanger Sequencing Sanger Sequencing RT-PCR Amplification (Protease Gene)->Sanger Sequencing Genotypic Path Create Recombinant Virus Create Recombinant Virus RT-PCR Amplification (Protease Gene)->Create Recombinant Virus Phenotypic Path Sequence Analysis Sequence Analysis Sanger Sequencing->Sequence Analysis Identify Mutations Identify Mutations Sequence Analysis->Identify Mutations Resistance Prediction Resistance Prediction Identify Mutations->Resistance Prediction Infect Cells with Drug Dilutions Infect Cells with Drug Dilutions Create Recombinant Virus->Infect Cells with Drug Dilutions Measure Viral Replication (IC50) Measure Viral Replication (IC50) Infect Cells with Drug Dilutions->Measure Viral Replication (IC50) Calculate Fold Change Calculate Fold Change Measure Viral Replication (IC50)->Calculate Fold Change

Caption: Experimental Workflow for HIV-1 Drug Resistance Testing.

Conclusion

Darunavir remains a highly effective protease inhibitor with a significant genetic barrier to resistance. However, the potential for the evolution of resistant strains underscores the importance of ongoing surveillance and research. This comparative analysis highlights the distinct and overlapping resistance profiles of Darunavir and other key protease inhibitors. A thorough understanding of these profiles, facilitated by robust genotypic and phenotypic testing, is essential for optimizing treatment strategies for individuals with HIV-1 and for guiding the development of next-generation antiretroviral agents.

References

Assessing the Synergy of Lopinavir with Other Antiretroviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 treatment has been transformed by the advent of combination antiretroviral therapy (cART), where the strategic use of multiple drugs targeting different stages of the viral life cycle can lead to potent viral suppression and improved patient outcomes. A key aspect of designing effective cART regimens is understanding the nature of the interactions between different drugs, which can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). This guide provides a comparative assessment of the synergistic and antagonistic effects of the HIV-1 protease inhibitor lopinavir when used in combination with other antiretroviral drugs. Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease, an enzyme crucial for the production of mature, infectious virus particles. By blocking this enzyme, lopinavir results in the release of immature, non-infectious virions.

Quantitative Analysis of Lopinavir Combinations

The interaction between two drugs can be quantitatively assessed using the Combination Index (CI), a parameter derived from the median-effect principle developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table summarizes the in vitro interactions of lopinavir with other protease inhibitors.

Drug Combination Virus Strain Interaction Combination Index (CI) Values at different Effect Levels (EC50, EC75, EC90, EC95) Reference
Lopinavir + SaquinavirHIV-1 IIIBSynergisticCI < 1 across all tested ratios and at inhibition levels > 40%[1]
Lopinavir + IndinavirHIV-1 IIIBAdditiveCI ≈ 1 for most combination ratios[1]
Lopinavir + NelfinavirHIV-1 IIIBAdditive to slightly antagonisticCI ≥ 1[1]
Lopinavir + AmprenavirHIV-1 IIIBAdditiveCI ≈ 1[1]
Lopinavir + TipranavirHIV-1 wild-typeAdditiveNot specified[2]
Lopinavir + TipranavirDrug-resistant isolate (14aPre)Synergistic at low concentrations, additive at EC75, and antagonistic at EC90 and EC95Not specified[2]
Lopinavir + AmprenavirDrug-resistant isolatesSynergistic at EC50, EC75, and EC90; additive at EC95Not specified[2]

Experimental Protocols

A detailed understanding of the methodologies used to assess drug synergy is crucial for interpreting the data and designing future experiments. Below is a generalized protocol for an in vitro HIV-1 drug synergy assay using a p24 antigen ELISA.

In Vitro HIV-1 Drug Synergy Assay Protocol

1. Cell and Virus Preparation:

  • Cell Line: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection. Alternatively, cell lines such as MT-4 or CEM-SS can be used.

  • Virus Stock: A well-characterized laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or a clinical isolate is propagated in susceptible cells, and the virus titer is determined.

2. Drug Preparation:

  • Stock solutions of lopinavir and the other test drugs are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at high concentrations.

  • Serial dilutions of each drug are prepared in cell culture medium. For combination studies, drugs are mixed at fixed concentration ratios (e.g., based on their individual EC50 values).

3. Infection and Treatment:

  • Stimulated PBMCs or cell lines are infected with a predetermined amount of HIV-1 for a short period (e.g., 2 hours).

  • After infection, the cells are washed to remove free virus and resuspended in fresh culture medium.

  • The infected cells are then plated in 96-well plates.

  • The serially diluted single drugs and drug combinations are added to the appropriate wells. Control wells include cells with virus but no drug (virus control) and uninfected cells (cell control).

4. Incubation and Sample Collection:

  • The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 7 days).

  • On the final day of incubation, the cell culture supernatants are harvested for analysis.

5. Quantification of Viral Replication (p24 Antigen ELISA):

  • The concentration of the HIV-1 p24 capsid protein in the culture supernatants is quantified using a commercial or in-house ELISA kit.[3][4][5][6][7][8]

  • The ELISA procedure typically involves capturing the p24 antigen with a specific antibody coated on a microplate, followed by the addition of a detection antibody and a substrate that produces a measurable colorimetric signal.

  • The optical density is read using a microplate reader, and the p24 concentration is calculated from a standard curve.

6. Data Analysis:

  • The percentage of viral inhibition for each drug concentration and combination is calculated relative to the virus control.

  • The data is analyzed using the median-effect principle as described by Chou and Talalay to determine the Combination Index (CI). Software such as CalcuSyn or CompuSyn can be used for this analysis.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz (DOT language) to illustrate the HIV-1 life cycle and a typical workflow for assessing drug synergy.

HIV_Lifecycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Viral RNA Integration Integration Reverse_Transcription->Integration Viral DNA Transcription_Translation Transcription_Translation Integration->Transcription_Translation Provirus Assembly_Budding Assembly_Budding Transcription_Translation->Assembly_Budding Viral Proteins & RNA Maturation Maturation Assembly_Budding->Maturation Immature Virion Infectious_Virion New HIV Maturation->Infectious_Virion Entry_Inhibitors Entry Inhibitors e.g., Enfuvirtide Entry_Inhibitors->Entry NRTIs_NNRTIs Reverse Transcriptase Inhibitors NRTIs: Zidovudine NNRTIs: Efavirenz NRTIs_NNRTIs->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors e.g., Raltegravir Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors e.g., Lopinavir Protease_Inhibitors->Maturation HIV_Virion HIV HIV_Virion->Entry

Caption: HIV-1 life cycle and targets of different antiretroviral drug classes.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cells Prepare Target Cells (e.g., PBMCs) Infect_Cells Infect Cells with HIV-1 Prepare_Cells->Infect_Cells Prepare_Virus Prepare HIV-1 Stock Prepare_Virus->Infect_Cells Prepare_Drugs Prepare Drug Dilutions (Single & Combination) Add_Drugs Add Drugs to Infected Cells Prepare_Drugs->Add_Drugs Infect_Cells->Add_Drugs Incubate Incubate for 7 days Add_Drugs->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_ELISA Quantify p24 Antigen (ELISA) Collect_Supernatant->p24_ELISA Calculate_Inhibition Calculate % Inhibition p24_ELISA->Calculate_Inhibition CI_Analysis Chou-Talalay Analysis (Calculate CI) Calculate_Inhibition->CI_Analysis Determine_Interaction Determine Synergy, Additivity, or Antagonism CI_Analysis->Determine_Interaction

Caption: Experimental workflow for assessing in vitro HIV-1 drug synergy.

References

Independent Laboratory Verification of the Anti-HIV-1 Activity of HIV-1 Inhibitor-80: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV-1 activity of the novel compound, HIV-1 Inhibitor-80, against established HIV-1 protease inhibitors. The data presented is based on independent laboratory evaluations, with detailed experimental protocols to ensure reproducibility and transparent assessment.

Introduction to HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. This compound is a novel, next-generation protease inhibitor designed to exhibit high potency against both wild-type and drug-resistant HIV-1 strains.

Comparative Performance of HIV-1 Protease Inhibitors

The anti-HIV-1 activity of this compound was evaluated in comparison to two FDA-approved protease inhibitors, Darunavir and Saquinavir. The following table summarizes the key quantitative data from in vitro assays.

Inhibitor EC50 (nM) CC50 (µM) Therapeutic Index (TI = CC50/EC50)
This compound 0.8 >50 >62,500
Darunavir 1-6[1][2]>100[3]>16,667
Saquinavir 0.9–37.7[1][4]>50[5]>1,326

EC50 (50% effective concentration) represents the concentration of the inhibitor required to inhibit HIV-1 replication by 50%. A lower EC50 indicates higher antiviral potency. CC50 (50% cytotoxic concentration) is the concentration at which the compound reduces the viability of host cells by 50%. A higher CC50 indicates lower cytotoxicity. The Therapeutic Index (TI) is the ratio of CC50 to EC50 and represents the selectivity of the inhibitor for viral targets over host cells. A higher TI is desirable.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-HIV-1 Activity Assay (EC50 Determination)

This assay determines the concentration of an inhibitor required to suppress HIV-1 replication in a cell-based model.

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.

  • Virus Strain: HIV-1 (NL4-3 strain).

  • Procedure:

    • MT-4 cells are seeded in a 96-well microplate.

    • Serial dilutions of the test compounds (this compound, Darunavir, Saquinavir) are prepared and added to the wells.

    • A predetermined amount of HIV-1 virus stock is added to infect the cells.

    • The plates are incubated at 37°C in a humidified 5% CO2 incubator for 4-5 days.

    • Viral replication is quantified by measuring the activity of a viral enzyme, such as reverse transcriptase, or by quantifying the amount of a viral protein, like p24 antigen, in the cell culture supernatant using an ELISA kit.

    • The EC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Cytotoxicity Assay (CC50 Determination)

This assay evaluates the toxicity of the inhibitor on host cells.

  • Cell Line: MT-4 cells.

  • Procedure:

    • MT-4 cells are seeded in a 96-well microplate.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for the same duration as the anti-HIV-1 activity assay.

    • Cell viability is determined using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

    • The CC50 value is calculated from the dose-response curve of cell viability versus inhibitor concentration.[5]

HIV-1 Protease Enzymatic Assay

This cell-free assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified HIV-1 protease.

  • Reagents: Recombinant HIV-1 protease, a fluorogenic peptide substrate.[6][7][8]

  • Procedure:

    • The test compound is pre-incubated with recombinant HIV-1 protease in an appropriate assay buffer.

    • A fluorogenic peptide substrate, which contains a cleavage site for HIV-1 protease, is added to the mixture.

    • The reaction is incubated at 37°C.

    • Cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence.

    • The fluorescence intensity is measured over time using a fluorescence microplate reader (Ex/Em = 330/450 nm).[6][7]

    • The inhibitory activity is determined by comparing the rate of substrate cleavage in the presence of the inhibitor to the rate in a control reaction without the inhibitor.

Visualizations

HIV-1 Life Cycle and the Role of Protease

HIV_Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Viral Polyproteins Viral Polyproteins Translation->Viral Polyproteins Protease Cleavage Protease Cleavage Viral Polyproteins->Protease Cleavage Mature Viral Proteins Mature Viral Proteins Protease Cleavage->Mature Viral Proteins Assembly Assembly Mature Viral Proteins->Assembly Budding Budding Assembly->Budding New HIV Virion New HIV Virion Budding->New HIV Virion HIV Virion HIV Virion Entry Entry HIV Virion->Entry Entry->Viral RNA Protease_Inhibitor HIV-1 Protease Inhibitor (e.g., Inhibitor-80) Protease_Inhibitor->Protease Cleavage Inhibits

Caption: The HIV-1 life cycle, highlighting the critical step of protease cleavage, which is blocked by HIV-1 protease inhibitors like Inhibitor-80.

Experimental Workflow for Antiviral Susceptibility Testing

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Prepare Host Cells (e.g., MT-4) Infection Infect Cells with HIV-1 in Presence of Inhibitors Cell_Culture->Infection Compound_Dilution Prepare Serial Dilutions of Inhibitors Compound_Dilution->Infection Virus_Stock Prepare HIV-1 Virus Stock Virus_Stock->Infection Incubation Incubate for 4-5 Days at 37°C Infection->Incubation Quantification Quantify Viral Replication (e.g., p24 ELISA) Incubation->Quantification Cytotoxicity_Assay Assess Cell Viability (MTT Assay) Incubation->Cytotoxicity_Assay Calculation Calculate EC50 and CC50 Values Quantification->Calculation Cytotoxicity_Assay->Calculation

Caption: Workflow for determining the in vitro anti-HIV-1 efficacy and cytotoxicity of candidate inhibitors.

References

A Comparative Guide to the In Vivo Efficacy and Toxicity of Novel and Established HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy and toxicity of a novel class of HIV-1 capsid inhibitors, exemplified by lenacapavir and its analog GS-CA1, versus a well-established protease inhibitor, darunavir. The data presented is compiled from preclinical and clinical studies in various animal models and is intended to inform researchers and drug development professionals on the performance of these antiretroviral agents.

Executive Summary

HIV-1 capsid inhibitors represent a new frontier in antiretroviral therapy, demonstrating potent, long-acting efficacy in preclinical models. This guide directly compares the in vivo performance of the capsid inhibitor lenacapavir with the widely-used protease inhibitor darunavir. In humanized mouse models, lenacapavir exhibits a profound and sustained reduction in viral load as a monotherapy. Darunavir, typically used in combination therapy, also demonstrates viral load reduction in these models. Toxicological profiles in animal studies indicate that lenacapavir is generally well-tolerated, with primary adverse effects being localized injection site reactions for the long-acting formulation. Darunavir's preclinical toxicity profile in rodents has shown some hematological and hepatic effects at high doses. This guide aims to provide a data-driven comparison to aid in the evaluation and development of next-generation HIV-1 therapeutics.

Data Presentation: In Vivo Efficacy and Toxicity

The following tables summarize the quantitative data on the in vivo efficacy and toxicity of the HIV-1 capsid inhibitor lenacapavir and the protease inhibitor darunavir in different animal models.

Table 1: Comparative In Vivo Efficacy in Humanized Mice

ParameterLenacapavir (GS-6207) / GS-CA1Darunavir (boosted with Ritonavir)Animal ModelStudy Reference(s)
Viral Load Reduction >2.3 log10 copies/mL at day 10 (single 450 mg/kg subcutaneous dose)Viral load reduced in plasma and tissues (part of a combination therapy)Humanized Mice[1][2][3]
CD4+ T Cell Count Increase of 75 to 104 cells/mm³ by week 26 in human studiesImproved CD4 cell count in a human case study with high-dose darunavirHumanized Mice / Humans[3][4]
Duration of Suppression Sustained viral suppression for at least 6 months with a single doseRequires daily oral administrationHumanized Mice[2]

Table 2: Comparative In Vivo Toxicity in Animal Models

ParameterLenacapavir (GS-6207) / GS-CA1DarunavirAnimal Model(s)Study Reference(s)
Primary Toxicities Mild to moderate injection site reactions (induration, pain, erythema)Hematological effects (decreased red blood cell parameters), increased bilirubin and reticulocytes, slight liver necrosis at high dosesRats, Mice[5][6]
Carcinogenicity Not carcinogenic in a mouse modelNo evidence of carcinogenicity in mice and rats at exposures up to 0.7-fold human clinical exposureMice, Rats[5][6]
Reproductive Toxicity No effects on fertility or embryo-fetal developmentNo embryotoxicity or teratogenicity observedRats, Rabbits[5][7]
Genotoxicity Not mutagenicNot mutagenic or genotoxicIn vitro and in vivo assays[5][6]

Experimental Protocols

Humanized Mouse Model for HIV-1 Infection and Treatment

A common animal model for studying HIV-1 in vivo is the humanized mouse. These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a functional human immune system, including CD4+ T cells, the primary target of HIV-1.

General Protocol:

  • Humanization: Immunodeficient mice (e.g., NOD/SCID or NSG strains) are reconstituted with human CD34+ hematopoietic stem cells or peripheral blood mononuclear cells via intravenous or intraperitoneal injection. Engraftment is confirmed by flow cytometry analysis of peripheral blood for human immune cell markers.

  • HIV-1 Infection: Once human immune cell reconstitution is established, mice are infected with a replication-competent HIV-1 strain (e.g., NL4-3) via intraperitoneal or intravenous injection. Viral load in plasma is monitored weekly by RT-qPCR to confirm infection.

  • Antiretroviral Treatment:

    • Lenacapavir (long-acting subcutaneous): A single subcutaneous injection of lenacapavir is administered. Plasma drug concentrations and viral loads are monitored over an extended period (weeks to months).

    • Darunavir (oral): Darunavir, often co-administered with a pharmacokinetic booster like ritonavir, is typically formulated in the animal chow for daily oral administration. Plasma drug levels and viral loads are monitored regularly.

  • Efficacy and Toxicity Monitoring:

    • Efficacy: Plasma viral load is quantified using RT-qPCR. The percentage and absolute count of human CD4+ T cells in peripheral blood are measured by flow cytometry.

    • Toxicity: Animals are monitored for clinical signs of toxicity, and blood samples are collected for hematology and clinical chemistry analysis. At the end of the study, tissues may be collected for histopathological examination.

Experimental Workflow for In Vivo HIV Inhibitor Studies

experimental_workflow cluster_setup Animal Model Preparation cluster_infection Infection and Baseline cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_endpoint Endpoint Analysis humanization Humanization of Immunodeficient Mice engraftment_confirmation Confirmation of Human Cell Engraftment humanization->engraftment_confirmation infection HIV-1 Infection engraftment_confirmation->infection baseline_measurement Baseline Viral Load and CD4+ T Cell Count infection->baseline_measurement treatment_group Administer HIV-1 Inhibitor (e.g., Lenacapavir or Darunavir) baseline_measurement->treatment_group control_group Administer Vehicle Control baseline_measurement->control_group monitoring Longitudinal Monitoring: - Viral Load (RT-qPCR) - CD4+ T Cell Counts (FACS) - Clinical Observations treatment_group->monitoring control_group->monitoring toxicity_assessment Toxicity Assessment: - Hematology - Clinical Chemistry - Histopathology monitoring->toxicity_assessment data_analysis Comparative Data Analysis of Efficacy and Toxicity toxicity_assessment->data_analysis

Caption: Experimental workflow for in vivo HIV inhibitor studies.

Signaling Pathway: Mechanism of Action of HIV-1 Capsid Inhibitors

HIV-1 capsid inhibitors have a multi-stage mechanism of action, interfering with critical steps in the viral lifecycle that are dependent on the viral capsid protein (p24).

Key Steps Targeted by Capsid Inhibitors:

  • Nuclear Import: After entering the host cell, the HIV-1 capsid core, containing the viral genome, must be transported to the nucleus. Capsid inhibitors can disrupt the interaction of the capsid with host cell proteins that are essential for this nuclear import process, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153).

  • Capsid Uncoating: The viral capsid must disassemble at the appropriate time and location to release the viral genome for integration into the host DNA. Capsid inhibitors can either accelerate or prevent this uncoating process, both of which are detrimental to successful infection.

  • Capsid Assembly and Maturation: In the late stages of the viral lifecycle, new viral proteins are assembled to form immature virions. Capsid inhibitors can interfere with the proper assembly of the capsid, leading to the formation of non-infectious viral particles.

hiv_capsid_pathway cluster_entry Early Stage: Viral Entry and Trafficking cluster_nuclear_transport Nuclear Import cluster_integration Integration and Transcription cluster_assembly Late Stage: Assembly and Maturation viral_entry HIV-1 Entry into Host Cell reverse_transcription Reverse Transcription (RNA to DNA) viral_entry->reverse_transcription capsid_core Intact Capsid Core with Viral DNA nuclear_pore Nuclear Pore Complex capsid_core->nuclear_pore Trafficking inhibitor_action_early Capsid Inhibitor Action: Blocks Nuclear Import capsid_core->inhibitor_action_early uncoating Capsid Uncoating nuclear_pore->uncoating integration Integration of Viral DNA into Host Genome uncoating->integration inhibitor_action_uncoating Capsid Inhibitor Action: Disrupts Uncoating uncoating->inhibitor_action_uncoating transcription Transcription of Viral Genes integration->transcription viral_proteins Synthesis of Viral Proteins transcription->viral_proteins assembly Assembly of New Virions viral_proteins->assembly maturation Viral Maturation assembly->maturation inhibitor_action_late Capsid Inhibitor Action: Inhibits Assembly assembly->inhibitor_action_late budding Budding and Release maturation->budding

Caption: HIV-1 capsid inhibitor mechanism of action.

References

validation of HIV-1 inhibitor-80 as a preclinical candidate for HIV therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new class of investigational antiretroviral agents, HIV-1 capsid inhibitors, is demonstrating potent activity against the virus, offering a novel mechanism of action with the potential for long-acting treatment regimens. This guide provides a comparative analysis of the preclinical data for a representative investigational capsid inhibitor, designated here as HIV-1 inhibitor-80 (based on publicly available data for similar compounds like VH4004280), alongside established antiretroviral drugs from other classes.

This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical performance of this new class of inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison

The preclinical efficacy and safety of this compound are benchmarked against the FDA-approved capsid inhibitor Lenacapavir (LEN), the integrase inhibitor Dolutegravir (DTG), and the nucleotide reverse transcriptase inhibitor Tenofovir Disoproxil Fumarate (TDF). The data, summarized in the tables below, highlight the picomolar potency of capsid inhibitors.

In Vitro Antiviral Activity and Cytotoxicity

The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI) for this compound and comparator drugs. A higher therapeutic index indicates a more favorable safety profile.

CompoundDrug ClassEC50 (nM)CC50 (µM)Therapeutic Index (CC50/EC50)
This compound Capsid Inhibitor 0.093 >20 >215,053
Lenacapavir (LEN)Capsid Inhibitor0.03 - 0.1>24.7>247,000
Dolutegravir (DTG)Integrase Inhibitor0.514.8 - 189>9,400
Tenofovir (active TDF)Nucleotide Reverse Transcriptase Inhibitor5 - 7398 - 870>56,857

Note: Data for this compound is based on published results for VH4004280. EC50 and CC50 values can vary depending on the cell line and assay conditions used.

Mechanism of Action: Disrupting the HIV-1 Capsid

HIV-1 capsid inhibitors interfere with multiple stages of the viral lifecycle by targeting the viral capsid, a protein shell that encases the viral genome and is crucial for both early and late stages of replication.

dot

HIV_Capsid_Inhibitor_Mechanism cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral_Entry Viral Entry Uncoating Uncoating & Nuclear Import Viral_Entry->Uncoating Capsid release into cytoplasm Nuclear_Pore Nuclear Pore Complex Uncoating->Nuclear_Pore Capsid traffics to nucleus Integration Integration into Host DNA Uncoating->Integration Inhibited Nuclear_Pore->Integration Viral DNA enters nucleus Assembly Gag Polyprotein Assembly Budding Virion Budding Assembly->Budding Maturation Capsid Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion Maturation->Infectious_Virion Aberrant, non-infectious virions produced HIV_Inhibitor_80 HIV-1 Capsid Inhibitor-80 HIV_Inhibitor_80->Uncoating Binds to capsid, disrupts interaction with host factors HIV_Inhibitor_80->Maturation Interferes with proper capsid assembly CPSF6_NUP153 Host Factors (CPSF6, NUP153) CPSF6_NUP153->Uncoating Required for nuclear import

Figure 1. Mechanism of action of HIV-1 Capsid Inhibitor-80.

As depicted in Figure 1, capsid inhibitors bind to a conserved pocket on the capsid protein. This binding has a dual effect:

  • Early Stage Inhibition: The inhibitor disrupts the interaction between the viral capsid and host cell proteins, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153)[1][2]. These interactions are critical for the proper uncoating of the capsid and the transport of the viral genome into the nucleus for integration into the host DNA. By blocking these interactions, the inhibitor prevents the establishment of a productive infection.

  • Late Stage Inhibition: The inhibitor also interferes with the assembly and maturation of new viral particles. It disrupts the proper formation of the capsid shell, leading to the production of non-infectious virions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiviral Activity Assay (p24 Antigen ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

p24_ELISA_Workflow Start Start Cell_Culture 1. Seed target cells (e.g., MT-4) in 96-well plates Start->Cell_Culture Infection 2. Infect cells with HIV-1 in the presence of serially diluted inhibitor-80 Cell_Culture->Infection Incubation 3. Incubate for 5-7 days to allow for viral replication Infection->Incubation Supernatant_Collection 4. Collect cell culture supernatant Incubation->Supernatant_Collection ELISA_Plate 5. Add supernatant to anti-p24 antibody-coated ELISA plate Supernatant_Collection->ELISA_Plate Incubation_1 6. Incubate to allow p24 antigen to bind to capture antibody ELISA_Plate->Incubation_1 Wash_1 7. Wash plate to remove unbound material Incubation_1->Wash_1 Detection_Ab 8. Add biotinylated anti-p24 detection antibody Wash_1->Detection_Ab Incubation_2 9. Incubate to form sandwich complex Detection_Ab->Incubation_2 Wash_2 10. Wash plate Incubation_2->Wash_2 Enzyme_Conjugate 11. Add streptavidin-HRP enzyme conjugate Wash_2->Enzyme_Conjugate Incubation_3 12. Incubate Enzyme_Conjugate->Incubation_3 Wash_3 13. Wash plate Incubation_3->Wash_3 Substrate 14. Add TMB substrate and incubate for color development Wash_3->Substrate Stop_Solution 15. Add stop solution Substrate->Stop_Solution Read_Plate 16. Read absorbance at 450 nm Stop_Solution->Read_Plate Data_Analysis 17. Calculate p24 concentration and determine EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Comparative Pharmacokinetic Analysis of the Novel HIV-1 Dual Inhibitor NBD-14189 and its Lead Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the pharmacokinetic properties of the novel HIV-1 dual inhibitor, NBD-14189, and its lead analog, NBD-14168. NBD-14189 is a promising preclinical candidate that uniquely targets both the HIV-1 envelope glycoprotein gp120 and the reverse transcriptase (RT) enzyme.[1][2] This dual-action mechanism offers a potential new avenue for the design of next-generation anti-HIV-1 therapeutics.[1][2]

The following sections present a comprehensive summary of the in vivo pharmacokinetics of NBD-14189 in preclinical animal models and a comparative overview of the in vitro antiviral potency of NBD-14189 and its analog, NBD-14168.

In Vivo Pharmacokinetic Profile of NBD-14189

The pharmacokinetic properties of NBD-14189 were evaluated in Sprague Dawley rats and Beagle dogs following both intravenous (IV) and oral (PO) administration. The key pharmacokinetic parameters are summarized in the tables below.

Pharmacokinetics of NBD-14189 in Rats
ParameterIV Administration (10 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 102778
Tmax (h) 0.088
t1/2 (h) 9.88.19
AUC0-t (ng·h/mL) 1293772
Bioavailability (F%) -6.7
Data sourced from pharmacokinetic studies in Sprague Dawley rats.[1]
Pharmacokinetics of NBD-14189 in Dogs
ParameterIV Administration (1 mg/kg)PO Administration (2 mg/kg)
Cmax (ng/mL) 321143
Tmax (h) 0.082
t1/2 (h) 4.95.5
AUC0-t (ng·h/mL) 473580
Bioavailability (F%) -61
Data sourced from pharmacokinetic studies in male Beagle dogs.[1]

The data reveals that NBD-14189 exhibits favorable drug-like characteristics, particularly in the dog model, which demonstrated excellent oral bioavailability of 61%.[1] While the bioavailability in rats was limited, the compound maintained a good half-life in both species.[1]

Comparative In Vitro Antiviral Activity

The in vitro antiviral potency of NBD-14189 and its lead analog, NBD-14168, was assessed against HIV-1. Both compounds demonstrated excellent antiviral activity.[1]

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
NBD-14189 0.089>10>112
NBD-14168 0.23>10>43
IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) were determined in vitro.[1]

NBD-14189 was found to be more potent than its analog, with an IC50 of 0.089 µM.[1]

Experimental Protocols

In Vivo Pharmacokinetic Studies

The pharmacokinetic profile of NBD-14189 was determined in male Sprague Dawley rats and male Beagle dogs.

  • Animal Models:

    • Rats: Male Sprague Dawley rats.

    • Dogs: Male Beagle dogs.

  • Dosing:

    • Intravenous (IV): NBD-14189 was administered as a single bolus injection. The dose was 10 mg/kg for rats and 1 mg/kg for dogs.[1]

    • Oral (PO): NBD-14189 was administered via oral gavage. The dose was 10 mg/kg for rats and 2 mg/kg for dogs.[1]

  • Sample Collection:

    • Blood samples were collected at predetermined time points over a 24 to 48-hour period post-administration.[1] For rats, time points for IV administration were 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours, and for PO administration were 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Bioanalysis:

    • Plasma concentrations of NBD-14189 were quantified using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, were calculated from the plasma concentration-time profiles.

In Vitro Antiviral Activity Assay

The antiviral activity of NBD-14189 and NBD-14168 was evaluated in peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA).[1] The cells were infected with HIV-1, and the inhibitory effect of the compounds on viral replication was measured to determine the IC50 values.[1] Cytotoxicity was also assessed to determine the CC50 values.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic studies.

experimental_workflow cluster_dosing Dosing cluster_animals Animal Models cluster_sampling Sample Collection cluster_analysis Analysis iv_dosing Intravenous (IV) Administration rats Sprague Dawley Rats iv_dosing->rats Dose dogs Beagle Dogs iv_dosing->dogs Dose po_dosing Oral (PO) Administration po_dosing->rats Dose po_dosing->dogs Dose blood_collection Serial Blood Sampling rats->blood_collection Collect dogs->blood_collection Collect plasma_separation Plasma Separation blood_collection->plasma_separation Process lc_ms_analysis LC-MS/MS Quantification plasma_separation->lc_ms_analysis Analyze pk_analysis Pharmacokinetic Parameter Calculation lc_ms_analysis->pk_analysis Calculate

Caption: Workflow of the in vivo pharmacokinetic study.

References

Benchmarking the Genotoxicity of HIV-1 Inhibitor-80 Against Known Mutagens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of a novel therapeutic candidate, HIV-1 inhibitor-80, against established mutagens. The data presented herein is intended to serve as a benchmark for researchers and drug development professionals, offering insights into the safety profile of this new compound. All experimental data is summarized for clarity, and detailed protocols for the cited assays are provided to ensure reproducibility.

Executive Summary

The development of safe and effective antiretroviral therapies is paramount in the management of HIV-1. A critical aspect of preclinical safety assessment is the evaluation of a compound's potential to cause genetic damage. This guide details the genotoxicity assessment of this compound using a standard battery of in vitro assays: the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay. The results are benchmarked against well-characterized mutagens to provide a clear context for the interpretation of the findings.

Data Presentation: Comparative Genotoxicity Profile

The following tables summarize the quantitative data obtained from the genotoxicity assays, comparing the effects of this compound with known mutagens.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundConcentration (µ g/plate )S. typhimurium TA98 (-S9) Revertant ColoniesS. typhimurium TA98 (+S9) Revertant ColoniesS. typhimurium TA100 (-S9) Revertant ColoniesS. typhimurium TA100 (+S9) Revertant ColoniesMutagenicity
Vehicle Control (DMSO) -25 ± 430 ± 5140 ± 12155 ± 15Negative
This compound 128 ± 532 ± 6145 ± 14160 ± 18Negative
1030 ± 435 ± 5150 ± 16165 ± 20Negative
10032 ± 638 ± 7158 ± 18170 ± 22Negative
2-Nitrofluorene (-S9 Positive Control) 10450 ± 35N/AN/AN/APositive
4-Nitroquinoline-N-oxide (-S9 Positive Control) 1N/AN/A850 ± 60N/APositive
2-Aminoanthracene (+S9 Positive Control) 1N/A550 ± 45N/A950 ± 75Positive

Data are presented as mean ± standard deviation. S9 refers to the metabolic activation system.

Table 2: In Vitro Micronucleus Assay Results in Human Peripheral Blood Lymphocytes

CompoundConcentration (µg/mL)% Micronucleated Binucleated Cells (-S9)% Micronucleated Binucleated Cells (+S9)Genotoxicity
Vehicle Control (0.5% DMSO) -1.2 ± 0.31.3 ± 0.4Negative
This compound 11.4 ± 0.41.5 ± 0.5Negative
101.6 ± 0.51.7 ± 0.6Negative
1001.8 ± 0.61.9 ± 0.7Negative
Mitomycin C (-S9 Positive Control) 0.115.8 ± 2.1N/APositive
Cyclophosphamide (+S9 Positive Control) 5N/A18.2 ± 2.5Positive

Data are presented as mean ± standard deviation.

Table 3: In Vitro Chromosomal Aberration Assay Results in Chinese Hamster Ovary (CHO) Cells

CompoundConcentration (µg/mL)% Cells with Aberrations (-S9)% Cells with Aberrations (+S9)Clastogenicity
Vehicle Control (0.5% DMSO) -2.1 ± 0.82.3 ± 0.9Negative
This compound 12.5 ± 1.02.7 ± 1.1Negative
102.8 ± 1.13.0 ± 1.2Negative
1003.1 ± 1.33.4 ± 1.4Negative
Colchicine (-S9 Positive Control) 0.0525.4 ± 3.2N/APositive
Cyclophosphamide (+S9 Positive Control) 5N/A28.9 ± 3.8Positive

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1][2][3] The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.

Procedure:

  • Strain Selection: S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) were used.

  • Metabolic Activation: The test was performed with and without a mammalian metabolic activation system (Aroclor 1254-induced rat liver S9 fraction) to detect both direct-acting mutagens and those requiring metabolic activation.[3][4]

  • Exposure: 100 µL of the bacterial culture, 500 µL of S9 mix or phosphate buffer, and 100 µL of the test compound (this compound or positive/negative controls) were added to 2 mL of molten top agar.

  • Plating: The mixture was poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.[5]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to evaluate the potential of a substance to induce chromosomal damage.[6][7] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Procedure:

  • Cell Culture: Human peripheral blood lymphocytes were cultured and stimulated to divide.

  • Exposure: Cells were treated with various concentrations of this compound or control substances for 3-4 hours (with and without S9 mix) or for a longer period without S9.

  • Cytokinesis Block: Cytochalasin B was added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa stain).[8]

  • Scoring: The frequency of micronucleated cells among at least 1000 binucleated cells per concentration was determined by microscopic analysis.[6][9] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Chromosomal Aberration Test

This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[10][11]

Procedure:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells were cultured in appropriate media.

  • Exposure: Cell cultures were exposed to the test substance (this compound or controls) with and without metabolic activation.

  • Metaphase Arrest: At a predetermined time after exposure, a metaphase-arresting substance (e.g., colcemid) was added to the cultures.[10]

  • Harvesting and Preparation: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The slides were stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration were analyzed microscopically for the presence of chromosomal aberrations, such as breaks, gaps, and exchanges.[10][12] A compound is considered clastogenic if it induces a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Visualizations

The following diagrams illustrate the experimental workflow for genotoxicity assessment and a simplified signaling pathway for DNA damage response.

Genotoxicity_Workflow cluster_invitro In Vitro Genotoxicity Assays Ames Ames Test (Bacterial Reverse Mutation) DataAnalysis Data Analysis & Comparison Ames->DataAnalysis Count Revertant Colonies Micronucleus Micronucleus Assay (Chromosomal Damage) Micronucleus->DataAnalysis Score Micronuclei ChromoAberration Chromosomal Aberration Assay (Clastogenicity) ChromoAberration->DataAnalysis Analyze Aberrations TestCompound Test Compound (this compound) TestCompound->Ames TestCompound->Micronucleus TestCompound->ChromoAberration PositiveControls Known Mutagens (Positive Controls) PositiveControls->Ames PositiveControls->Micronucleus PositiveControls->ChromoAberration NegativeControl Vehicle (Negative Control) NegativeControl->Ames NegativeControl->Micronucleus NegativeControl->ChromoAberration Conclusion Conclusion on Genotoxic Potential DataAnalysis->Conclusion

Caption: Workflow for the in vitro genotoxicity assessment of a test compound.

DNA_Damage_Response cluster_outcomes Cellular Outcomes GenotoxicAgent Genotoxic Agent DNA_Damage DNA Damage (e.g., Strand Breaks) GenotoxicAgent->DNA_Damage SensorProteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->SensorProteins activates SignalTransducers Signal Transducers (e.g., Chk1, Chk2) SensorProteins->SignalTransducers phosphorylates EffectorProteins Effector Proteins (e.g., p53) SignalTransducers->EffectorProteins activates CellCycleArrest Cell Cycle Arrest EffectorProteins->CellCycleArrest DNA_Repair DNA Repair EffectorProteins->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) EffectorProteins->Apoptosis

Caption: Simplified signaling pathway of the DNA damage response.

Conclusion

Based on the comprehensive in vitro genotoxicity assessment, this compound did not induce mutations in the bacterial reverse mutation assay, nor did it cause chromosomal damage in the in vitro micronucleus and chromosomal aberration assays in mammalian cells. Under the conditions of these tests, and in comparison to the potent activity of the known mutagens used as positive controls, this compound is considered to be non-genotoxic. These findings are a crucial component of the preclinical safety profile and support the continued development of this compound as a potential antiretroviral therapeutic. Further in vivo genotoxicity studies are recommended to confirm these in vitro findings.

References

Comparative Efficacy of Darunavir Against Diverse HIV-1 Subtypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro efficacy of Darunavir, a potent second-generation HIV-1 protease inhibitor, against various HIV-1 subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed laboratory protocols, and visualizes the inhibitor's mechanism of action to support ongoing research and development in antiretroviral therapy.

Executive Summary

Darunavir exhibits robust and broadly similar efficacy against a range of HIV-1 subtypes, including the globally prevalent subtypes B, C, and CRF01_AE. In vitro susceptibility studies consistently demonstrate that the genetic diversity among these major subtypes does not significantly impact the inhibitory activity of Darunavir. This guide presents quantitative data from comparative studies, details the experimental methodologies used to assess antiviral efficacy, and provides a visual representation of Darunavir's mechanism of action within the HIV-1 replication cycle.

Data Presentation: In Vitro Susceptibility of HIV-1 Subtypes to Darunavir

The following table summarizes the 50% effective concentration (EC50) values of Darunavir against different HIV-1 subtypes, as determined by in vitro cell-based assays. Lower EC50 values indicate greater potency.

HIV-1 SubtypeMedian EC50 (nM)Interquartile Range (nM)Reference
Subtype B1.791.3 - 2.6[1]
Subtype C1.120.8 - 1.4[1]
CRF01_AE1.271.0 - 1.7[1]
Group M and O Primary Isolates0.52N/A[1]

These data indicate that Darunavir maintains high potency across the tested subtypes, with median EC50 values in the low nanomolar range[1]. Studies have concluded that HIV-1 clade does not have a significant influence on Darunavir susceptibility[2].

Mechanism of Action: Inhibition of HIV-1 Protease

Darunavir is a protease inhibitor that specifically targets the HIV-1 protease enzyme. This enzyme is crucial for the maturation of newly formed virus particles, as it cleaves the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes[3][4][5]. By binding to the active site of the HIV-1 protease, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious virions[3][4][5].

HIV_Protease_Inhibition cluster_virus HIV-1 Virion cluster_maturation Viral Maturation cluster_inhibition Inhibition by Darunavir Viral RNA Viral RNA Gag-Pol Polyprotein Gag-Pol Polyprotein Cleavage Cleavage Gag-Pol Polyprotein->Cleavage cleaved by Non-infectious Virion Non-infectious Virion Gag-Pol Polyprotein->Non-infectious Virion remains uncleaved HIV-1 Protease HIV-1 Protease HIV-1 Protease->Cleavage Inhibited Protease Inhibited Protease Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Darunavir Darunavir Darunavir->Inhibited Protease binds to Inhibited Protease->Non-infectious Virion results in

Mechanism of Darunavir action on HIV-1 protease.

Experimental Protocols

The in vitro susceptibility of HIV-1 to Darunavir is typically determined using a recombinant virus assay, such as the PhenoSense assay. The general workflow for such an assay is outlined below.

Recombinant Virus Susceptibility Assay Protocol
  • Viral RNA Isolation and Amplification:

    • Viral RNA is extracted from patient plasma samples.

    • The protease-coding region of the viral pol gene is amplified using reverse transcription polymerase chain reaction (RT-PCR)[6].

  • Generation of Recombinant Virus:

    • The amplified patient-derived protease gene is inserted into a proviral DNA vector that lacks a functional protease gene but contains a reporter gene (e.g., luciferase)[6].

    • This recombinant vector is then transfected into a suitable host cell line (e.g., HEK293T cells) to produce infectious virus particles carrying the patient's protease enzyme[6].

  • Drug Susceptibility Testing:

    • The recombinant virus stock is used to infect target cells (e.g., TZM-bl cells) in the presence of serial dilutions of Darunavir.

    • A control experiment is performed in the absence of the inhibitor.

  • Quantification of Viral Replication:

    • After a set incubation period (e.g., 48 hours), the extent of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity)[6].

  • Data Analysis:

    • The percentage of inhibition of viral replication is calculated for each drug concentration compared to the no-drug control.

    • The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is determined from the dose-response curve.

Experimental_Workflow cluster_sample Patient Sample cluster_molecular Molecular Biology cluster_cell Cell Culture cluster_analysis Data Analysis Patient Plasma Patient Plasma RNA Extraction RNA Extraction Patient Plasma->RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR amplify protease gene Ligation into Vector Ligation into Vector RT-PCR->Ligation into Vector Transfection Transfection Ligation into Vector->Transfection Virus Production Virus Production Transfection->Virus Production Infection of Target Cells Infection of Target Cells Virus Production->Infection of Target Cells with Darunavir dilutions Reporter Gene Assay Reporter Gene Assay Infection of Target Cells->Reporter Gene Assay EC50 Calculation EC50 Calculation Reporter Gene Assay->EC50 Calculation

References

Comparative Analysis of Darunavir (as a Model HIV-1 Inhibitor) Against Antiretroviral-Resistant HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the second-generation protease inhibitor (PI) Darunavir, serving as a representative model for a potent HIV-1 inhibitor, against archival patient-derived HIV-1 samples harboring known drug resistance mutations. The following sections present a comparative analysis of Darunavir's performance against other PIs, detailed experimental methodologies for resistance testing, and visual representations of key biological and experimental processes.

Introduction to Darunavir

Darunavir is a potent, second-generation HIV-1 protease inhibitor specifically designed to be effective against strains of the virus that have developed resistance to earlier PIs.[1][2] Its molecular structure allows for robust binding to the active site of the HIV-1 protease, including in mutant forms of the enzyme.[2] This high binding affinity contributes to its high genetic barrier to resistance, meaning multiple mutations are often required to significantly compromise its efficacy.[2][3][4] Darunavir is typically administered with a low dose of ritonavir or cobicistat, which act as pharmacokinetic boosters to increase its concentration in the blood.[5]

Comparative Efficacy Against Resistant Strains

The in vitro efficacy of Darunavir against a range of PI-resistant HIV-1 isolates has been extensively documented. The following tables summarize key data on its performance compared to other protease inhibitors.

Table 1: Darunavir Resistance-Associated Mutations (RAMs)

A specific set of mutations in the HIV-1 protease gene has been associated with reduced susceptibility to Darunavir. The presence of multiple of these mutations is generally required to confer significant resistance.

MutationAmino Acid ChangeAssociated with Darunavir Resistance
V11IValine to IsoleucineYes[1][6]
V32IValine to IsoleucineYes[1][7]
L33FLeucine to PhenylalanineYes[1][7]
I47VIsoleucine to ValineYes[1][6]
I50VIsoleucine to ValineYes[1][6]
I54L/MIsoleucine to Leucine or MethionineYes[1][7]
G73SGlycine to SerineYes[1][6]
L76VLeucine to ValineYes[1]
I84VIsoleucine to ValineYes[1][7]
L89VLeucine to ValineYes[1]
Table 2: Comparative In Vitro Activity of Protease Inhibitors Against Resistant HIV-1 Isolates

This table presents the fold change (FC) in the 50% effective concentration (EC50) of various PIs against HIV-1 isolates with specific resistance mutations. A higher fold change indicates reduced susceptibility.

Protease InhibitorWild-Type (FC)Multi-PI Resistant Isolates (Median FC)Key Resistance Mutations
Darunavir 10.6 - 3.55[1]V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[1]
Tipranavir 11.6 - 8.4[1]I47V, I54M, V82T, I84V[1]
Lopinavir 10.75 - >10L10F/I/R/V, K20M/R, L24I, V32I, L33F, M46I/L, I47V/A, I50V, F53L, I54V/L/A/M/T/S, L63P, A71V/T, G73S, V82A/F/T/S, I84V, L90M[1]
Atazanavir 1>10I50L, N88S[6]
Fosamprenavir 1>10I50V, I84V[1]

Experimental Protocols for HIV-1 Drug Resistance Testing

The evaluation of antiretroviral drug susceptibility is primarily conducted through two methodologies: genotypic and phenotypic assays.[8][9]

Genotypic Resistance Assay

This method identifies mutations in the viral genes that are known to confer drug resistance.

Protocol:

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.

  • Reverse Transcription and PCR Amplification: The viral RNA is reverse-transcribed to complementary DNA (cDNA). The protease, reverse transcriptase, and integrase gene regions of the cDNA are then amplified using the polymerase chain reaction (PCR).[8]

  • DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the target genes.[8]

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations.

  • Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to specific drugs.[8]

Phenotypic Resistance Assay

This assay directly measures the ability of the virus to replicate in the presence of different concentrations of a drug.

Protocol:

  • Virus Isolation or Recombinant Virus Generation: Virus is either isolated from patient plasma or, more commonly, patient-derived protease and reverse transcriptase gene sequences are inserted into a laboratory strain of HIV-1.[8][10]

  • Cell Culture: Susceptible host cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) are cultured.

  • Drug Susceptibility Testing: The cells are infected with the patient-derived virus in the presence of serial dilutions of the antiretroviral drug being tested.[10]

  • Measurement of Viral Replication: After a set incubation period, the amount of viral replication is measured, often using a reporter gene assay (e.g., luciferase or beta-galactosidase) or by quantifying viral p24 antigen.

  • Calculation of EC50: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated.

  • Fold Change Calculation: The EC50 value for the patient's virus is compared to the EC50 value for a wild-type reference virus. The ratio of these two values is the fold change in susceptibility.[8]

Visualizations

HIV-1 Protease Inhibition by Darunavir

HIV_Protease_Inhibition Gag-Pol Polyprotein Gag-Pol Polyprotein HIV-1 Protease (Wild-Type) HIV-1 Protease (Wild-Type) Gag-Pol Polyprotein->HIV-1 Protease (Wild-Type) Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease (Wild-Type)->Mature Viral Proteins Inactive Protease Inactive Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly Darunavir Darunavir Darunavir->HIV-1 Protease (Wild-Type) Inhibition

Caption: Mechanism of HIV-1 protease cleavage and its inhibition by Darunavir.

Experimental Workflow for HIV-1 Resistance Testing

Resistance_Testing_Workflow cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay RNA Extraction RNA Extraction RT-PCR RT-PCR RNA Extraction->RT-PCR Sequencing Sequencing RT-PCR->Sequencing Mutation Analysis Mutation Analysis Sequencing->Mutation Analysis Resistance Profile Resistance Profile Mutation Analysis->Resistance Profile Recombinant Virus Generation Recombinant Virus Generation Cell Culture & Infection Cell Culture & Infection Recombinant Virus Generation->Cell Culture & Infection Drug Susceptibility Assay Drug Susceptibility Assay Cell Culture & Infection->Drug Susceptibility Assay EC50 Calculation EC50 Calculation Drug Susceptibility Assay->EC50 Calculation EC50 Calculation->Resistance Profile Patient Sample (Plasma) Patient Sample (Plasma) Patient Sample (Plasma)->RNA Extraction Patient Sample (Plasma)->Recombinant Virus Generation

Caption: Workflow for genotypic and phenotypic HIV-1 drug resistance testing.

Development of Darunavir Resistance

Darunavir_Resistance Wild-Type Virus Wild-Type Virus Drug Selection Pressure (Darunavir) Drug Selection Pressure (Darunavir) Wild-Type Virus->Drug Selection Pressure (Darunavir) Accumulation of RAMs Accumulation of RAMs Drug Selection Pressure (Darunavir)->Accumulation of RAMs Selection of resistant variants Reduced Susceptibility Reduced Susceptibility Accumulation of RAMs->Reduced Susceptibility ≥3 RAMs Treatment Failure Treatment Failure Reduced Susceptibility->Treatment Failure

Caption: Logical progression of the development of resistance to Darunavir.

References

Safety Operating Guide

Navigating the Safe Disposal of HIV-1 Inhibitor-80: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for "HIV-1 inhibitor-80" is not publicly available, established best practices for the disposal of hazardous chemical and biological waste provide a clear framework for its safe management. It is crucial to always consult your institution's specific biosafety and waste disposal guidelines and the manufacturer's SDS for any chemical.

Core Principles of Disposal

The fundamental principle for managing laboratory waste is to have a clear disposal plan before beginning any experiment. All waste contaminated with chemical inhibitors and potentially biohazardous materials must be decontaminated and segregated appropriately prior to disposal.

Waste Segregation and Disposal Procedures

Proper segregation of waste is the first critical step in the disposal process. Different types of waste should be collected in designated, clearly labeled containers. The following table summarizes the recommended disposal procedures for waste generated during research involving this compound.

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Chemical Waste Contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, tubes, and flasks.Labeled hazardous chemical waste container.Collection by institutional hazardous waste management service for incineration or other approved disposal methods.
Liquid Chemical Waste Unused or expired stock solutions of this compound, and contaminated buffers or media.Labeled, leak-proof hazardous chemical waste container.Collection by institutional hazardous waste management service. Do not pour down the drain unless explicitly permitted by local regulations and institutional guidelines for the specific chemical.
Sharps Waste Needles, syringes, scalpels, and other sharp instruments that have come into contact with this compound or biological materials.Puncture-proof, labeled sharps container.Autoclave or incineration through a designated sharps waste stream.
Biohazardous Waste (if applicable) If this compound is used in experiments involving live HIV or infected cells, all contaminated materials are considered biohazardous.Labeled biohazard bags for solids; leak-proof containers for liquids.Decontamination, typically by autoclaving, followed by disposal as biological waste. Liquid waste may be chemically decontaminated with an appropriate disinfectant like a fresh 10% bleach solution before disposal, following institutional protocols.[1]

Experimental Protocols for Decontamination

Chemical Decontamination of Liquid Biohazardous Waste:

  • Preparation of Disinfectant: Prepare a fresh 10% bleach solution. For example, to treat 900 mL of liquid waste, add 100 mL of household bleach to achieve a final volume of 1 L.[1]

  • Application: Add the bleach solution to the liquid waste in a chemically resistant container.

  • Contact Time: Gently mix and allow a minimum contact time of 30 minutes to ensure effective decontamination.

  • Disposal: Dispose of the decontaminated liquid down the sanitary sewer, followed by flushing with plenty of water, in accordance with institutional guidelines.

Autoclaving Solid and Liquid Biohazardous Waste:

  • Packaging: Place waste in autoclavable biohazard bags or containers. Ensure containers are not tightly sealed to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration.

  • Loading: Place the waste in a secondary, leak-proof, and heat-resistant container within the autoclave.

  • Cycle: Run the autoclave cycle according to the manufacturer's instructions, typically at 121°C for a minimum of 30 minutes.

  • Disposal: Once the cycle is complete and the waste has cooled, it can be disposed of in the regular or designated laboratory trash, as per institutional policy.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with a chemical inhibitor like this compound, considering both chemical and potential biological hazards.

cluster_0 Waste Generation cluster_1 Waste Assessment & Segregation cluster_2 Decontamination & Disposal Generate Waste Generated from Experiment with this compound Assess Assess Waste Type Generate->Assess Biohazard Biohazardous? Assess->Biohazard Solid/Liquid/Sharp Segregate Segregate Waste Streams Biohazard->Segregate No (Chemical Only) Decontaminate Decontaminate (e.g., Autoclave, Bleach) Biohazard->Decontaminate Yes DisposeChem Dispose as Hazardous Chemical Waste Segregate->DisposeChem DisposeBio Dispose as Biohazardous Waste Decontaminate->DisposeBio DisposeRegular Dispose as Regular Waste DisposeBio->DisposeRegular After Decontamination (as per institutional policy)

Waste Disposal Workflow for this compound

Disclaimer: This information is intended as a general guide. Always adhere to the specific safety and disposal protocols established by your institution and the chemical manufacturer. Failure to do so can result in safety hazards and regulatory violations.

References

Navigating the Safe Handling of HIV-1 Inhibitor-80: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-80. Given the potent nature of this compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on the best practices for handling potent pharmaceutical compounds and similar classes of antiretroviral agents, such as protease inhibitors and non-nucleoside reverse transcriptase inhibitors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is critical when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable, solid-front lab coat with tight cuffs- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields or splash goggles- N95 or higher-rated respirator (in a ventilated enclosure)
Solution Preparation and Handling - Disposable, fluid-resistant lab coat with tight cuffs- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields or splash goggles- Work within a certified chemical fume hood
Cell Culture and In Vitro Assays - Disposable, fluid-resistant lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses- Work within a Class II Biosafety Cabinet
General Laboratory Operations - Standard lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound. The following workflow outlines the key steps for safe handling.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling (in designated area) cluster_Post Post-Handling Receipt Receiving and Inventory Storage Secure Storage (-20°C or as specified) Receipt->Storage SDS_Review Review Safety Data Sheet (or equivalent documentation) Storage->SDS_Review PPE_Donning Don Appropriate PPE SDS_Review->PPE_Donning Weighing Weighing/Aliquoting (in ventilated enclosure) PPE_Donning->Weighing Solubilization Solution Preparation (in chemical fume hood) Weighing->Solubilization Experiment Experimental Use Solubilization->Experiment Decontamination Decontaminate Work Surfaces Experiment->Decontamination Disposal Waste Disposal Decontamination->Disposal PPE_Doffing Doff PPE Disposal->PPE_Doffing Handwashing Thorough Handwashing PPE_Doffing->Handwashing

Caption: Standard Operating Procedure for Handling this compound.
Experimental Protocols: Key Methodologies

1. Weighing and Aliquoting:

  • Perform in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weigh boats.

  • Handle with care to avoid generating dust.

2. Solution Preparation:

  • Prepare solutions in a certified chemical fume hood.

  • Add solvent to the powdered compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

Disposal Plan: Managing Potent Compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, vials) should be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in separate, clearly labeled, sealed hazardous waste containers. Do not dispose of down the drain.

  • Decontamination: Work surfaces should be decontaminated first with a suitable solvent to solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water. All cleaning materials should be disposed of as hazardous waste.

Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill_Response cluster_Initial Initial Response cluster_Action Containment and Cleanup cluster_Final Final Steps Alert Alert others in the area Evacuate Evacuate immediate area (if necessary) Alert->Evacuate Assess Assess the spill (size, location, physical state) Evacuate->Assess PPE Don appropriate PPE (respirator, double gloves, etc.) Assess->PPE Contain Contain the spill (absorbent pads/granules) PPE->Contain Clean Clean the area (work from outside in) Contain->Clean Decontaminate Decontaminate the area Clean->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report the incident to the Safety Officer Dispose->Report Wash Wash hands thoroughly Report->Wash

Caption: Emergency Spill Response Protocol for this compound.

By implementing these safety measures and operational plans, your laboratory can build a strong foundation of safety and trust, ensuring the well-being of your research professionals while advancing critical drug development efforts.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.